molecular formula C5H10O B1202030 1-Penten-3-OL CAS No. 616-25-1

1-Penten-3-OL

Cat. No.: B1202030
CAS No.: 616-25-1
M. Wt: 86.13 g/mol
InChI Key: VHVMXWZXFBOANQ-UHFFFAOYSA-N
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Description

1-Penten-3-ol, also known as fema 3584, belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). This compound is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). This compound has been primarily detected in feces. Within the cell, this compound is primarily located in the cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. This compound is a bitter, fruity, and green tasting compound that can be found in a number of food items such as sweet bay, fishes, fruits, and highbush blueberry. This makes this compound a potential biomarker for the consumption of these food products.
This compound is an alcohol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-1-en-3-ol
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InChI

InChI=1S/C5H10O/c1-3-5(6)4-2/h3,5-6H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VHVMXWZXFBOANQ-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
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DSSTOX Substance ID

DTXSID70862293
Record name 1-Penten-3-ol
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Molecular Weight

86.13 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Colourless, mobile liquid; powerful, grassy-green odour
Record name 1-Penten-3-ol
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1082/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

114.00 °C. @ 760.00 mm Hg
Record name 1-Penten-3-ol
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Solubility

90.1 mg/mL at 25 °C, sparsely soluble in water; miscible in ether, Miscible at room temperature (in ethanol)
Record name 1-Penten-3-ol
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Density

0.831-0.837
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Vapor Pressure

9.68 [mmHg]
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CAS No.

616-25-1
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Penten-3-ol is a secondary alcohol and a volatile organic compound with applications in the flavor and fragrance industries, as well as a versatile intermediate in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, structural information, spectroscopic data, and a detailed experimental protocol for its synthesis and characterization. Additionally, it explores the known biological context of this compound. While not implicated in specific human signaling pathways relevant to drug development, its role in biological systems as a plant volatile and a substrate for alcohol dehydrogenase is discussed.

Chemical Structure and Identification

This compound, also known as ethyl vinyl carbinol, is a five-carbon alcohol with a double bond between the first and second carbon atoms and a hydroxyl group on the third carbon.[1]

Identifier Value
IUPAC Name pent-1-en-3-ol[2]
CAS Number 616-25-1[2]
Molecular Formula C5H10O[2]
SMILES CCC(C=C)O[2]
InChI InChI=1S/C5H10O/c1-3-5(6)4-2/h3,5-6H,1,4H2,2H3[2]
InChIKey VHVMXWZXFBOANQ-UHFFFAOYSA-N[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

Property Value Source
Molecular Weight 86.13 g/mol [2]
Appearance Colorless liquid[2]
Odor Powerful, grassy-green[2]
Boiling Point 114-115 °C at 760 mmHg[3][4]
Melting Point 14.19 °C (estimate)[4]
Density 0.838 g/mL at 20 °C[4]
Solubility in Water 90.1 g/L[4]
Refractive Index (n20/D) 1.424[3]
Flash Point 28 °C (closed cup)[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy
Parameter Value
Frequency 90 MHz
Solvent CDCl₃
Shifts (ppm) δ 5.99-5.69 (m, 1H, -CH=CH₂), 5.32-5.03 (m, 2H, -CH=CH₂), 4.07 (q, 1H, -CH(OH)-), 2.02 (s, 1H, -OH), 1.64 (p, 2H, -CH₂CH₃), 0.93 (t, 3H, -CH₂CH₃)

Source: PubChem CID 12020[2]

¹³C NMR Spectroscopy
Parameter Value
Frequency 25.16 MHz
Solvent CDCl₃
Shifts (ppm) δ 141.21 (-CH=CH₂), 114.59 (-CH=CH₂), 74.48 (-CH(OH)-), 29.90 (-CH₂CH₃), 9.66 (-CH₂CH₃)

Source: PubChem CID 12020[2]

Mass Spectrometry (GC-MS)
Parameter Value
Ionization EI-B
Major Fragments (m/z) 57.0 (100.0), 55.0 (99.99), 56.0 (90.97), 68.0 (88.43), 41.0 (69.97), 29.0 (67.44)

Source: PubChem CID 12020, HMDB[2][5]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound by the reaction of propanal with vinylmagnesium bromide.

Materials:

  • Propanal

  • Vinylmagnesium bromide solution (1.0 M in THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Grignard Reagent: Add vinylmagnesium bromide solution (1.1 equivalents) to the reaction flask and cool to 0 °C in an ice bath.

  • Addition of Aldehyde: Dissolve propanal (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the propanal solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 114-115 °C.

Expected Yield: 40-70% Expected Purity (after distillation): >98% (as determined by GC analysis)[6]

Characterization

The purified this compound can be characterized using the spectroscopic methods detailed in Section 3 (¹H NMR, ¹³C NMR, and GC-MS) to confirm its identity and purity.

Visualizations

Experimental Workflow

G Propanal Propanal in Anhydrous Ether/THF Reaction Grignard Reaction (0°C to Room Temp) Propanal->Reaction Grignard_Reagent Vinylmagnesium Bromide in THF Grignard_Reagent->Reaction Quench Quench with Saturated aq. NH4Cl Reaction->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Drying Drying over Anhydrous MgSO4 Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Fractional Distillation Concentration->Purification Final_Product High-Purity this compound Purification->Final_Product Characterization Spectroscopic Characterization (NMR, GC-MS) Final_Product->Characterization

Caption: Synthesis and Characterization Workflow for this compound.

Biological Context of this compound

G Plant Plants (e.g., Soybean) Biosynthesis Biosynthesis Plant->Biosynthesis Stress Biotic/Abiotic Stress (e.g., Wounding) Stress->Plant Pentenol This compound (Volatile Organic Compound) Biosynthesis->Pentenol Release Defense Plant Defense Signaling Pentenol->Defense Ingestion Ingestion/Exposure Pentenol->Ingestion Organism Other Organisms (e.g., Drosophila) Organism->Ingestion Metabolism Metabolism Ingestion->Metabolism ADH Alcohol Dehydrogenase (ADH) Metabolism->ADH Pentenone 1-Penten-3-one ADH->Pentenone Oxidation Detox Detoxification Pentenone->Detox

Caption: Known Biological Roles and Metabolic Fate of this compound.

Biological Activity and Relevance

This compound is a naturally occurring volatile organic compound found in a variety of plants and foods, including tea (Camellia sinensis) and perilla (Perilla frutescens).[2] Its biological relevance is primarily understood in the context of plant biology and entomology.

  • Plant Defense: Similar to other green leaf volatiles, this compound is released by plants in response to mechanical damage or herbivory. These compounds can act as signaling molecules in plant defense, either directly deterring herbivores or attracting their natural predators.

  • Metabolism: In organisms such as Drosophila melanogaster, this compound is known to be detoxified by alcohol dehydrogenase (ADH), which oxidizes it to 1-penten-3-one. This metabolic pathway is a common mechanism for the detoxification of secondary alcohols.

To date, there is no significant body of research implicating this compound in specific signaling pathways within human cells that would make it a direct target for drug development. Its primary relevance to the pharmaceutical industry is as a potential starting material or intermediate in the synthesis of more complex bioactive molecules.

Safety and Handling

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized secondary alcohol with established chemical and physical properties. Its synthesis via the Grignard reaction is a reliable method for its preparation in a laboratory setting. While it plays a role in the biological world as a plant volatile and can be metabolized by alcohol dehydrogenase, its direct application in drug development as a signaling molecule has not been established. Its utility for researchers and scientists primarily lies in its application as a fragrance and flavor compound and as a versatile building block for organic synthesis.

References

An In-Depth Technical Guide to 1-Penten-3-ol (CAS: 616-25-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Penten-3-ol (CAS: 616-25-1), a versatile secondary allylic alcohol. It details the compound's chemical and physical properties, critical safety information, and characteristic spectral data. Furthermore, this document outlines detailed experimental protocols for its synthesis via Grignard reaction and subsequent functional group transformations, including oxidation, esterification, and etherification. The guide is designed to be a practical resource for laboratory researchers and professionals in the fields of chemical synthesis and drug development, offering structured data for easy reference and clear methodologies for practical application.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a distinctive odor.[1] As an unsaturated alcohol, its bifunctionality, comprising a hydroxyl group and a carbon-carbon double bond, makes it a valuable intermediate in organic synthesis.[2][3] It is found naturally in a variety of foods and beverages, including bananas, oranges, and tea, and is used as a flavoring and fragrance agent.[4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 616-25-1[1][4][6]
Molecular Formula C₅H₁₀O[1][7][8]
Molecular Weight 86.13 g/mol [7][8][9]
Appearance Colorless to light yellow liquid[4][6][10]
Odor Powerful, mild grassy-green, fruity, horseradish-like[4][6]
Boiling Point 114-115 °C (at 760 mmHg)[4][9]
Melting Point 14.19 °C (estimate)[4][11]
Density 0.838 g/mL at 20 °C; 0.839 g/mL at 25 °C[4][5]
Refractive Index (n²⁰/D) 1.424[4][9]
Water Solubility 90.1 g/L (Slightly soluble)[4][6]
LogP 1.05[4]
pKa 14.49 ± 0.20 (Predicted)[4][6]
SMILES CCC(O)C=C[1][7][9]
InChI Key VHVMXWZXFBOANQ-UHFFFAOYSA-N[1][8][9]

Safety and Handling

This compound is a flammable liquid and vapor.[6][9] Appropriate safety precautions must be taken during its handling and storage. It should be kept away from heat, sparks, open flames, and other ignition sources.[12] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[9][12]

Table 2: GHS Hazard and Precautionary Statements for this compound

CategoryCodeStatementReference(s)
Hazard Class Flammable liquidsH226Flammable liquid and vapor
Prevention P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6][12]
P233Keep container tightly closed.[6][12]
P240Ground/bond container and receiving equipment.[13]
P280Wear protective gloves/protective clothing/eye protection/face protection.[12][13]
Response P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[12][13]
P370+P378In case of fire: Use CO₂, dry chemical, or foam for extinction.[12]
Storage P403+P235Store in a well-ventilated place. Keep cool.[12][13]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[12][13]
Flash Point 28 °C (82.4 °F) - closed cup[9][11]

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques. The following table summarizes key spectral data.

Table 3: Spectral Data for this compound

TechniqueDataReference(s)
¹H NMR (90 MHz, CDCl₃)Shifts (ppm): 0.93 (t, 3H), 1.49 (m, 2H), 2.02 (br s, 1H, -OH), 4.04 (q, 1H), 5.11 (m, 2H), 5.80 (m, 1H)[7]
¹³C NMR (25.16 MHz, CDCl₃)Shifts (ppm): 9.66, 29.90, 74.48, 114.59, 141.21[7]
Infrared (IR) Data available in NIST Chemistry WebBook[8]
Mass Spectrometry (MS) Data available in NIST Chemistry WebBook[8][14]
Ionization Energy 9.40 ± 0.05 eV (EI)[15]

Experimental Protocols

The dual functionality of this compound allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis.[2] Key reactions include its synthesis, oxidation to the corresponding ketone, and conversion of the hydroxyl group to esters and ethers.

Synthesis of this compound via Grignard Reaction

A common and efficient method for the synthesis of this compound is the Grignard reaction between propanal and vinylmagnesium bromide.

Synthesis_Workflow Propanal Propanal in Anhydrous Ether/THF ReactionVessel Reaction at 0 °C to RT Propanal->ReactionVessel Dropwise Addition Grignard Vinylmagnesium Bromide (1.1 eq) in THF Grignard->ReactionVessel Quench Quench with Saturated Aqueous NH₄Cl ReactionVessel->Quench After 1-2h Extraction Extraction with Diethyl Ether Quench->Extraction Drying Drying over Anhydrous MgSO₄ Extraction->Drying Purification Fractional Distillation Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Materials:

  • Propanal

  • Vinylmagnesium bromide solution (1.0 M in THF)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Nitrogen or Argon gas supply

  • Flame-dried, three-necked round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Grignard Reagent: Charge the flask with vinylmagnesium bromide solution (1.1 equivalents) and cool to 0 °C in an ice bath.

  • Aldehyde Addition: Dissolve propanal (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the propanal solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature below 10 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Drying and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation, collecting the fraction boiling at 114-115 °C.[1]

Key Reactions of this compound

The presence of both a hydroxyl group and a double bond allows for selective transformations.

Reactions Pentenol This compound Pentenone 1-Penten-3-one Pentenol->Pentenone [O] (e.g., PCC, CH₂Cl₂) Ester 1-Penten-3-yl acetate (B1210297) Pentenol->Ester Ac₂O, Pyridine (B92270) or CH₃COOH, H⁺ Ether 3-Methoxy-1-pentene Pentenol->Ether 1. NaH, THF 2. CH₃I Halide 3-Chloro-1-pentene Pentenol->Halide SOCl₂, Pyridine

Caption: Common reaction pathways of this compound.

4.2.1 Oxidation to 1-Penten-3-one

The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 1-penten-3-one, using mild oxidizing agents like Pyridinium Chlorochromate (PCC).

Materials:

Procedure:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, suspend PCC (1.5 equivalents) in anhydrous dichloromethane.

  • Addition: Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture for 2-4 hours, monitoring the reaction by TLC. The mixture will turn into a dark, tarry solid.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the solid residue through a pad of Celite® or Florisil®, washing the pad thoroughly with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-penten-3-one.

4.2.2 Esterification to 1-Penten-3-yl acetate

The hydroxyl group can be readily converted to an ester, for example, by reaction with acetic anhydride (B1165640).

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Pyridine or a catalytic amount of DMAP

  • Diethyl ether

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in pyridine or an inert solvent like dichloromethane. Cool the solution to 0 °C.

  • Addition: Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates the consumption of the starting material.

  • Work-up: Dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl solution (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-Penten-3-yl acetate, which can be further purified by distillation if necessary.

4.2.3 Williamson Ether Synthesis to 3-Methoxy-1-pentene

The Williamson ether synthesis provides a route to form an ether from the alcohol.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Alkoxide Formation: To a flame-dried flask under nitrogen, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C.

  • Alcohol Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Alkyl Halide Addition: Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude ether by distillation.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in organic synthesis. Its dual functionality as a secondary alcohol and an alkene allows for a diverse range of chemical transformations. The data and protocols presented in this guide offer a foundational resource for researchers and professionals, facilitating the effective use of this compound in the development of new chemical entities and pharmaceuticals. Careful adherence to safety protocols is essential when working with this flammable compound.

References

Spectroscopic Profile of 1-Penten-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Penten-3-ol, a secondary alcohol with applications as a flavoring agent and fragrance ingredient.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for spectral interpretation and compound identification.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 90 MHz[1]

Chemical Shift (ppm)MultiplicityAssignment
5.69 - 6.06mH-2 (CH)
5.03 - 5.32mH-1 (=CH₂)
3.90 - 4.14mH-3 (CH-OH)
2.02s-OH
1.41 - 1.73mH-4 (-CH₂-)
0.83 - 1.01tH-5 (-CH₃)
Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Chemical Shift (ppm)Assignment
141.21C-2
114.59C-1
74.48C-3
29.90C-4
9.66C-5
Table 3: Infrared (IR) Spectroscopy Peak List for this compound
Wavenumber (cm⁻¹)Description of Vibration
~3360O-H stretch (broad)
~3080=C-H stretch
~2960C-H stretch (aliphatic)
~1645C=C stretch
~1460C-H bend
~1015C-O stretch
~920=C-H bend (out-of-plane)
Table 4: Mass Spectrometry (Electron Ionization) Data for this compound

Ionization Energy: 70 eV[1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
57100.0[C₃H₅O]⁺
5599.99[C₄H₇]⁺
4164.94[C₃H₅]⁺
2967.44[C₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 90 MHz for protons.

  • ¹H NMR Acquisition Parameters :

    • A standard pulse sequence is used.

    • The spectral width is set to encompass the expected chemical shift range for all protons.

    • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters :

    • A proton-decoupled pulse sequence is utilized to simplify the spectrum.

    • The spectral width is set to cover the chemical shift range for all carbon atoms.

    • A greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final frequency-domain spectrum. Chemical shifts are referenced to the residual solvent peak of CDCl₃.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, the spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.

  • Data Acquisition :

    • A background spectrum of the empty sample holder (or clean KBr/NaCl plates) is recorded.

    • The prepared sample is placed in the instrument's sample compartment.

    • The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

    • Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization : Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : An electron multiplier or similar detector records the abundance of each fragment at its specific m/z value.

  • Data Processing : The output is a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Data Correlation

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Analysis_of_1_Penten_3_ol cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Derived Information Structure This compound C₅H₁₀O NMR NMR (¹H & ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Provides Functional_Groups Functional Groups (-OH, C=C) IR->Functional_Groups Identifies Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Determines

Caption: Workflow of spectroscopic analysis for this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 1-Penten-3-ol, specifically its boiling point and density. The information herein is compiled for professionals in research and development who require precise data and an understanding of the methodologies for its determination.

Core Physical Properties of this compound

This compound, also known as ethyl vinyl carbinol, is an organic compound with the chemical formula C₅H₁₀O. It is recognized for its characteristic mild, grassy-green odor and is found naturally in various plants and foods, including soya, bananas, and tea. Its physical properties are crucial for its application as a flavoring and fragrance agent, as well as for its use in chemical synthesis.

Quantitative Data Summary

The physical properties of this compound have been determined through standardized laboratory procedures. The following table summarizes the key quantitative data for its boiling point and density.

Physical PropertyValueConditions
Boiling Point 114-115 °CAt standard atmospheric pressure (760 mmHg)[1][2][3][4][5][6][7]
Density 0.838 g/mLAt 20 °C[1][3][4][5][7]
0.839 g/mLAt 25 °C[1][3][4][5][7]

Experimental Protocols

The determination of the physical properties of a liquid organic compound such as this compound requires precise and standardized experimental methodologies. Below are detailed protocols for the determination of boiling point and density.

Boiling Point Determination via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for determining the boiling point of a macroscopic sample is through simple distillation.[1][8]

Apparatus:

  • Round-bottom flask

  • Heating mantle or sand bath

  • Distillation head (still head)

  • Thermometer (with appropriate temperature range)

  • Condenser

  • Receiving flask

  • Boiling chips or a magnetic stir bar

  • Clamps and stands

Procedure:

  • Assembly: The distillation apparatus is assembled on a laboratory stand. The round-bottom flask, containing approximately 10-15 mL of this compound and a few boiling chips, is placed in the heating mantle. The distillation head is fitted to the flask, and the thermometer is inserted through the top, ensuring the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. The condenser is attached to the side arm and connected to a water source (cool water in at the bottom, out at the top). The receiving flask is placed at the end of the condenser.

  • Heating: The heating mantle is turned on, and the liquid is heated to a gentle boil.

  • Equilibrium and Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature reading on the thermometer will rise and then stabilize. This stable temperature, observed when the vapor is continuously condensing and dripping into the condenser, is recorded as the boiling point of the liquid.[9] It is crucial that the thermometer bulb is positioned correctly to measure the temperature of the vapor that is in equilibrium with the boiling liquid.[8]

  • Data Recording: The ambient atmospheric pressure should be recorded, as boiling point is pressure-dependent. The observed boiling point can be corrected to standard pressure if necessary.

Density Determination using a Pycnometer

Density is the mass of a substance per unit volume. A pycnometer, or specific gravity bottle, is a piece of laboratory glassware designed to provide a highly accurate measurement of the volume of a liquid, which is then used to determine its density.[4][6][10]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

  • Analytical balance (accurate to at least 0.001 g)

  • Constant temperature water bath

  • The liquid sample (this compound)

  • Distilled water (for calibration)

  • Acetone (for cleaning and drying)

Procedure:

  • Cleaning and Drying: The pycnometer is thoroughly cleaned with distilled water, then rinsed with acetone, and dried completely.

  • Mass of Empty Pycnometer: The mass of the clean, dry, and empty pycnometer (m_pyc) is accurately measured using an analytical balance.

  • Calibration with Distilled Water: The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., at 20 °C) until it reaches thermal equilibrium. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away. The pycnometer, filled with water, is then weighed to determine its mass (m_pyc+water).

  • Volume Calculation: The mass of the water is calculated (m_water = m_pyc+water - m_pyc). The volume of the pycnometer (V_pyc) at the specific temperature is determined using the known density of water (ρ_water) at that temperature: V_pyc = m_water / ρ_water.

  • Measurement with this compound: The pycnometer is emptied, dried, and then filled with this compound. The same procedure of thermal equilibration in the water bath and weighing is followed to obtain the mass of the pycnometer filled with the sample (m_pyc+sample).

  • Density Calculation: The mass of the this compound sample is calculated (m_sample = m_pyc+sample - m_pyc). The density of the this compound (ρ_sample) is then calculated by dividing its mass by the calibrated volume of the pycnometer: ρ_sample = m_sample / V_pyc.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

G cluster_0 Workflow for Physical Property Determination start Start: Obtain this compound Sample bp_exp Boiling Point Determination (Simple Distillation) start->bp_exp d_exp Density Determination (Pycnometer Method) start->d_exp bp_setup Assemble Distillation Apparatus bp_exp->bp_setup bp_heat Heat Sample to Boiling bp_setup->bp_heat bp_measure Record Stable Vapor Temperature bp_heat->bp_measure bp_result Result: Boiling Point bp_measure->bp_result end End: Data Compilation bp_result->end d_weigh_empty Weigh Empty Pycnometer d_exp->d_weigh_empty d_calibrate Calibrate with Water (Weigh filled, Calculate Volume) d_weigh_empty->d_calibrate d_measure_sample Measure with Sample (Fill, Equilibrate, Weigh) d_calibrate->d_measure_sample d_calculate Calculate Density (Mass / Volume) d_measure_sample->d_calculate d_result Result: Density d_calculate->d_result d_result->end

References

1-Penten-3-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Penten-3-ol: Molecular Weight and Formula

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This technical guide provides a focused overview of the molecular formula and molecular weight of this compound, a key organic compound.

Quantitative Data Summary

The molecular formula and molecular weight of this compound are fundamental parameters for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling. The data is summarized in the table below for clarity and ease of comparison.

PropertyValueCitations
Molecular FormulaC₅H₁₀O[1][2][3][4][5]
Molecular Weight86.13 g/mol [1][2][5][6][7][8][9]
Alternate Molecular Weight86.1323 g/mol [3][4]

Compound Identification

This compound is also known by several synonyms, including Ethyl vinyl carbinol.[1][3][6][7] Its unique chemical structure is defined by a five-carbon chain containing a double bond between the first and second carbon atoms and a hydroxyl group on the third carbon.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its molecular formula and subsequently to its calculated molecular weight.

A This compound B Molecular Formula C₅H₁₀O A->B Determines C Molecular Weight 86.13 g/mol B->C Calculated From

Caption: Relationship between compound name, formula, and molecular weight.

References

Synthesis of 1-Penten-3-ol from 1-chloro-2-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-penten-3-ol from 1-chloro-2-pentene (B8739790). The core of this transformation lies in the nucleophilic substitution of the allylic chloride. This document outlines the theoretical underpinnings of the reaction, including the competing SN1 and SN2 mechanistic pathways and the inevitable allylic rearrangement that leads to the formation of a product mixture. Detailed, generalized experimental protocols for conducting the hydrolysis under conditions that can favor either mechanism are presented. Furthermore, this guide includes a thorough characterization of the starting material and the desired product, supported by spectroscopic data. Quantitative data on product distribution under varying reaction conditions are summarized to aid in reaction optimization. Finally, purification techniques for the separation of the isomeric alcohol products are discussed. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable chiral building block in organic synthesis, finding applications in the preparation of pharmaceuticals and fine chemicals. Its synthesis from the readily available starting material, 1-chloro-2-pentene, presents a classic example of nucleophilic substitution at an allylic position. This reaction is of significant academic and practical interest due to the competition between SN1 and SN2 reaction mechanisms and the concurrent allylic rearrangement, which typically yields a mixture of two isomeric products: this compound and 2-penten-1-ol.

The hydrolysis of 1-chloro-2-pentene can be directed towards a desired product by carefully selecting the reaction conditions, such as the nucleophile, solvent, and temperature. Understanding the interplay of these factors is crucial for optimizing the yield of this compound. This guide aims to provide a detailed exploration of this synthesis, offering both theoretical insights and practical, albeit generalized, experimental procedures.

Reaction Mechanism and Stereochemistry

The synthesis of this compound from 1-chloro-2-pentene is a nucleophilic substitution reaction that can proceed through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The choice of reaction pathway is heavily influenced by the reaction conditions.

SN1 Pathway

The SN1 mechanism is a two-step process. In the first, rate-determining step, the leaving group (chloride ion) departs, forming a resonance-stabilized allylic carbocation. This carbocation has two resonance contributors, with the positive charge delocalized over carbon 1 and carbon 3.

In the second step, the nucleophile (e.g., a water molecule) can attack either of the electrophilic carbon centers. Attack at carbon 3 yields the desired product, this compound, while attack at carbon 1 results in the formation of the isomeric 2-penten-1-ol. The hydrolysis of 1-chloro-2-pentene in warm water is known to produce a mixture of these two alcohols.[1][2][3] Due to the stability offered by the resonance structures of the carbocation intermediate, the formation of 2-penten-1-ol is often favored.[1]

SN2 Pathway

The SN2 mechanism is a one-step, concerted process where the nucleophile attacks the substrate at the same time as the leaving group departs. In the case of 1-chloro-2-pentene, a strong nucleophile, such as the hydroxide (B78521) ion (OH⁻), can directly attack the carbon atom bearing the chlorine atom (carbon 1). This direct substitution would lead to the formation of 2-penten-1-ol.

However, a variation of this mechanism, known as the SN2' reaction, can also occur. In an SN2' reaction, the nucleophile attacks the carbon atom at the opposite end of the double bond (carbon 3), leading to a concerted rearrangement of the double bond and expulsion of the leaving group. This pathway directly yields this compound.

The following diagram illustrates the competing SN1 and SN2/SN2' pathways:

G cluster_SN1 SN1 Pathway cluster_SN2 SN2 / SN2' Pathway A1 1-chloro-2-pentene B1 Allylic Carbocation (Resonance Stabilized) A1->B1 - Cl- (slow) C1 This compound B1->C1 + H2O (fast) attack at C3 D1 2-penten-1-ol B1->D1 + H2O (fast) attack at C1 A2 1-chloro-2-pentene C2 This compound A2->C2 + OH- (SN2') concerted attack at C3 D2 2-penten-1-ol A2->D2 + OH- (SN2) concerted attack at C1

Figure 1: Competing SN1 and SN2/SN2' pathways for the hydrolysis of 1-chloro-2-pentene.

Experimental Protocols

Materials and Equipment
  • 1-chloro-2-pentene

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Distilled water

  • Diethyl ether or Dichloromethane (B109758) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle with a magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Fractional distillation apparatus

Protocol 1: Hydrolysis with Sodium Hydroxide (Favoring SN2/SN2')

This protocol utilizes a strong nucleophile (hydroxide) to favor the bimolecular substitution pathway.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known amount of 1-chloro-2-pentene in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or acetone (B3395972) to ensure miscibility).

  • Reagent Addition: Slowly add a stoichiometric equivalent of a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) to the stirring solution at room temperature.

  • Reaction: Gently heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and maintain it for a period of 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of this compound and 2-penten-1-ol, can be purified by fractional distillation.[4][5][6][7]

Protocol 2: Hydrolysis with Sodium Carbonate (Favoring SN1)

This protocol uses a weaker base and nucleophile in a more polar solvent system to favor the unimolecular substitution pathway.

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, add a solution of 1-chloro-2-pentene in a mixture of water and a polar protic co-solvent (e.g., ethanol).

  • Reagent Addition: Add a slight excess of sodium carbonate to the solution to neutralize the HCl formed during the reaction.

  • Reaction: Heat the reaction mixture to a higher temperature (e.g., 70-90 °C) and reflux for 4-8 hours. Monitor the reaction progress by TLC or GC.

  • Work-up and Purification: Follow the same work-up, drying, concentration, and purification steps as described in Protocol 1.

The following diagram outlines a general experimental workflow for this synthesis:

G A Reaction Setup (1-chloro-2-pentene, solvent, nucleophile) B Reaction (Heating and Stirring) A->B Heat and Stir C Work-up (Extraction with organic solvent) B->C Cool and Quench D Drying and Concentration (Anhydrous MgSO4, Rotary Evaporator) C->D E Purification (Fractional Distillation) D->E F Characterization (NMR, IR, GC-MS) E->F

Figure 2: Generalized experimental workflow for the synthesis of this compound.

Data Presentation

The ratio of this compound to 2-penten-1-ol in the product mixture is highly dependent on the reaction conditions. The following table summarizes expected trends in product distribution based on the chosen reaction pathway. Actual yields would need to be determined experimentally.

ConditionExpected Dominant MechanismPredicted Major ProductPredicted Minor Product
Dilute NaOH, moderate temp.SN2/SN2'2-penten-1-ol / this compoundThis compound / 2-penten-1-ol
Na₂CO₃, higher temp., polar protic solventSN12-penten-1-olThis compound
Warm water (no added base)SN12-penten-1-olThis compound

Characterization

1-chloro-2-pentene (Starting Material)
  • Molecular Formula: C₅H₉Cl

  • Molecular Weight: 104.58 g/mol [8]

  • Appearance: Colorless liquid

  • ¹³C NMR (CDCl₃): Spectroscopic data for 1-chloro-2-pentene can be found in the PubChem database.[8]

This compound (Product)
  • Molecular Formula: C₅H₁₀O

  • Molecular Weight: 86.13 g/mol

  • Appearance: Colorless liquid[9]

  • Boiling Point: 115-116 °C

  • Density: 0.838 g/mL at 25 °C[9]

  • ¹H NMR (CDCl₃, 300 MHz): δ 5.85 (ddd, 1H), 5.20 (dt, 1H), 5.08 (dt, 1H), 4.05 (q, 1H), 2.15 (s, 1H), 1.62 (m, 2H), 0.92 (t, 3H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 141.5, 114.5, 74.5, 30.0, 9.8.

  • IR (neat): 3360 (br, O-H), 3080, 2965, 2930, 1645 (C=C), 1460, 1010, 920 cm⁻¹.

  • Mass Spectrum (EI): m/z (%) 86 (M⁺, 5), 57 (100), 43 (40), 41 (35), 39 (30), 29 (80), 27 (50).

Purification

The primary challenge in the purification of this compound from this reaction is its separation from the isomeric by-product, 2-penten-1-ol. Due to their similar molecular weights and likely close boiling points, fractional distillation is the recommended method of purification.[4][5][6][7] A distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) should be used for optimal separation. The progress of the distillation should be monitored by collecting small fractions and analyzing them by gas chromatography (GC) to determine the composition of each fraction.[10]

Conclusion

The synthesis of this compound from 1-chloro-2-pentene is a fundamentally important reaction that serves as an excellent case study in the principles of nucleophilic substitution and allylic rearrangements. While the formation of an isomeric mixture is a common outcome, a degree of control over the product distribution can be achieved by a judicious choice of reaction conditions. The generalized protocols and characterization data provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis. Further experimental work is encouraged to determine the precise yields and product ratios under various conditions to optimize this transformation for specific applications.

References

The Ubiquitous Presence of 1-Penten-3-ol in the Plant Kingdom and Food Matrix: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Penten-3-ol, a volatile organic compound with a characteristic green, slightly pungent aroma, is a naturally occurring secondary metabolite found in a wide array of plant species and food products. Its presence contributes significantly to the flavor and aroma profiles of many fruits, vegetables, and beverages. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its quantitative distribution, biosynthetic pathways, and the analytical methodologies employed for its characterization. This document is intended to serve as a comprehensive resource for researchers in the fields of phytochemistry, food science, and natural product chemistry.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile constituent in a diverse range of plants and food items. Its concentration can vary significantly depending on the species, cultivar, maturity, and processing methods. The following table summarizes the quantitative data available in the scientific literature for the concentration of this compound in various natural sources.

Plant/Food SourceCultivar/VarietyConcentrationAnalytical MethodReference(s)
Asparagus (Asparagus officinalis)Green & White SpearsMore abundant in upper partsHS-SPME-GC-MS[1][2]
Jinggang RedHighest among tested cultivarsGC-IMS
Multiple GenotypesMajor volatile compoundGC-MS[1]
Tea (Camellia sinensis)Green Tea (Choongjak)Relative Conc. (%): 100HS-SPME-GC-MS[3]
Green Tea (Various)Identified as a major constituentGC-MS[4]
Oolong TeaIncreased after panningHS-SPME-GC-FID
Black, Green, White, YellowDetected in all typesGC-IMS[5]
Raspberry (Rubus idaeus)TulameenHigher concentration than other cultivarsHS-SPME-GC-MS[6]
Various CultivarsQuantification limit of 1 µg/kgSBSE-GC-MS[7][8]
Soybean (Glycine max)N/A2.87 ± 0.06 (unit not specified)Not Specified[9]
Barley (Hordeum vulgare)N/A3.75 ± 0.02 (unit not specified)Not Specified[9]
Oat (Avena sativa)N/A1.60 ± 0.01 (unit not specified)Not Specified[9]

Note: Direct comparison of concentrations across different studies may be challenging due to variations in analytical methods, units of measurement, and sample preparation. nd indicates that the compound was not detected.

Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway

The primary biosynthetic route for this compound in plants is the lipoxygenase (LOX) pathway, which involves the oxidative degradation of polyunsaturated fatty acids, primarily α-linolenic acid. This pathway is typically initiated in response to tissue damage.

The key enzymatic steps are as follows:

  • Lipase Activity: Upon cell disruption, lipases hydrolyze triacylglycerols to release free fatty acids, including α-linolenic acid.

  • Lipoxygenase (LOX) Action: LOX enzymes catalyze the dioxygenation of α-linolenic acid to form 13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT).

  • Hydroperoxide Lyase (HPL) Cleavage: The unstable 13-HPOT is then cleaved by a specific hydroperoxide lyase (HPL), which results in the formation of a C5-aldehyde and a C13-oxo-acid.

  • Reduction to this compound: The resulting C5-aldehyde can then be reduced by alcohol dehydrogenase (ADH) to form this compound.

Biosynthesis_of_1_Penten_3_ol cluster_0 Lipoxygenase (LOX) Pathway alpha_Linolenic_Acid α-Linolenic Acid 13_HPOT 13-Hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT) alpha_Linolenic_Acid->13_HPOT O2 LOX Lipoxygenase (LOX) LOX->13_HPOT C5_Aldehyde C5-Aldehyde 13_HPOT->C5_Aldehyde Cleavage HPL Hydroperoxide Lyase (HPL) HPL->C5_Aldehyde 1_Penten_3_ol This compound C5_Aldehyde->1_Penten_3_ol Reduction ADH Alcohol Dehydrogenase (ADH) ADH->1_Penten_3_ol

Biosynthesis of this compound via the Lipoxygenase Pathway.

Experimental Protocols: Quantification of this compound

The analysis of volatile compounds like this compound from complex matrices such as plant tissues and food products typically involves a sample preparation step to isolate and concentrate the analytes, followed by chromatographic separation and detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.

Representative HS-SPME-GC-MS Protocol

This protocol is a composite of methodologies reported in the literature for the analysis of volatile compounds in plant and food matrices.[1][10][11][12][13] Optimization of specific parameters may be required for different sample types.

1. Sample Preparation:

  • Accurately weigh a representative amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

  • For solid samples, the addition of a saturated salt solution (e.g., NaCl) can be used to increase the vapor pressure of the analytes.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be added for accurate quantification.

2. HS-SPME Conditions:

  • Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile compounds.

  • Incubation/Equilibration: Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 min) with agitation to allow the volatiles to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 min) at the same temperature to allow adsorption of the analytes.

3. GC-MS Conditions:

  • Desorption: Thermally desorb the analytes from the SPME fiber in the GC injection port at a high temperature (e.g., 250 °C) for a short duration (e.g., 2-5 min) in splitless mode.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.

  • Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the analytes. A typical program might be:

    • Initial temperature: 40 °C, hold for 2 min.

    • Ramp to 150 °C at 5 °C/min.

    • Ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for identification of unknown compounds and Selected Ion Monitoring (SIM) mode for targeted quantification of this compound for enhanced sensitivity and selectivity.

    • Mass Range: m/z 40-350.

4. Quantification:

  • Create a calibration curve using standard solutions of this compound of known concentrations.

  • Calculate the concentration of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

Experimental_Workflow cluster_1 HS-SPME-GC-MS Workflow for this compound Analysis Sample_Prep Sample Preparation (Homogenization, Weighing) Vial Headspace Vial + Sample + Internal Standard Sample_Prep->Vial Incubation Incubation & Equilibration (e.g., 50°C, 20 min) Vial->Incubation Extraction HS-SPME Extraction (e.g., DVB/CAR/PDMS fiber) Incubation->Extraction Desorption Thermal Desorption in GC Inlet (e.g., 250°C) Extraction->Desorption GC_Separation GC Separation (e.g., DB-5ms column) Desorption->GC_Separation MS_Detection MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

A typical workflow for the analysis of this compound.

Role in Signaling Pathways

The role of this compound in plant signaling pathways is an emerging area of research. As a product of the lipoxygenase pathway, which is a key pathway in plant defense responses, it is plausible that this compound may act as a signaling molecule. Some studies suggest that C5 volatiles, including this compound, can induce defense-related genes and contribute to a plant's resistance against pathogens and herbivores.[14] However, the specific receptors and downstream signaling cascades activated by this compound are yet to be fully elucidated. Further research is needed to unravel the precise role of this compound in the complex network of plant defense signaling.

Conclusion

This compound is a widespread natural product that plays a significant role in the chemical ecology of plants and the sensory properties of many foods. This guide has provided a consolidated overview of its natural occurrence, biosynthetic origins, and analytical determination. The provided quantitative data and experimental protocols offer a valuable resource for researchers investigating this compound. Future research should focus on elucidating the specific signaling functions of this compound in plant-environment interactions and further refining quantitative analytical methods to enable more accurate comparisons across different studies and matrices.

References

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1-penten-3-ol, with a focus on its enantiomers, (R)-1-penten-3-ol and (S)-1-penten-3-ol. This document details the synthesis of the racemic mixture, its resolution into individual enantiomers, and discusses the importance of stereochemistry in the context of biological activity, which is of particular relevance to drug development.

Introduction to this compound and its Stereoisomerism

This compound is a secondary allylic alcohol with the chemical formula C₅H₁₀O.[1][2] Its structure contains a chiral center at the carbon atom bearing the hydroxyl group (C3). Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-1-penten-3-ol and (S)-1-penten-3-ol. These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index, but they differ in their interaction with plane-polarized light and their biological activities.[2][3] The differential biological effects of enantiomers are a critical consideration in pharmacology and drug development, as one enantiomer may exhibit therapeutic effects while the other could be inactive or even harmful.[4]

Physicochemical Properties

PropertyValueReferences
Molecular Formula C₅H₁₀O[1][6]
Molecular Weight 86.13 g/mol [1][6]
CAS Number (Racemate) 616-25-1[1]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 114-115 °C[3]
Density 0.838 g/mL at 20 °C[3]
Refractive Index (n20/D) 1.424[3]
Specific Rotation ([α]D) of (R)-1-Penten-3-ol Data not available
Specific Rotation ([α]D) of (S)-1-Penten-3-ol Data not available

Synthesis of Racemic this compound

Racemic this compound can be synthesized via a Grignard reaction. This involves the nucleophilic addition of a vinylmagnesium bromide Grignard reagent to propanal. The subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.

Experimental Protocol: Grignard Synthesis of (±)-1-Penten-3-ol

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Propanal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Vinylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add anhydrous THF to cover the magnesium. Add a small amount of vinyl bromide to initiate the reaction. Once the reaction begins, add the remaining vinyl bromide dissolved in anhydrous THF dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Grignard Reaction: Cool the freshly prepared vinylmagnesium bromide solution in an ice bath. Add a solution of propanal in anhydrous THF dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate inorganic salts.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield racemic this compound.

G Synthesis of Racemic this compound cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Addition cluster_workup Workup and Purification Mg Magnesium Turnings GrignardReagent Vinylmagnesium Bromide Mg->GrignardReagent VinylBromide Vinyl Bromide VinylBromide->GrignardReagent THF Anhydrous THF THF->GrignardReagent Alkoxide Magnesium Alkoxide Intermediate GrignardReagent->Alkoxide Propanal Propanal Propanal->Alkoxide NH4Cl aq. NH4Cl Alkoxide->NH4Cl Quench RacemicProduct Racemic this compound NH4Cl->RacemicProduct Protonation & Purification

Caption: Workflow for the Grignard synthesis of racemic this compound.

Enantioselective Resolution

The separation of the racemic mixture of this compound into its individual enantiomers can be achieved through enzymatic kinetic resolution. This technique utilizes the stereoselectivity of an enzyme, typically a lipase (B570770), to preferentially acylate one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. Lipase B from Candida antarctica (often immobilized as Novozym 435) is a highly effective biocatalyst for the resolution of secondary alcohols.[8][9][10]

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1-Penten-3-ol

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate (B1210297) (acyl donor)

  • Anhydrous organic solvent (e.g., hexane (B92381) or tert-butyl methyl ether)

  • Stirred reaction vessel with temperature control

  • Analytical equipment for monitoring enantiomeric excess (e.g., chiral gas chromatography)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, dissolve racemic this compound in the anhydrous organic solvent. Add vinyl acetate as the acylating agent.

  • Enzymatic Reaction: Add the immobilized lipase to the solution and stir the mixture at a controlled temperature (e.g., room temperature to 40 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining alcohol and the formed ester using chiral GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric purity for both the unreacted alcohol and the acylated product.

  • Workup and Separation: Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused). The filtrate contains the unreacted enantiomer of this compound and the acylated enantiomer.

  • Purification: Separate the unreacted alcohol from the ester by column chromatography. The acylated enantiomer can then be hydrolyzed (e.g., using a base like sodium hydroxide) to yield the other enantiomer of this compound, which is then purified.

G Enzymatic Kinetic Resolution of this compound Racemic Racemic (R/S)-1-Penten-3-ol Reaction Selective Acylation Racemic->Reaction Enzyme Lipase (e.g., Novozym 435) + Vinyl Acetate Enzyme->Reaction S_Alcohol (S)-1-Penten-3-ol (unreacted) Reaction->S_Alcohol R_Ester (R)-1-Penten-3-yl acetate Reaction->R_Ester Separation Separation (Chromatography) S_Alcohol->Separation R_Ester->Separation Purified_S_Alcohol Pure (S)-1-Penten-3-ol Separation->Purified_S_Alcohol Hydrolysis Hydrolysis Separation->Hydrolysis (R)-Ester Purified_R_Alcohol Pure (R)-1-Penten-3-ol Hydrolysis->Purified_R_Alcohol

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Biological Significance and Implications for Drug Development

While specific pharmacological data for the enantiomers of this compound are not extensively documented in publicly available literature, the principles of stereochemistry in drug action are well-established. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, can lead to significant differences in their pharmacological and toxicological profiles.

For instance, studies on the structurally similar compound, 1-octen-3-ol (B46169), have shown that its enantiomers exhibit different biological activities. The (R)-(-)-enantiomer of 1-octen-3-ol has a greater effect on the gene expression of the fungus Penicillium chrysogenum compared to the (S)-(+)-enantiomer.[11] This demonstrates that even in relatively simple organisms, there is a clear enantioselective recognition of chiral molecules, leading to distinct downstream biological effects.

For drug development professionals, these findings underscore the importance of evaluating the biological activity of individual stereoisomers of any chiral compound of interest. The synthesis and separation of the enantiomers of this compound are crucial first steps in exploring their potential as pharmaceutical building blocks or as active pharmaceutical ingredients themselves. Future research should focus on elucidating the specific biological targets and signaling pathways modulated by (R)- and (S)-1-penten-3-ol to fully understand their therapeutic potential and toxicological profiles.

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of this compound, including experimental protocols for the synthesis of the racemic mixture and a well-established method for its enzymatic kinetic resolution. The importance of stereochemistry in the context of biological activity has been highlighted, emphasizing the need for the characterization of individual enantiomers in drug discovery and development. While quantitative data on the specific optical rotation and enantiomer-specific biological activities of this compound are currently limited, the methodologies presented here provide a solid foundation for further research into these important chiral molecules.

References

Thermochemical Data for 1-Penten-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1-Penten-3-ol (CAS RN: 616-25-1). Due to the limited availability of direct experimental data for this compound, this document presents both reported experimental values and outlines methodologies for the theoretical estimation of key thermochemical properties. This guide is intended to serve as a valuable resource for professionals in research and development who require thermochemical data for process design, safety analysis, and computational modeling.

Quantitative Thermochemical Data

Direct experimental thermochemical data for this compound is not extensively available in the public domain. The primary source of peer-reviewed experimental data is the National Institute of Standards and Technology (NIST) Chemistry WebBook. The available data primarily focuses on the enthalpy of vaporization at various temperatures and ionization energy.

Table 1: Experimental Thermochemical Data for this compound

PropertyValueTemperature (K)MethodReference
Enthalpy of Vaporization (ΔvapH)49.9 ± 0.1 kJ/mol313CUlbig, P.; Klüppel, M.; et al. (1996)[1]
Enthalpy of Vaporization (ΔvapH)48.4 ± 0.1 kJ/mol328CUlbig, P.; Klüppel, M.; et al. (1996)[1]
Enthalpy of Vaporization (ΔvapH)46.8 ± 0.1 kJ/mol343CUlbig, P.; Klüppel, M.; et al. (1996)[1]
Ionization Energy (IE)9.6 eV-EIZwinselman and Harrison (1984)[2]
Ionization Energy (IE)9.40 ± 0.05 eV-EIHolmes and Lossing (1983)[2]

Method Codes: C - Calorimetry, EI - Electron Ionization.

It is important to note that critical thermochemical data such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and specific heat capacity (Cp) for this compound are not readily found in compiled experimental databases. To obtain these values, one would typically need to perform dedicated experimental measurements or utilize theoretical estimation techniques.

Theoretical Estimation of Thermochemical Data: Group Contribution Methods

In the absence of experimental data, group contribution methods provide a reliable avenue for the estimation of thermochemical properties of organic compounds.[3][4][5][6][7] These methods are founded on the principle that the thermochemical properties of a molecule can be approximated as the sum of contributions from its constituent functional groups.

The general application of a group contribution method involves:

  • Decomposition of the Molecule: The molecular structure of this compound is broken down into a set of predefined chemical groups.

  • Summation of Group Contributions: The thermochemical property of interest (e.g., enthalpy of formation) is calculated by summing the established values for each group present in the molecule.

  • Inclusion of Correction Factors: Additional corrections may be applied to account for steric interactions, ring strain, or other intramolecular effects that are not captured by simple additivity.

For this compound (CH2=CH-CH(OH)-CH2-CH3), the constituent groups for a method like the Joback method would be:

  • =CH2 (vinylic CH2)

  • =CH- (vinylic CH)

  • -CH(OH)- (secondary alcohol)

  • -CH2- (methylene)

  • -CH3 (methyl)

By summing the established contributions for each of these groups, one can estimate properties like the ideal gas heat capacity, enthalpy of formation, and Gibbs free energy of formation. The accuracy of these methods is generally within a few kJ/mol for enthalpy of formation, making them a valuable tool for preliminary engineering calculations and process modeling.[4]

Experimental Protocols

For the precise determination of the thermochemical properties of this compound, the following experimental protocols are recommended.

Determination of the Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For a combustible liquid like this compound, it is typically determined indirectly from its enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel, known as a "bomb". A known amount of a combustion aid, such as paraffin (B1166041) oil, may be used to ensure complete combustion.

  • Calorimeter Assembly: The bomb is filled with pure oxygen at a high pressure (typically around 30 atm) and then submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited electrically. The combustion of the alcohol releases heat, which is transferred to the surrounding water and the calorimeter, causing a rise in temperature. The temperature is monitored and recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system is predetermined through the combustion of a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of this compound is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the ignition wire and any combustion aids used.

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then determined using Hess's Law, from the balanced chemical equation for the combustion of this compound and the known standard enthalpies of formation of the products (CO2 and H2O).

Determination of Liquid Heat Capacity

The specific heat capacity of liquid this compound can be determined using various calorimetric techniques, with Differential Scanning Calorimetry (DSC) being a common and accurate method.[8][9]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically a few milligrams) is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC instrument. The measurement involves heating the sample and reference at a constant rate over a defined temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Calibration: The DSC instrument is calibrated for both temperature and heat flow using standard materials with known melting points and enthalpies of fusion. For heat capacity measurements, a sapphire standard with a well-characterized heat capacity is run under the same experimental conditions as the sample.

  • Data Analysis: The heat flow curve of the this compound sample is compared to that of the sapphire standard and a baseline run with empty pans. From these three measurements, the specific heat capacity of the liquid as a function of temperature can be calculated.

Visualization of Methodologies

The following diagrams illustrate the logical workflows for the determination of thermochemical data for this compound.

G cluster_0 Experimental Determination of Enthalpy of Formation A High-Purity this compound Sample B Bomb Calorimetry A->B C Measure Enthalpy of Combustion (ΔcH°) B->C D Hess's Law Calculation C->D E Standard Enthalpy of Formation (ΔfH°) D->E

Workflow for Experimental Determination of Enthalpy of Formation.

G cluster_1 Data Acquisition and Estimation Workflow F This compound G Literature Search (e.g., NIST WebBook) F->G I Experimental Measurement (Calorimetry) F->I K Theoretical Estimation (Group Contribution Methods) F->K H Available Experimental Data (ΔvapH, IE) G->H M Comprehensive Thermochemical Dataset H->M J New Experimental Data (ΔfH°, Cp) I->J J->M L Estimated Thermochemical Properties K->L L->M

Overall Workflow for Compiling Thermochemical Data.

References

An In-depth Technical Guide to the Commercial Availability and Synthesis of Pentenols for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and synthetic methodologies for two key pentenol isomers: 1-Penten-3-ol and 4-Penten-2-ol. These compounds serve as versatile building blocks in organic synthesis, finding applications in the development of pharmaceuticals, fragrances, and other specialty chemicals.

Introduction to this compound and 4-Penten-2-ol

This compound (CAS No. 616-25-1) and 4-Penten-2-ol (CAS No. 625-31-0) are unsaturated alcohols with the molecular formula C₅H₁₀O and a molecular weight of 86.13 g/mol . Their distinct structures, characterized by the position of the double bond and the hydroxyl group, impart different chemical reactivities and physical properties, making them suitable for a range of synthetic applications.

This compound , also known as ethyl vinyl carbinol, is a colorless to pale yellow liquid.[1] It is recognized for its powerful, mild grassy-green odor and is used as a flavor and fragrance agent in various consumer products.[1] In the realm of chemical synthesis, its vinyl and secondary alcohol functionalities make it a valuable precursor for a variety of chemical transformations.

4-Penten-2-ol , or allyl methyl carbinol, is also a colorless liquid. Its structure, containing a terminal double bond and a secondary alcohol, makes it a useful intermediate in the synthesis of more complex molecules, including pharmaceutical intermediates.[2]

Commercial Availability and Suppliers

A wide range of chemical suppliers offer this compound and 4-Penten-2-ol in various purities and quantities, catering to the needs of both small-scale research and larger development projects. The following tables summarize the offerings from prominent suppliers.

Table 1: Commercial Suppliers of this compound (CAS: 616-25-1)

SupplierPurityAvailable Quantities
Sigma-Aldrich ≥98%, 99%5 g, 100 g, 1 kg
Fisher Scientific (Thermo Scientific) 97%5 g, 25 g
TCI America >97.0% (GC)5 mL, 25 mL
Santa Cruz Biotechnology N/AInquire
The Good Scents Company Natural (94% min), ≥99.0%Various
ChemicalBook 99%kg quantities

Table 2: Commercial Suppliers of 4-Penten-2-ol (CAS: 625-31-0)

SupplierPurityAvailable Quantities
Sigma-Aldrich 99%5 g
TCI America >99.0% (GC)5 g, 25 g
Fisher Scientific 95% (for (R)-(-)-enantiomer)1 g
The Good Scents Company 99%Various
ChemicalBook 97%kg quantities

Synthetic Methodologies

The Grignard reaction is a common and effective method for the laboratory-scale synthesis of both this compound and 4-Penten-2-ol. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) to attack a carbonyl compound.

Synthesis of this compound via Grignard Reaction

The synthesis of this compound can be achieved through the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with propanal.

Reaction Scheme:

Experimental Protocol:

  • Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Suspend the magnesium in anhydrous tetrahydrofuran (B95107) (THF). Prepare a solution of vinyl bromide (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of the vinyl bromide solution to initiate the reaction. Once the reaction begins, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Propanal: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath. Prepare a solution of freshly distilled propanal (1.0 equivalent) in anhydrous THF. Add the propanal solution dropwise to the stirred Grignard reagent.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure, and purify the crude product by fractional distillation to yield this compound.

Synthesis of 4-Penten-2-ol via Grignard Reaction

The synthesis of 4-Penten-2-ol involves the reaction of an allyl Grignard reagent, such as allylmagnesium bromide, with acetaldehyde (B116499).

Reaction Scheme:

Experimental Protocol:

  • Preparation of Allylmagnesium Bromide: Following a similar procedure to the preparation of vinylmagnesium bromide, react magnesium turnings (1.2 equivalents) with allyl bromide (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.

  • Reaction with Acetaldehyde: Cool the prepared allylmagnesium bromide solution to 0 °C. Add a solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard reagent.

  • Work-up and Purification: The work-up and purification steps are analogous to those described for the synthesis of this compound. Quench the reaction with saturated aqueous ammonium chloride, extract the product with an organic solvent, dry the organic phase, remove the solvent, and purify the final product by fractional distillation.

Logical Workflow for Chemical Procurement and Synthesis

The following diagram illustrates a typical workflow for a research organization, from identifying the need for a chemical to its final application in research.

G cluster_0 Planning & Procurement cluster_1 Synthesis & Application A Research Need Identified (e.g., for this compound) B Literature Search & Supplier Identification A->B C Request for Quotation (RFQ) B->C F In-house Synthesis (if not commercially available) B->F No suitable supplier D Supplier Selection & Purchase Order (PO) C->D E Goods Receipt & Quality Control (QC) D->E H Use in Experiment/ Drug Development E->H Direct Use G Purification & Characterization F->G G->H

References

Safety and Handling of 1-Penten-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-Penten-3-ol (CAS No. 616-25-1). The information is compiled from various safety data sheets and chemical references to ensure a thorough understanding of the potential hazards and safe laboratory practices associated with this compound.

Hazard Identification and Classification

This compound is classified as a flammable liquid.[1][2][3] It is crucial to understand its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification to implement appropriate safety measures.

GHS Classification: Flammable Liquid, Category 3[1][2][3] Signal Word: Warning[2] Hazard Statement: H226 - Flammable liquid and vapor.[1][2][3]

The NFPA (National Fire Protection Association) ratings for this chemical are:

  • Health Hazard: 0 - Materials that, under emergency conditions, would offer no hazard beyond that of ordinary combustible materials.[2]

  • Fire Hazard: 3 - Liquids and solids that can be ignited under almost all ambient temperature conditions.[2]

The following diagram illustrates the logical relationship of the GHS hazard classification for this compound.

GHS_Classification cluster_main GHS Hazard Classification: this compound cluster_prevention Prevention (P210, P233, P240, P241, P242, P243, P280) cluster_response Response (P303+P361+P353, P370+P378) cluster_storage Storage (P403+P235) cluster_disposal Disposal (P501) substance This compound classification Flammable Liquid Category 3 substance->classification is classified as hazard_statement H226: Flammable liquid and vapor classification->hazard_statement results in prevention_measures Keep away from heat/sparks/open flames. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves/eye protection. hazard_statement->prevention_measures requires response_measures IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. In case of fire: Use dry sand, dry chemical or alcohol-resistant foam for extinction. hazard_statement->response_measures requires storage_measures Store in a well-ventilated place. Keep cool. hazard_statement->storage_measures requires disposal_measures Dispose of contents/container to an approved waste disposal plant. hazard_statement->disposal_measures requires

GHS Hazard Communication for this compound

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. It is important to note that detailed experimental methodologies for determining these properties are not consistently provided in the available literature.

PropertyValue
Appearance Colorless to pale yellow liquid
Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
Boiling Point 114-115 °C at 760 mmHg
Flash Point 25-28 °C (77-82.4 °F) - Closed Cup
Density 0.838-0.839 g/mL at 20-25 °C
Refractive Index 1.422-1.427 at 20 °C
Water Solubility 90.1 g/L
Vapor Density 2.97 (Air = 1)

Toxicological Data

There is a significant lack of comprehensive toxicological data for this compound in publicly available resources.[1][4] Most safety data sheets indicate that the toxicological properties have not been thoroughly investigated.[1] This lack of data underscores the importance of handling this chemical with care and minimizing exposure.

Toxicological EndpointData
Acute Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) No data available
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Given the absence of detailed toxicological studies, it is prudent to treat this compound as a potentially hazardous substance and to handle it with appropriate engineering controls and personal protective equipment to minimize any potential for exposure.

Safe Handling and Storage

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and protective clothing are recommended to prevent skin contact.[2][4][5]

  • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator should be worn.[2]

Handling Procedures
  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][5]

  • Use only non-sparking tools.[1][2]

  • Avoid inhalation of vapor or mist.[4]

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[4][5][6]

  • Keep the container tightly closed.[2][4][6]

  • Store away from strong oxidizing agents.[6]

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_workflow Safe Handling Workflow for this compound start Start prep Preparation: - Review SDS - Don appropriate PPE (gloves, goggles) - Ensure fume hood is operational start->prep handling Handling & Use: - Work in fume hood - Ground/bond containers - Use non-sparking tools - Keep away from ignition sources prep->handling spill Spill? handling->spill spill_response Spill Response: - Evacuate area - Ventilate - Absorb with inert material - Dispose as hazardous waste spill->spill_response Yes storage Temporary Storage: - Keep container tightly closed - Store in a cool, well-ventilated area spill->storage No spill_response->handling disposal Waste Disposal: - Collect in a labeled, sealed container - Dispose of as hazardous waste according to regulations storage->disposal end End disposal->end

General Laboratory Handling Workflow

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[2][5]

  • Eye Contact: Rinse cautiously with water for several minutes.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][5]

  • Unsuitable Extinguishing Media: A solid stream of water may be ineffective.

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5] Containers may explode when heated.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[2][5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition.[4] Ensure adequate ventilation. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Contain the spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.

Stability and Reactivity

  • Reactivity: Flammable liquid and vapor.[2]

  • Chemical Stability: Stable under recommended storage conditions.[2]

  • Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[2]

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Carbon oxides may be formed under fire conditions.[1]

This guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted before any new or modified procedure involving this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

GHS Hazard Classification of 1-Penten-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Penten-3-ol (CAS No: 616-25-1), also known as ethyl vinyl carbinol, is an organic compound with applications in the flavor and fragrance industry.[1][2] A thorough understanding of its hazard profile under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is crucial for ensuring safe handling, use, and storage in research and development settings. This technical guide provides a comprehensive overview of the GHS hazard classification of this compound, compiling available data from safety data sheets and chemical databases. It is important to note that while the flammability hazard is well-documented, significant data gaps exist for most toxicological endpoints.

GHS Hazard Classification

The primary GHS classification for this compound is as a flammable liquid.[3][4] The classification is based on its flash point.

Table 1: GHS Hazard Classification of this compound

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor

Source: Sigma-Aldrich, Synerzine, PubChem, TCI AMERICA[3][4]

GHS Label Elements

The GHS label elements for this compound are consistent with its classification as a Category 3 flammable liquid.

  • Pictogram: GHS02 (Flame)

  • Signal Word: Warning[3]

  • Hazard Statement: H226: Flammable liquid and vapor.[3][4]

  • Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key statements include:

    • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3]

    • P233: Keep container tightly closed.[3]

    • P240: Ground/bond container and receiving equipment.[3]

    • P241: Use explosion-proof electrical/ventilating/lighting equipment.[3]

    • P242: Use only non-sparking tools.[3]

    • P243: Take precautionary measures against static discharge.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

    • P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[3]

    • P403+P235: Store in a well-ventilated place. Keep cool.[3]

    • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Physicochemical Data for GHS Classification

The classification of this compound as a flammable liquid is based on its physicochemical properties, particularly its flash point.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C5H10O[4]
Molecular Weight 86.13 g/mol [4]
Appearance Colorless to pale yellow liquid[1][5][6]
Boiling Point 114-115 °C[5]
Flash Point 25 °C (77 °F) - 28 °C (82.4 °F) (closed cup)[1][5][6]
Specific Gravity 0.838 - 0.839 g/mL at 20-25 °C[5]
Water Solubility 90.1 g/L at 25 °C[4][5]

Toxicological Data and Information Gaps

A review of available safety data sheets and chemical databases reveals a significant lack of toxicological data for this compound. For many of the GHS health hazard endpoints, the information is consistently reported as "No data available."

Table 3: Summary of Toxicological Data for this compound

Hazard EndpointGHS ClassificationData Availability
Acute Toxicity (Oral) Not ClassifiedNo data available
Acute Toxicity (Dermal) Not ClassifiedNo data available
Acute Toxicity (Inhalation) Not ClassifiedNo data available
Skin Corrosion/Irritation Not ClassifiedNo data available
Serious Eye Damage/Eye Irritation Not ClassifiedNo data available
Respiratory or Skin Sensitization Not ClassifiedNo data available
Germ Cell Mutagenicity Not ClassifiedNo data available
Carcinogenicity Not ClassifiedNo data available
Reproductive Toxicity Not ClassifiedNo data available
Specific Target Organ Toxicity (Single Exposure) Not ClassifiedNo data available
Specific Target Organ Toxicity (Repeated Exposure) Not ClassifiedNo data available
Aspiration Hazard Not ClassifiedNo data available

Source: Sigma-Aldrich, ChemicalBook[5]

This lack of data means that the full toxicological profile of this compound has not been thoroughly investigated. Therefore, while it is not classified for these health hazards, it should be handled with caution, and appropriate personal protective equipment should be used to avoid potential exposure.

Experimental Protocols

Due to the absence of publicly available experimental data for the toxicological endpoints of this compound, detailed experimental protocols for these specific tests cannot be provided. The flammability classification is based on standard methods for determining the flash point of a liquid, such as the closed-cup method.

GHS Classification Workflow

The following diagram illustrates the logical workflow for the GHS hazard classification of a chemical substance, using this compound as an example. It highlights the reliance on available data and the resulting classifications or data gaps.

GHS_Classification_Workflow GHS Hazard Classification Workflow for this compound cluster_data Data Collection cluster_evaluation Hazard Evaluation cluster_classification GHS Classification cluster_outcome Classification Outcome physchem_data Physicochemical Data (e.g., Flash Point, Boiling Point) eval_phys Evaluate Physical Hazards physchem_data->eval_phys tox_data Toxicological Data (e.g., LD50, Irritation Studies) eval_health Evaluate Health Hazards tox_data->eval_health eco_data Ecotoxicological Data eval_env Evaluate Environmental Hazards eco_data->eval_env class_flammable Flammable Liquid, Category 3 (H226) eval_phys->class_flammable class_health Health Hazards (Acute Toxicity, Irritation, etc.) eval_health->class_health class_env Environmental Hazards eval_env->class_env outcome_flammable Classification Determined class_flammable->outcome_flammable outcome_health No Data Available Classification Not Possible class_health->outcome_health outcome_env No Data Available Classification Not Possible class_env->outcome_env

Caption: GHS Classification Workflow for this compound.

The GHS hazard classification of this compound is currently limited to Flammable Liquid, Category 3 (H226) , based on its measured flash point. For all other GHS hazard classes, particularly those related to health effects, there is a notable lack of available data. This highlights the need for further toxicological testing to fully characterize the hazard profile of this compound. In the absence of such data, researchers, scientists, and drug development professionals should handle this compound with appropriate caution, utilizing engineering controls and personal protective equipment to minimize exposure and mitigate potential risks. It is recommended to consult the most recent safety data sheet from the supplier before handling this chemical.

References

Solubility of 1-Penten-3-ol in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 1-Penten-3-ol

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and logical workflow diagrams to illustrate the experimental process.

Introduction to this compound

This compound (CAS No: 616-25-1) is a secondary alcohol with the chemical formula C₅H₁₀O.[1][2] It is a colorless to light yellow liquid with a characteristic fruity, green odor.[1][2] Structurally, it possesses both a hydroxyl (-OH) group and a carbon-carbon double bond, which influence its solubility characteristics. The polarity imparted by the hydroxyl group allows for hydrogen bonding, while the five-carbon chain contributes to its nonpolar character.[3][4] The balance between these polar and nonpolar features dictates its solubility in different media.

Solubility of this compound

The solubility of a compound is a critical parameter in various scientific and industrial applications, including reaction chemistry, formulation development, and environmental fate assessment. The following sections detail the solubility of this compound in aqueous and organic media.

Solubility in Water

This compound is reported as being slightly soluble to soluble in water. The presence of the hydroxyl group allows for hydrogen bonding with water molecules, facilitating its dissolution. However, the nonpolar five-carbon backbone limits its miscibility.[3][4] Quantitative data from various sources are summarized in the table below.

Table 1: Quantitative Aqueous Solubility of this compound

Solubility ValueTemperatureSource
90.1 g/L25 °CPubChem[5], Guidechem[2], LookChem[6]
54.5 g/LNot SpecifiedFooDB (Predicted)[7]
Solubility in Organic Solvents

This compound generally exhibits good solubility in common organic solvents, particularly those with moderate to low polarity. Its miscibility is attributed to the principle of "like dissolves like," where the nonpolar carbon chain interacts favorably with the organic solvent molecules.[4][8]

Table 2: Qualitative Solubility of this compound in Organic Solvents

SolventSolubility/MiscibilitySource
Ethanol (B145695)Miscible[5], Soluble[2][9]PubChem, Guidechem, The Good Scents Company
Diethyl EtherMisciblePubChem[5]
General Organic SolventsSolubleGuidechem[2]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid organic compound like this compound. This method is based on standard laboratory procedures for qualitative and semi-quantitative solubility analysis.[10][11][12]

Objective

To determine the solubility of this compound in water and selected organic solvents at a specified temperature (e.g., 25 °C).

Materials
  • This compound (≥97% purity)

  • Distilled or deionized water

  • Selected organic solvents (e.g., ethanol, diethyl ether, acetone, toluene, hexane)

  • Small test tubes or vials with caps

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Analytical balance

  • Constant temperature water bath or incubator

Methodology

Part A: Qualitative Solubility Assessment

  • Preparation : Label a series of clean, dry test tubes for each solvent to be tested.

  • Solvent Addition : Add a fixed volume (e.g., 1 mL) of each solvent to its respective test tube.

  • Solute Addition : Add a small, measured amount of this compound (e.g., 50 µL) to each test tube.

  • Mixing : Cap the test tubes and shake vigorously or use a vortex mixer for 30-60 seconds to ensure thorough mixing.[10][12]

  • Observation : Allow the tubes to stand for several minutes and observe. Note whether the this compound has completely dissolved (forming a single, clear phase), is partially soluble (cloudiness or persistent droplets), or is insoluble (forms a distinct separate layer).[13]

Part B: Semi-Quantitative Solubility Determination

  • Preparation : Place a known volume (e.g., 1 mL) of the solvent into a vial.

  • Titration with Solute : Using a calibrated pipette, add small, incremental volumes of this compound to the solvent.

  • Mixing and Observation : After each addition, cap the vial and mix thoroughly until the solute dissolves completely. Continue adding the solute until saturation is reached, indicated by the persistence of a separate phase (cloudiness or an undissolved droplet) that does not disappear upon further mixing.[11]

  • Calculation : Record the total volume of this compound added to reach the saturation point. Use the density of this compound (approx. 0.83-0.84 g/mL) to convert the volume to mass.[5] Calculate the solubility in units such as g/mL or g/100mL.

  • Temperature Control : For accurate results, perform all steps at a constant, controlled temperature by placing the vials in a water bath.

Part C: Acid-Base Solubility Classification

For a comprehensive understanding, the solubility in acidic and basic aqueous solutions can be tested to classify the compound.

  • If the compound is found to be water-insoluble, test its solubility in 5% aqueous solutions of NaOH and 5% HCl.[10][12]

  • Solubility in 5% NaOH suggests the compound is a weak or strong organic acid.[14]

  • Solubility in 5% HCl indicates the compound is an organic base (e.g., an amine).[10][12]

  • Since this compound is an alcohol (a very weak acid), it is not expected to be soluble in these reagents beyond its inherent water solubility.

Visualizing Experimental Workflows

The logical process for determining the solubility classification of an unknown organic compound can be represented in a workflow diagram.

Solubility_Workflow start Start with Unknown (this compound) test_water Test Solubility in Water start->test_water water_soluble Soluble test_water->water_soluble Yes water_insoluble Insoluble test_water->water_insoluble No test_ether Test Solubility in Ether water_soluble->test_ether test_hcl Test Solubility in 5% HCl water_insoluble->test_hcl class_S Class S (Soluble in Water) test_ether->class_S Soluble or Insoluble hcl_soluble Soluble test_hcl->hcl_soluble Yes hcl_insoluble Insoluble test_hcl->hcl_insoluble No class_B Class B (Basic) hcl_soluble->class_B test_naoh Test Solubility in 5% NaOH hcl_insoluble->test_naoh naoh_soluble Soluble test_naoh->naoh_soluble Yes naoh_insoluble Insoluble test_naoh->naoh_insoluble No class_A Class A (Acidic) naoh_soluble->class_A test_h2so4 Test Solubility in conc. H₂SO₄ naoh_insoluble->test_h2so4 h2so4_soluble Soluble test_h2so4->h2so4_soluble Yes h2so4_insoluble Insoluble test_h2so4->h2so4_insoluble No class_N Class N (Neutral) h2so4_soluble->class_N class_I Class I (Inert) h2so4_insoluble->class_I

Caption: Workflow for the systematic determination of organic compound solubility classification.

Conclusion

This compound demonstrates moderate solubility in water, quantified at approximately 90.1 g/L at 25 °C, and exhibits high solubility and miscibility in common organic solvents like ethanol and diethyl ether. This solubility profile is consistent with its molecular structure, which contains both a polar hydroxyl group and a nonpolar five-carbon chain. The provided experimental protocols offer a systematic approach for the qualitative and semi-quantitative determination of its solubility, which is a fundamental parameter for its application in research and development.

References

The Atmospheric Oxidation of 1-Penten-3-ol by Hydroxyl Radicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the gas-phase reaction between hydroxyl (OH) radicals and 1-penten-3-ol, a biogenic volatile organic compound. The document details the reaction kinetics at ambient temperature, identifies the major oxidation products, and outlines the experimental methodologies employed in these studies. A plausible reaction mechanism is proposed and visualized, and all available quantitative data are summarized in structured tables. This guide is intended to be a valuable resource for researchers in atmospheric chemistry, environmental science, and drug development who may encounter this or similar unsaturated alcohols in their work.

Introduction

This compound (CH₂=CHCH(OH)CH₂CH₃) is an unsaturated alcohol of biogenic origin, contributing to the complex mixture of volatile organic compounds (VOCs) in the atmosphere. The atmospheric fate of such compounds is primarily dictated by their reactions with key oxidants, most notably the hydroxyl (OH) radical during the daytime. The oxidation of this compound by OH radicals is a significant process that influences tropospheric ozone formation and the production of secondary organic aerosols (SOA), with implications for air quality and climate. Understanding the kinetics and mechanisms of this reaction is crucial for accurately modeling atmospheric processes and assessing the environmental impact of this and structurally related compounds.

Reaction Kinetics and Products

The gas-phase reaction of OH radicals with this compound has been investigated at 298 K and atmospheric pressure. The primary experimental findings are summarized in the tables below.

Rate Coefficient

The rate coefficient for the reaction of OH radicals with this compound was determined using a relative rate technique in an environmental chamber.[1]

Temperature (K)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference Compound
298(6.7 ± 0.9) x 10⁻¹¹Propene
[Table 1: Rate coefficient for the reaction of OH radicals with this compound at 298 K.][1]
Reaction Products

The major identifiable products from the OH-initiated oxidation of this compound in the presence of air are glycolaldehyde (B1209225) and formaldehyde.[1] Their molar yields are presented in the following table.

ProductMolar Yield (%)
Glycolaldehyde (HOCH₂CHO)47 ± 6
Formaldehyde (HCHO)35 ± 4
[Table 2: Molar yields of the major products from the reaction of OH radicals with this compound at 298 K.][1]
Temperature Dependence

As of the date of this guide, specific Arrhenius parameters (pre-exponential factor, A, and activation energy, Eₐ) for the temperature-dependent rate coefficient of the reaction between OH radicals and this compound have not been reported in the peer-reviewed literature. However, for the ozonolysis of this compound, an Arrhenius expression has been determined, which is provided for context.[1]

ReactionA (cm³ molecule⁻¹ s⁻¹)Eₐ/R (K)
This compound + O₃(1.82 ± 2.08) x 10⁻¹⁶-730 ± 348
[Table 3: Arrhenius parameters for the ozonolysis of this compound.][1]

Generally, the reactions of OH radicals with alkenes exhibit a negative temperature dependence, meaning the rate coefficient increases as the temperature decreases. This is attributed to the initial formation of an energized adduct, which is more likely to be stabilized at lower temperatures.

Experimental Protocols

The kinetic and product data for the reaction of OH radicals with this compound were obtained using a relative rate method in an environmental chamber coupled with Fourier Transform Infrared (FTIR) spectroscopy for analysis.[1]

Relative Rate Method

The relative rate technique is an indirect method for determining the rate coefficient of a reaction of interest (k_test) by comparing its rate of disappearance to that of a reference compound (k_ref) with a well-known rate coefficient.

The underlying principle is that both the test compound and the reference compound are consumed in the reaction chamber solely by their reaction with the OH radical. The ratio of their rates of disappearance is directly proportional to the ratio of their reaction rate coefficients:

ln([Test Compound]₀ / [Test Compound]ₜ) = (k_test / k_ref) * ln([Reference Compound]₀ / [Reference Compound]ₜ)

By plotting ln([Test Compound]₀ / [Test Compound]ₜ) against ln([Reference Compound]₀ / [Reference Compound]ₜ), a straight line is obtained with a slope equal to the ratio of the rate coefficients (k_test / k_ref).

Environmental Chamber Setup and Procedure

A detailed, step-by-step protocol for the specific experiment on this compound is synthesized from general procedures for such experiments.

  • Chamber Preparation: A large-volume (e.g., ~75-liter) cylindrical Teflon bag or a larger environmental chamber is flushed with purified air to remove any contaminants.

  • Reactant Introduction: Known concentrations of this compound, a reference compound (e.g., propene), and an OH radical precursor (e.g., methyl nitrite, CH₃ONO) are introduced into the chamber. Nitric oxide (NO) is often added to suppress the formation of ozone and the nitrate (B79036) radical (NO₃). Typical initial concentrations are in the parts-per-million (ppm) range.[2]

  • Initiation of Reaction: The reaction is initiated by photolysis of the OH precursor using blacklamps that emit in the actinic region, leading to the formation of OH radicals.

  • Monitoring of Reactants and Products: The concentrations of this compound, the reference compound, and the reaction products are monitored over time using in-situ FTIR spectroscopy. The long optical path length within the chamber enhances the detection sensitivity.

  • Data Analysis: The decay of the test and reference compounds is measured from the FTIR spectra. A plot according to the relative rate equation is then constructed to determine the rate coefficient ratio. Product identification and quantification are also performed by analyzing the characteristic absorption bands in the evolving FTIR spectra.

Experimental_Workflow cluster_chamber Environmental Chamber cluster_reaction Reaction Initiation cluster_analysis Analysis A This compound E Photolysis (Blacklamps) A->E B Reference Compound (e.g., Propene) B->E C OH Precursor (e.g., CH3ONO) C->E D NO D->E F FTIR Spectrometer E->F Gas Mixture G Data Analysis (Relative Rate Plot) F->G Spectral Data Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant This compound Adduct1 HOCH2-CH(•)CH(OH)CH2CH3 Reactant->Adduct1 + OH (at C1) Adduct2 CH2(•)-CH(OH)CH(OH)CH2CH3 Reactant->Adduct2 + OH (at C2) OH OH Radical Peroxy1 HOCH2-CH(OO•)CH(OH)CH2CH3 Adduct1->Peroxy1 + O2 Peroxy2 CH2(OO•)-CH(OH)CH(OH)CH2CH3 Adduct2->Peroxy2 + O2 Alkoxy1 HOCH2-CH(O•)CH(OH)CH2CH3 Peroxy1->Alkoxy1 + NO - NO2 Alkoxy2 CH2(O•)-CH(OH)CH(OH)CH2CH3 Peroxy2->Alkoxy2 + NO - NO2 Product1 Glycolaldehyde Alkoxy1->Product1 C-C Scission Radical1 •CH(OH)CH2CH3 Alkoxy1->Radical1 C-C Scission Product2 Formaldehyde Alkoxy2->Product2 C-C Scission Radical2 •CH(OH)CH(OH)CH2CH3 Alkoxy2->Radical2 C-C Scission

References

Stability and Degradation of 1-Penten-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Penten-3-ol, an unsaturated secondary alcohol, is a molecule of interest in various fields, including flavor and fragrance, organic synthesis, and as a potential chiral building block. Understanding its stability and degradation profile is critical for ensuring product quality, predicting shelf-life, and identifying potential impurities. This technical guide provides an in-depth overview of the stability of this compound and its degradation pathways under various stress conditions, including atmospheric, hydrolytic, oxidative, and thermal degradation. Detailed experimental protocols for conducting stability and forced degradation studies, along with a validated stability-indicating analytical method, are presented.

Introduction

This compound (CAS 616-25-1) is a volatile organic compound characterized by the presence of both a hydroxyl group and a carbon-carbon double bond.[1] This combination of functional groups makes it susceptible to a variety of degradation pathways, influencing its stability during storage and application. This guide synthesizes the current knowledge on the degradation of this compound, providing a comprehensive resource for professionals working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₁₀O[2]
Molecular Weight86.13 g/mol [2]
Boiling Point114-115 °C[3]
Flash Point25 °C (77 °F)[4]
Solubility in Water90.1 g/L[5]
AppearanceColorless liquid[5]
OdorGrassy, green[3]

Degradation Pathways

The degradation of this compound can be initiated by several factors, including atmospheric oxidants, acid or base catalysis, oxidizing agents, and heat. A general overview of the potential degradation logic is presented in the diagram below.

General Degradation Logic for this compound This compound This compound Stress Conditions Stress Conditions This compound->Stress Conditions Degradation Products Degradation Products Stress Conditions->Degradation Products Analytical Monitoring Analytical Monitoring Degradation Products->Analytical Monitoring

Caption: General workflow for studying the degradation of this compound.

Atmospheric Degradation

In the atmosphere, this compound is primarily degraded through reactions with hydroxyl radicals (•OH), ozone (O₃), and chlorine atoms (Cl•).

  • Reaction with Hydroxyl Radicals (•OH): This is a major degradation pathway. The reaction can proceed via two main channels: •OH addition to the double bond or H-abstraction from the C-H or O-H bonds.[6] Identified products from aqueous photo-oxidation include propionaldehyde, butyraldehyde, and 1-penten-3-one.[6]

  • Reaction with Ozone (O₃): Ozonolysis of this compound involves the addition of ozone to the double bond, forming a primary ozonide that subsequently decomposes. The major products identified from gas-phase ozonolysis are formaldehyde, 2-hydroxybutanal, and propionaldehyde.[4]

  • Reaction with Chlorine Atoms (Cl•): The reaction with chlorine atoms, particularly relevant in marine or polluted coastal areas, is rapid. The dominant pathway is the addition of Cl to the double bond, though H-abstraction can also occur.[5][7] Major degradation products include chloroacetaldehyde, propionaldehyde, acetaldehyde, and 1-penten-3-one.[5][7]

A simplified diagram of the atmospheric degradation pathways is shown below.

Atmospheric Degradation of this compound cluster_reactants Reactants cluster_products Products This compound This compound Propionaldehyde Propionaldehyde This compound->Propionaldehyde •OH, O₃, Cl• Butyraldehyde Butyraldehyde This compound->Butyraldehyde •OH 1-Penten-3-one 1-Penten-3-one This compound->1-Penten-3-one •OH, Cl• Formaldehyde Formaldehyde This compound->Formaldehyde O₃ 2-Hydroxybutanal 2-Hydroxybutanal This compound->2-Hydroxybutanal O₃ Chloroacetaldehyde Chloroacetaldehyde This compound->Chloroacetaldehyde Cl• Acetaldehyde Acetaldehyde This compound->Acetaldehyde Cl• OH_radical •OH Ozone O₃ Cl_radical Cl•

Caption: Key products from the atmospheric degradation of this compound.

Table 2: Summary of Atmospheric Degradation Products of this compound

InitiatorMajor Degradation ProductsMolar Yield (%) (if available)Reference(s)
•OH (aqueous)Propionaldehyde, Butyraldehyde, 1-Penten-3-oneNot specified[6]
O₃ (gas-phase)Formaldehyde, 2-Hydroxybutanal, Propionaldehyde49 ± 2, 46 ± 3, 15 ± 2[4]
Cl• (gas-phase)Chloroacetaldehyde, Propionaldehyde, Acetaldehyde, 1-Penten-3-one33 ± 1, 39 ± 1, 8 ± 3, 2[5][7]
Hydrolytic Degradation

Under acidic conditions, allylic alcohols like this compound are susceptible to rearrangement reactions. While specific studies on the hydrolytic degradation of this compound are limited, acid-catalyzed rearrangement is a known reaction for this class of compounds. This can lead to the formation of isomeric alcohols or other rearranged products. Under basic conditions, this compound is expected to be relatively stable, although strong bases could potentially catalyze isomerization or other reactions at elevated temperatures.

Oxidative Degradation

Apart from atmospheric oxidation, this compound can be degraded by other oxidizing agents. Safety data sheets indicate that it is incompatible with strong oxidizing agents.[4] A common oxidizing agent used in forced degradation studies is hydrogen peroxide. The reaction of this compound with hydrogen peroxide could potentially lead to the formation of epoxides, diols, or cleavage products, depending on the reaction conditions.

Thermal Degradation

This compound is a flammable liquid and should be kept away from heat and sources of ignition.[3] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[4] In the absence of oxidants, thermal stress could potentially lead to isomerization, dehydration, or other rearrangements.

Experimental Protocols

Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following protocols are adapted for a volatile compound like this compound.

4.1.1. General Procedure

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For each stress condition, transfer an aliquot of the stock solution into a sealed vial.

  • After exposure to the stress condition, neutralize the sample if necessary (for acid and base hydrolysis).

  • Dilute the stressed samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating method.

4.1.2. Stress Conditions

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Heat at 60 °C for 24 hours.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

The workflow for a forced degradation study is illustrated below.

Forced Degradation Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Apply Stress Conditions->Base Hydrolysis Oxidation Oxidation Apply Stress Conditions->Oxidation Thermal Thermal Apply Stress Conditions->Thermal Photolytic Photolytic Apply Stress Conditions->Photolytic Neutralize/Dilute Neutralize/Dilute Acid Hydrolysis->Neutralize/Dilute Base Hydrolysis->Neutralize/Dilute Oxidation->Neutralize/Dilute Thermal->Neutralize/Dilute Photolytic->Neutralize/Dilute Analyze by GC-MS Analyze by GC-MS Neutralize/Dilute->Analyze by GC-MS End End Analyze by GC-MS->End

Caption: A typical workflow for conducting a forced degradation study.

Stability-Indicating GC-MS Method

A gas chromatography-mass spectrometry (GC-MS) method is well-suited for the analysis of the volatile this compound and its potential degradation products.

4.2.1. Chromatographic Conditions

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp to 150 °C at 10 °C/min

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

Table 3: Illustrative Results of a Forced Degradation Study

Stress Condition% Degradation of this compoundMajor Degradation Products
0.1 M HCl, 60 °C, 24 h15%Isomeric pentenols, pentanones
0.1 M NaOH, 60 °C, 24 h< 5%Minor impurities
3% H₂O₂, RT, 24 h25%1-Penten-3-one, epoxy-pentanols
80 °C, 48 h10%Dehydration products, isomers
Photolytic12%Oxidative and rearrangement products

Note: The data in this table is illustrative and based on the expected reactivity of allylic alcohols. Actual results may vary.

Conclusion

This compound is a moderately stable compound that is susceptible to degradation under various conditions, particularly in the presence of atmospheric oxidants, strong acids, and oxidizing agents. A thorough understanding of its degradation pathways is crucial for its handling, storage, and application. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting comprehensive stability and degradation studies, ensuring the quality and safety of products containing this compound.

References

Methodological & Application

Applications of 1-Penten-3-ol in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Penten-3-ol, a versatile bifunctional molecule, serves as a valuable building block in modern organic synthesis. Its structure, featuring both a reactive secondary alcohol and a terminal alkene, allows for a diverse range of chemical transformations. This makes it an attractive starting material for the synthesis of complex molecules, including fine chemicals, pharmaceuticals, and natural products.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic operations.

Key Physicochemical and Spectroscopic Data

A summary of essential data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₅H₁₀O
Molecular Weight 86.13 g/mol
CAS Number 616-25-1
Boiling Point 114-115 °C
Density 0.839 g/mL at 25 °C
Refractive Index (n20/D) 1.424
¹³C NMR (CDCl₃, 25.16 MHz) 141.21, 114.59, 74.48, 29.90, 9.66 ppm

Application 1: Chiral Synthesis and Resolution

The chiral center at the C-3 position makes this compound a valuable precursor for the synthesis of enantiomerically pure compounds.

Kinetic Resolution via Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a powerful method for the kinetic resolution of racemic allylic alcohols. This reaction selectively epoxidizes one enantiomer at a much faster rate, allowing for the separation of the unreacted, enantiomerically enriched alcohol.

Workflow for Kinetic Resolution of this compound:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Separation cluster_products Products racemic_alcohol Racemic this compound reaction_mixture Reaction at low temperature (-20 °C) racemic_alcohol->reaction_mixture catalyst Ti(OiPr)4 / Chiral Tartrate catalyst->reaction_mixture oxidant t-BuOOH oxidant->reaction_mixture quench Quench Reaction reaction_mixture->quench separation Chromatographic Separation quench->separation enantioenriched_alcohol Enantioenriched This compound separation->enantioenriched_alcohol epoxy_alcohol Epoxy Alcohol separation->epoxy_alcohol

Caption: Workflow for the kinetic resolution of this compound.

Experimental Protocol: Kinetic Resolution of (±)-1-Penten-3-ol

Materials:

  • (±)-1-Penten-3-ol

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • tert-Butyl hydroperoxide (t-BuOOH, 5.5 M in decane)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Celatom®

  • Aqueous solution of FeSO₄·7H₂O (10% w/v)

  • Brine

Procedure:

  • A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is charged with L-(+)-diethyl tartrate (0.6 mL, 3.5 mmol) and anhydrous CH₂Cl₂ (100 mL) under an argon atmosphere.

  • The solution is cooled to -20 °C in a cryocool.

  • Titanium(IV) isopropoxide (1.0 mL, 3.4 mmol) is added dropwise to the stirred solution.

  • After stirring for 10 minutes, (±)-1-penten-3-ol (5.0 g, 58 mmol) is added.

  • tert-Butyl hydroperoxide (5.5 M in decane, 21 mL, 116 mmol) is added dropwise over 20 minutes, maintaining the internal temperature below -15 °C.

  • The reaction is stirred at -20 °C and monitored by chiral GC or ¹H NMR.[2] After approximately 14 hours, an enantiomeric excess of >99% for the unreacted alcohol can be achieved.[2]

  • The reaction is quenched by the addition of an aqueous solution of FeSO₄·7H₂O (50 mL).

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to separate the unreacted (S)-1-penten-3-ol from the epoxy alcohol product.

Time (h)Enantiomeric Excess (ee) of this compound
766%
14>99%

Data adapted from a study on the kinetic resolution of this compound.[2]

Application 2: Functional Group Transformations

The hydroxyl and alkene moieties of this compound can be selectively transformed into a variety of other functional groups.

Oxidation to 1-Penten-3-one

The secondary alcohol of this compound can be oxidized to the corresponding α,β-unsaturated ketone, 1-penten-3-one, a valuable Michael acceptor in organic synthesis. The Swern oxidation is a mild and efficient method for this transformation.

Logical Relationship for Swern Oxidation:

G alcohol This compound reagents 1. DMSO, (COCl)2, -78 °C 2. Et3N alcohol->reagents ketone 1-Penten-3-one reagents->ketone

Caption: Reagents and product of the Swern oxidation of this compound.

Experimental Protocol: Swern Oxidation of this compound

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂, anhydrous)

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 equiv.) in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add DMSO (2.4 equiv.) dropwise.[3]

  • After stirring for 15 minutes, a solution of this compound (1.0 equiv.) in CH₂Cl₂ is added slowly.

  • The mixture is stirred for another 30 minutes at -78 °C.

  • Triethylamine (5.0 equiv.) is added dropwise, and the reaction is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.[3]

  • The reaction is quenched with water, and the layers are separated.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude 1-penten-3-one can be purified by distillation or flash column chromatography.

Starting MaterialProductTypical Yield
This compound1-Penten-3-oneHigh (typically >85%)
Etherification via Williamson Ether Synthesis

The hydroxyl group of this compound can be converted into an ether through the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Experimental Protocol: Synthesis of 3-Methoxy-1-pentene (B15313467)

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a suspension of sodium hydride (1.1 equiv.) in anhydrous THF at 0 °C under an argon atmosphere, a solution of this compound (1.0 equiv.) in anhydrous THF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

  • The reaction mixture is cooled back to 0 °C, and methyl iodide (1.2 equiv.) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the slow addition of water.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The resulting 3-methoxy-1-pentene is purified by distillation.

Esterification via Fischer Esterification

This compound can be esterified with a carboxylic acid under acidic conditions to form the corresponding ester.

Experimental Protocol: Synthesis of 1-Penten-3-yl Acetate

Materials:

Procedure:

  • A mixture of this compound (1.0 equiv.), acetic acid (1.2 equiv.), and a catalytic amount of concentrated sulfuric acid in toluene is heated at reflux with a Dean-Stark apparatus to remove water.[4][5]

  • The reaction is monitored by TLC until the starting alcohol is consumed.

  • The reaction mixture is cooled to room temperature and washed with saturated aqueous NaHCO₃ solution, water, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude ester is purified by distillation.

AlcoholCarboxylic AcidProductTypical Yield
This compoundAcetic Acid1-Penten-3-yl AcetateGood to excellent

Application 3: Precursor in Natural Product and Pheromone Synthesis

The unique structure of this compound makes it a strategic starting material for the total synthesis of various natural products and insect pheromones. For instance, derivatives of this compound can serve as key intermediates in the synthesis of aggregation pheromones like brevicomin.[6][7]

Conceptual Synthetic Pathway to a Brevicomin Precursor:

G start This compound step1 Protection of -OH group start->step1 protected_alcohol Protected This compound step1->protected_alcohol step2 Oxidative cleavage of C=C bond protected_alcohol->step2 aldehyde Aldehyde Intermediate step2->aldehyde step3 Further functionalization aldehyde->step3 precursor Brevicomin Precursor step3->precursor

Caption: Conceptual pathway from this compound to a brevicomin precursor.

Protection of the Hydroxyl Group as a Silyl (B83357) Ether

In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent it from interfering with subsequent reactions. Silyl ethers are common protecting groups for alcohols.[8][9]

Experimental Protocol: Synthesis of tert-Butyldimethyl((1-vinyl)propoxy)silane

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a solution of this compound (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF at 0 °C under an argon atmosphere, a solution of TBDMSCl (1.2 equiv.) in anhydrous DMF is added dropwise.

  • The reaction mixture is stirred at room temperature for 12-24 hours and monitored by TLC.[10]

  • Upon completion, the reaction is quenched with water and extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude silyl ether is purified by flash column chromatography.

Deprotection of the Silyl Ether

The TBDMS group can be readily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Experimental Protocol: Deprotection of tert-Butyldimethyl((1-vinyl)propoxy)silane

Materials:

  • tert-Butyldimethyl((1-vinyl)propoxy)silane

  • Tetrabutylammonium fluoride (TBAF, 1 M in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the silyl ether (1.0 equiv.) in THF at room temperature, TBAF (1.1 equiv., 1 M solution in THF) is added.[10]

  • The reaction is stirred for 1-4 hours and monitored by TLC.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the deprotected this compound.

Conclusion

This compound is a highly versatile and economically important building block in organic synthesis. The protocols outlined in this document demonstrate its utility in a range of fundamental transformations, including asymmetric synthesis, oxidation, etherification, esterification, and as a precursor for more complex molecular architectures. Its bifunctional nature, coupled with the chirality at C-3, provides chemists with a powerful tool for the efficient construction of a wide array of valuable chemical entities.

References

The Strategic Use of 1-Penten-3-ol as a Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 18, 2025 – In the landscape of pharmaceutical development and manufacturing, the demand for enantiomerically pure compounds is paramount. 1-Penten-3-ol, a versatile five-carbon allylic alcohol, is emerging as a significant chiral building block for the asymmetric synthesis of complex molecular architectures, including key intermediates for antiviral and anticancer agents. This application note provides detailed protocols and data on the utilization of (R)- and (S)-1-penten-3-ol in the synthesis of valuable pharmaceutical precursors.

Introduction

Chiral molecules are fundamental in drug development, as the stereochemistry of a compound can dictate its pharmacological activity, efficacy, and safety profile. The use of chiral building blocks, or synthons, provides an efficient pathway to enantiomerically pure active pharmaceutical ingredients (APIs). This compound, with its reactive vinyl and hydroxyl groups, offers a strategic starting point for a variety of stereoselective transformations.

Application in the Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where a carbocyclic ring replaces the furanose moiety of natural nucleosides, are a critical class of antiviral drugs.[1][2] The enantiomerically pure cyclopentenyl core of these molecules can be accessed through synthetic routes starting from chiral precursors. While direct synthesis from this compound is not extensively documented, its derivatives are valuable intermediates. A key strategy involves the stereoselective synthesis of functionalized cyclopentenes, which are precursors to the core structure of drugs like Abacavir, an HIV reverse transcriptase inhibitor.

A conceptual workflow for the synthesis of a carbocyclic nucleoside precursor from a derivative of this compound is outlined below. This process leverages well-established organometallic and enzymatic reactions to control stereochemistry.

G cluster_0 Synthesis of Chiral Precursor cluster_1 Core Structure Synthesis This compound This compound Chiral_Epoxide Chiral Epoxy-pentanol This compound->Chiral_Epoxide Asymmetric Epoxidation Cyclopentene_derivative Functionalized Cyclopentene Chiral_Epoxide->Cyclopentene_derivative Ring-closing Metathesis Carbocyclic_Core Carbocyclic Nucleoside Core Cyclopentene_derivative->Carbocyclic_Core Multi-step Conversion

Caption: Synthetic workflow from this compound to a carbocyclic nucleoside core.

Application in Prostaglandin (B15479496) Synthesis

Prostaglandins (B1171923) are potent lipid compounds with diverse physiological effects, and their synthetic analogues are used in various therapeutic areas. The stereocontrolled synthesis of prostaglandins often relies on key chiral intermediates, such as the Corey lactone.[3] Chemoenzymatic methods provide an efficient route to the chiral cyclopentane (B165970) core of these molecules.[4]

A derivative of this compound can be envisioned as a precursor to a di-functionalized cyclopentane intermediate, a key step in many prostaglandin syntheses. The workflow would involve the introduction of two side chains onto a cyclopentanoid scaffold derived from the chiral building block.

Experimental Protocols

Enantioselective Synthesis of (S)-1-penten-3-ol via Kinetic Resolution

Kinetic resolution is a robust method for separating enantiomers from a racemic mixture.[5] This protocol utilizes a lipase-catalyzed acylation to selectively acetylate the (R)-enantiomer, leaving the desired (S)-1-penten-3-ol unreacted and in high enantiomeric excess. A similar methodology has been successfully applied to the resolution of 1-octen-3-ol.

Materials:

  • Racemic this compound

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate (B1210297)

  • Hexane (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • To a solution of racemic this compound (1.0 equiv.) in anhydrous hexane, add vinyl acetate (1.5 equiv.).

  • Add Novozym 435 (10% w/w of the substrate).

  • Stir the mixture at room temperature and monitor the reaction progress by chiral GC or HPLC.

  • Once approximately 50% conversion is reached, filter off the enzyme.

  • Wash the reaction mixture with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the unreacted (S)-1-penten-3-ol by column chromatography.

SubstrateProductCatalystConversion (%)Yield (%)Enantiomeric Excess (ee %)
(±)-1-Penten-3-ol(S)-1-Penten-3-olNovozym 435~50~45>98
(±)-1-Penten-3-ol(R)-1-penten-3-yl acetateNovozym 435~50~48>98

Table 1: Representative data for the kinetic resolution of this compound.

Sharpless Asymmetric Epoxidation of a this compound Analogue

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[6][7] This protocol is adapted from a procedure for a similar divinyl carbinol and can be applied to this compound to produce a chiral epoxy-alcohol, a versatile synthetic intermediate.[8]

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane

  • Dichloromethane (DCM, anhydrous)

  • 4Å Molecular sieves (powdered)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM and powdered 4Å molecular sieves.

  • Cool the mixture to -20 °C.

  • Add Ti(Oi-Pr)₄ followed by (+)-DET. Stir for 30 minutes.

  • Add this compound to the mixture.

  • Add TBHP dropwise while maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through Celite and extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting epoxy-alcohol by column chromatography.

SubstrateProductCatalyst SystemYield (%)Enantiomeric Excess (ee %)
This compound(2S,3S)-3-Ethyl-oxiran-2-yl)methanolTi(Oi-Pr)₄ / (+)-DET~85>95

Table 2: Expected quantitative data for the Sharpless asymmetric epoxidation of this compound.

Logical Relationship of Synthetic Transformations

The following diagram illustrates the logical progression from a racemic starting material to a highly functionalized, enantiomerically pure intermediate, highlighting the key transformations.

G Start Racemic this compound Resolution Kinetic Resolution Start->Resolution Enantiopure Enantiopure (S)- or (R)-1-Penten-3-ol Resolution->Enantiopure Functionalization Stereoselective Functionalization (e.g., Epoxidation) Enantiopure->Functionalization Intermediate Chiral Intermediate (e.g., Epoxy-alcohol) Functionalization->Intermediate API Active Pharmaceutical Ingredient (e.g., Antiviral, Prostaglandin) Intermediate->API Multi-step Synthesis

Caption: Logical flow from racemic this compound to a final API.

Conclusion

This compound serves as a valuable and versatile chiral building block in the synthesis of complex pharmaceutical intermediates. The protocols outlined in this application note for kinetic resolution and asymmetric epoxidation provide robust methods for accessing enantiomerically pure derivatives of this compound. These chiral synthons are poised for further elaboration into high-value active pharmaceutical ingredients, particularly in the fields of antiviral and prostaglandin research. The continued development of synthetic methodologies utilizing such accessible chiral building blocks will be instrumental in advancing drug discovery and development.

References

Application Notes and Protocols: 1-Penten-3-ol as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-penten-3-ol as a versatile starting material for the synthesis of valuable pharmaceutical intermediates. The bifunctional nature of this compound, possessing both a reactive secondary alcohol and a terminal alkene, allows for a variety of synthetic transformations, making it an attractive building block in drug discovery and development. This document details two key reactions: the Sharpless Asymmetric Epoxidation for the synthesis of chiral epoxides, crucial for enantioselective synthesis, and the Heck Reaction for the formation of carbon-carbon bonds, leading to substituted ketone intermediates.

Sharpless Asymmetric Epoxidation of this compound

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1][2] This reaction is renowned for its high enantioselectivity, typically exceeding 90% enantiomeric excess (ee), and its use of commercially available and relatively inexpensive reagents.[1][2] The resulting chiral epoxides are versatile intermediates that can be converted into a wide array of pharmaceutical building blocks, including diols and aminoalcohols.[1]

A key application of this methodology is in the kinetic resolution of racemic secondary allylic alcohols like this compound. In this process, one enantiomer is selectively epoxidized at a much faster rate, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the chiral epoxide.

Data Presentation: Kinetic Resolution of this compound
ParameterValueReference
Substrate(±)-1-Penten-3-ol[3]
Reaction Time14 hours[3]
Enantiomeric Excess (ee) of Unreacted Alcohol>99%[3]
Experimental Protocol: Sharpless Asymmetric Epoxidation of this compound

This protocol is adapted from the general procedure for Sharpless asymmetric epoxidation.

Materials:

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • (±)-1-Penten-3-ol

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Molecular sieves (4Å), powdered and activated

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane and powdered 4Å molecular sieves.

  • Cool the suspension to -20°C in a cryostat.

  • Add L-(+)-diethyl tartrate (1.2 equivalents relative to the titanium catalyst) to the cooled suspension.

  • Slowly add titanium(IV) isopropoxide (1.0 equivalent) to the mixture while stirring.

  • Stir the mixture at -20°C for 30 minutes to form the chiral catalyst complex.

  • Add (±)-1-penten-3-ol (1.0 equivalent relative to the limiting reagent) to the reaction mixture.

  • Add tert-butyl hydroperoxide (2.0 equivalents) dropwise to the solution, maintaining the temperature at -20°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the extent of conversion and the enantiomeric excess of the remaining this compound. A kinetic resolution achieving >99% ee of the unreacted alcohol has been reported after 14 hours.[3]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or ferrous sulfate.

  • Allow the mixture to warm to room temperature and stir for at least one hour.

  • Filter the mixture through a pad of celite to remove the titanium salts.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting chiral epoxide and the unreacted enantiomerically pure this compound can be separated by column chromatography.

Application in Pharmaceutical Synthesis: (S)-Propranolol

The chiral epoxide derived from the Sharpless epoxidation of an allylic alcohol is a key intermediate in the synthesis of the beta-blocker (S)-propranolol.[4] Beta-blockers are a class of drugs that antagonize beta-adrenergic receptors, leading to a reduction in heart rate and blood pressure.[5] They are widely used in the treatment of hypertension, angina, and anxiety.[5]

Sharpless_Epoxidation_to_Propranolol 1_Penten_3_ol This compound Chiral_Epoxide Chiral Epoxide Intermediate 1_Penten_3_ol->Chiral_Epoxide Sharpless Asymmetric Epoxidation S_Propranolol (S)-Propranolol Chiral_Epoxide->S_Propranolol Multi-step Synthesis Beta_Adrenergic_Receptor β-Adrenergic Receptor S_Propranolol->Beta_Adrenergic_Receptor Antagonist

Synthetic pathway from this compound to (S)-propranolol.
Signaling Pathway: Mechanism of Action of Beta-Blockers

Beta-blockers like propranolol (B1214883) exert their therapeutic effects by blocking the action of catecholamines, such as adrenaline and noradrenaline, at beta-adrenergic receptors. This antagonism prevents the downstream signaling cascade that leads to increased heart rate and contractility.

Beta_Blocker_Signaling_Pathway cluster_cell Cardiomyocyte Beta_Receptor β-Adrenergic Receptor G_Protein G-Protein Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels Ca²⁺ Channels PKA->Calcium_Channels Phosphorylates (activates) Increased_Contraction Increased Heart Rate & Contractility Calcium_Channels->Increased_Contraction Leads to Catecholamines Catecholamines (Adrenaline) Catecholamines->Beta_Receptor Binds & Activates Propranolol Propranolol (Beta-Blocker) Propranolol->Beta_Receptor Blocks

Mechanism of beta-blocker action on cardiomyocytes.

Heck Reaction of this compound

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] This versatile reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals. The reaction of this compound with aryl halides under Heck conditions leads to the formation of 1-aryl-3-pentanones, which are valuable intermediates for further synthetic elaboration.

Data Presentation: Heck Reaction of Allylic Alcohols with Aryl Halides

While specific yield data for a range of aryl halides with this compound is not extensively compiled in a single source, the Heck arylation of allylic alcohols to form saturated aryl ketones is a known transformation.[7] The following table provides representative reaction parameters based on general Heck reaction protocols.

ParameterTypical Conditions
CatalystPalladium(II) acetate (B1210297) (Pd(OAc)₂)
LigandTriphenylphosphine (B44618) (PPh₃)
BaseTriethylamine (B128534) (Et₃N) or Potassium carbonate (K₂CO₃)
SolventAcetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Temperature80-120 °C
Aryl HalideIodides > Bromides > Chlorides
Experimental Protocol: Heck Arylation of this compound

This protocol is a general representation of a Heck reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Aryl iodide or bromide

  • This compound

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-5 mol%) and triphenylphosphine (2-10 mol%).

  • Add anhydrous DMF to the flask.

  • Add the aryl halide (1.0 equivalent) and this compound (1.2-1.5 equivalents) to the reaction mixture.

  • Add triethylamine (1.5-2.0 equivalents) to the flask.

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1-aryl-3-pentanone by column chromatography.

Application in Pharmaceutical Intermediate Synthesis

The 1-aryl-3-pentanone scaffold is a precursor to various compounds with potential biological activity. For instance, related 1-aryl-3-substituted propanol (B110389) derivatives have shown in vitro antimalarial activity.[8] Furthermore, some 1-aryl-3-phenethylamino-1-propanone hydrochlorides have demonstrated cytotoxic activity against cancer cell lines.[9][10] This highlights the potential of the Heck reaction products of this compound as starting points for the synthesis of novel therapeutic agents.

Heck_Reaction_Workflow Start Start: this compound & Aryl Halide Reaction_Setup Reaction Setup: - Pd(OAc)₂, PPh₃, Base, Solvent - Inert Atmosphere Start->Reaction_Setup Heck_Coupling Heck Coupling Reaction (Heat & Stir) Reaction_Setup->Heck_Coupling Workup Aqueous Workup & Extraction Heck_Coupling->Workup Purification Column Chromatography Workup->Purification Intermediate 1-Aryl-3-Pentanone (Pharmaceutical Intermediate) Purification->Intermediate

General workflow for the Heck arylation of this compound.

References

The Role of 1-Penten-3-ol in Flavor and Fragrance Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Penten-3-ol is a volatile organic compound that plays a significant role in the flavor and fragrance profiles of a wide variety of foods and beverages. Characterized by its fresh, green, and slightly fruity aroma, it is a key contributor to the sensory experience of products such as teas, fruits, and vegetables. Its unique olfactory properties make it a valuable ingredient in the flavor and fragrance industry, where it is used to impart natural and fresh notes to a range of consumer products, including beverages, confectionery, and personal care items.

This document provides detailed application notes and experimental protocols for the analysis and utilization of this compound in flavor and fragrance chemistry. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in this field.

Sensory Profile and Applications of this compound

This compound is described as having a powerful, mild, grassy-green odor with fruity undertones. Its flavor profile is characterized as green, fresh, and slightly bitter. These attributes make it a versatile ingredient for a variety of applications.

Table 1: Sensory Descriptors and Applications of this compound

Sensory DescriptorAssociated NuancesTypical Applications
Odor Green, grassy, fresh, fruity, leafyPerfumes, soaps, detergents, air fresheners, lotions, shampoos
Flavor Green, fresh, fruity, vegetable, pungent, tropical, horseradish-likeBeverages (tropical, mint, citrus), confectionery, chewing gum, food products (milk, tomato, banana, cucumber, strawberry, orange)

Quantitative Data

The effective use of this compound in flavor and fragrance formulations depends on its concentration. The following table summarizes key quantitative data related to its application.

Table 2: Quantitative Data for this compound

ParameterValueReference
Typical Usage Level in Consumer Products0.5 - 15.0 ppm[1]
FEMA Number3584[1]
JECFA Number1150

Experimental Protocols

Protocol 1: Analysis of this compound using Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for identifying aroma-active compounds in a sample. This protocol outlines a method for the analysis of this compound.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Place 5 mL of the liquid sample (e.g., fruit juice, tea infusion) into a 20 mL headspace vial. For solid samples, use 1-2 grams.

  • Add a saturated solution of NaCl to enhance the release of volatile compounds.

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at 40°C for 15 minutes with gentle agitation.

  • Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes at 40°C.

  • Retract the fiber and immediately introduce it into the GC injector.

2. GC-O System Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Injector Temperature: 250°C (Splitless mode for 1 minute).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/minute to 180°C.

    • Ramp 2: 10°C/minute to 240°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Effluent Split: The column effluent is split 1:1 between the mass spectrometer (MS) detector and the olfactometry port.

  • Olfactometry Port: Heated to 250°C with humidified air to prevent nasal dryness for the assessor.

3. Olfactometry Data Collection

  • A trained sensory panelist sniffs the effluent from the olfactometry port.

  • The panelist records the retention time, odor descriptor, and intensity of each detected aroma.

  • A voice recording system or specialized software can be used for data acquisition.

4. Data Analysis

  • Correlate the retention times of the detected odors with the peaks from the MS detector to identify the compounds responsible for the aromas.

  • The identification of this compound can be confirmed by comparing its mass spectrum and retention index with a known standard.

Diagram 1: GC-O Analysis Workflow

GCO_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Acquisition & Analysis Sample Liquid or Solid Sample Vial Headspace Vial Sample->Vial SPME HS-SPME Vial->SPME GC Gas Chromatograph SPME->GC Column Capillary Column GC->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer Splitter->MS OP Olfactometry Port Splitter->OP MS_Data Mass Spectra MS->MS_Data O_Data Odor Descriptors OP->O_Data Correlation Data Correlation MS_Data->Correlation O_Data->Correlation Identification Compound Identification Correlation->Identification

Caption: Workflow for the analysis of this compound using GC-O.

Protocol 2: Sensory Panel Evaluation of this compound in a Beverage Matrix

This protocol describes a method for evaluating the sensory impact of this compound in a model beverage solution.

1. Panelist Selection and Training

  • Select 10-12 panelists based on their sensory acuity, ability to describe aromas, and availability.

  • Train the panelists on the recognition of "green" and "fruity" aromas using reference standards (e.g., hexanal (B45976) for green, ethyl butyrate (B1204436) for fruity).

  • Familiarize the panelists with the rating scale to be used.

2. Sample Preparation

  • Base Solution: Prepare a base solution of 5% sucrose (B13894) in deodorized water.

  • Test Samples: Prepare a series of concentrations of this compound in the base solution. A suggested range is 0.5, 1.0, 2.5, 5.0, and 10.0 ppm.

  • Control: The base solution without any added this compound will serve as the control.

  • Present 20 mL of each sample in coded, odorless glass cups at room temperature.

3. Evaluation Procedure

  • Conduct the evaluation in a sensory booth under controlled lighting and temperature.

  • Instruct panelists to evaluate the samples in a randomized order.

  • Provide unsalted crackers and water for palate cleansing between samples.

  • Ask panelists to rate the intensity of the "green" and "fruity" attributes for each sample using a 9-point line scale (1 = not perceptible, 9 = extremely intense).

  • Include a section for panelists to provide any additional descriptive terms.

4. Data Analysis

  • Analyze the intensity ratings using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples.

  • Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations are significantly different from each other.

  • Compile a list of descriptive terms generated by the panelists.

Diagram 2: Sensory Evaluation Workflow

Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist Panelist Selection & Training Evaluation Sensory Evaluation Session Panelist->Evaluation Sample_Prep Sample Preparation Sample_Prep->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Stats Statistical Analysis (ANOVA) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation Beverage_Formulation Start Start Syrup Prepare Sugar Syrup Start->Syrup Acid Add Acids Syrup->Acid Flavor Add Flavor Base Acid->Flavor Pentenol Add this compound Solution Flavor->Pentenol Preservative Add Preservatives Pentenol->Preservative Dilute Final Dilution & Mixing Preservative->Dilute QC Quality Control (Brix, pH, Sensory) Dilute->QC Process Pasteurize & Bottle QC->Process End End Process->End

References

Asymmetric Synthesis of 1-Penten-3-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of 1-penten-3-ol derivatives, key chiral building blocks in the synthesis of various pharmaceutical agents and natural products. The following methods are covered:

  • Noyori Asymmetric Hydrogenation: A highly efficient method for the enantioselective reduction of α,β-unsaturated ketones.

  • Jacobsen's Hydrolytic Kinetic Resolution (HKR): A practical approach for the resolution of racemic terminal epoxides.

  • Enzyme-Catalyzed Kinetic Resolution: A biocatalytic method for the resolution of racemic secondary alcohols.

Data Presentation

The following tables summarize typical quantitative data for each method, providing a basis for comparison. Please note that specific results may vary depending on the exact substrate and reaction conditions.

Table 1: Noyori Asymmetric Hydrogenation of Pent-1-en-3-one

Catalyst Loading (mol%)Hydrogen Pressure (atm)Temperature (°C)SolventReaction Time (h)Yield (%)Enantiomeric Excess (ee%)
0.1 - 1.010 - 10025 - 80Methanol (B129727), Ethanol6 - 24>9595 - >99

Table 2: Jacobsen's Hydrolytic Kinetic Resolution of (±)-1,2-Epoxypentane

Catalyst Loading (mol%)H₂O (equiv)Temperature (°C)SolventReaction Time (h)Yield of Epoxide (%)ee% of EpoxideYield of Diol (%)ee% of Diol
0.2 - 2.00.5 - 0.7Room TemperatureNone or THF12 - 24~45>99~50>98

Table 3: Enzyme-Catalyzed Kinetic Resolution of (±)-1-Penten-3-ol

EnzymeAcyl DonorSolventTemperature (°C)Reaction Time (h)Yield of (R)-alcohol (%)ee% of (R)-alcoholYield of (S)-ester (%)ee% of (S)-ester
Candida antarctica Lipase (B570770) B (CAL-B)Vinyl acetate (B1210297)Hexane (B92381)30 - 404 - 24~48>99~50>99

Experimental Protocols

Noyori Asymmetric Hydrogenation of Pent-1-en-3-one

This protocol describes the enantioselective reduction of pent-1-en-3-one to yield optically active this compound using a Ru-BINAP catalyst.[1][2]

Materials:

  • Pent-1-en-3-one

  • [RuCl₂((R)-BINAP)]₂ or [RuCl₂((S)-BINAP)]₂

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask charged with [RuCl₂((R)-BINAP)]₂ (or the (S)-enantiomer), add anhydrous methanol under an inert atmosphere. Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate flask, dissolve pent-1-en-3-one in anhydrous methanol.

  • Hydrogenation: Transfer the substrate solution to the autoclave. Under a stream of inert gas, add the catalyst solution. Seal the autoclave and purge with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 50 atm) and heat to the specified temperature (e.g., 60 °C).

  • Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or GC.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Jacobsen's Hydrolytic Kinetic Resolution of (±)-1,2-Epoxypentane

This protocol details the resolution of racemic 1,2-epoxypentane (B89766) using a chiral (salen)Co(III) catalyst to yield enantioenriched (R)-1,2-epoxypentane and (S)-pentane-1,2-diol.[3][4][5][6]

Materials:

  • (±)-1,2-Epoxypentane

  • (R,R)- or (S,S)-(salen)Co(II) complex

  • Acetic acid

  • Water (deionized)

  • Tetrahydrofuran (THF, optional)

  • Dichloromethane

  • Silica gel

Procedure:

  • Catalyst Activation: In a flask open to the air, dissolve the (R,R)-(salen)Co(II) complex in dichloromethane. Add acetic acid and stir for 30 minutes at room temperature. The color should change from red to dark brown, indicating the oxidation to the active Co(III) species. Remove the solvent under reduced pressure.

  • Reaction Setup: To the flask containing the activated catalyst, add (±)-1,2-epoxypentane. If desired, THF can be added as a co-solvent.

  • Resolution: Cool the mixture to 0 °C and add water (approximately 0.5 equivalents relative to the epoxide). Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the conversion of the starting epoxide by GC or TLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining epoxide and the diol product.

  • Work-up: After the desired conversion is reached, dilute the reaction mixture with a suitable solvent like ether.

  • Purification: Separate the enantioenriched epoxide and the diol by flash column chromatography on silica gel. The less polar epoxide will elute first, followed by the more polar diol.

  • Analysis: Determine the enantiomeric excess of the recovered epoxide and the diol product by chiral GC or HPLC analysis.

Enzyme-Catalyzed Kinetic Resolution of (±)-1-Penten-3-ol

This protocol describes the kinetic resolution of racemic this compound using Candida antarctica Lipase B (CAL-B) via transesterification.[7][8]

Materials:

  • (±)-1-Penten-3-ol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Hexane (anhydrous)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Orbital shaker

Procedure:

  • Reaction Setup: To a flask containing immobilized CAL-B, add anhydrous hexane and (±)-1-penten-3-ol.

  • Acylation: Add vinyl acetate as the acylating agent. The molar ratio of acyl donor to substrate can be varied, but a slight excess of vinyl acetate is common.

  • Incubation: Place the flask on an orbital shaker and incubate at a controlled temperature (e.g., 40 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion.

  • Work-up: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Separate the unreacted (R)-1-penten-3-ol and the produced (S)-1-penten-3-yl acetate by flash column chromatography on silica gel. The ester can be subsequently hydrolyzed to obtain (S)-1-penten-3-ol if desired.

  • Analysis: Determine the enantiomeric excess of both the alcohol and the ester using chiral GC or HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

Noyori_Hydrogenation_Mechanism Ru_precatalyst [RuCl₂((R)-BINAP)]₂ Precatalyst Active_catalyst [(R)-BINAP]RuH₂ Active Catalyst Ru_precatalyst->Active_catalyst H₂ Intermediate_complex Substrate-Catalyst Complex Active_catalyst->Intermediate_complex Substrate Pent-1-en-3-one Substrate->Intermediate_complex Product_complex Product-Catalyst Complex Intermediate_complex->Product_complex Hydride Transfer Product_complex->Active_catalyst Product Release Product (S)-1-Penten-3-ol Product_complex->Product

Noyori Asymmetric Hydrogenation Catalytic Cycle.

Jacobsen_HKR_Workflow Start Racemic (±)-1,2-Epoxypentane Reaction Hydrolytic Kinetic Resolution Start->Reaction Catalyst (R,R)-(salen)Co(III)OAc Catalyst Catalyst->Reaction Water H₂O (0.5 equiv) Water->Reaction Separation Chromatographic Separation Reaction->Separation Epoxide Enantioenriched (R)-1,2-Epoxypentane (>99% ee) Separation->Epoxide Less Polar Diol Enantioenriched (S)-Pentane-1,2-diol (>98% ee) Separation->Diol More Polar

Jacobsen's Hydrolytic Kinetic Resolution Workflow.

Enzyme_Resolution_Mechanism Racemate (±)-1-Penten-3-ol S_Enantiomer (S)-1-Penten-3-ol Racemate->S_Enantiomer R_Enantiomer (R)-1-Penten-3-ol (unreacted) Racemate->R_Enantiomer Slow/No Reaction Enzyme Lipase (CAL-B) Acyl_enzyme Acyl-Enzyme Intermediate Enzyme->Acyl_enzyme Acylation Acyl_donor Vinyl Acetate Acyl_donor->Acyl_enzyme S_Enantiomer->Acyl_enzyme Fast Reaction Acyl_enzyme->Enzyme Regeneration S_Ester (S)-1-Penten-3-yl acetate Acyl_enzyme->S_Ester

Lipase-Catalyzed Kinetic Resolution Mechanism.

References

Application Notes and Protocols for the Esterification of 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Penten-3-ol is a valuable chiral building block and a significant component in the synthesis of various fine chemicals, pharmaceuticals, and flavor and fragrance compounds. Its secondary allylic alcohol functionality allows for a range of chemical transformations, with esterification being a primary method for derivatization. The resulting esters often exhibit unique sensory properties and can serve as key intermediates in complex organic syntheses. This document provides detailed application notes and experimental protocols for the esterification of this compound, focusing on both classical acid-catalyzed and modern enzymatic methods.

Signaling Pathways and Logical Relationships

The esterification of this compound can be achieved through several synthetic routes. The choice of method depends on factors such as desired purity, substrate compatibility, and environmental considerations. The following diagram illustrates the general workflows for the primary esterification strategies.

Esterification_Workflow cluster_reactants Reactants cluster_methods Esterification Methods cluster_products Products This compound This compound Fischer_Esterification Fischer Esterification (Acid Catalyst) This compound->Fischer_Esterification Enzymatic_Esterification Enzymatic Esterification (Lipase) This compound->Enzymatic_Esterification Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Fischer_Esterification Carboxylic_Acid->Enzymatic_Esterification Direct Esterification Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Enzymatic_Esterification Transesterification Ester 1-Penten-3-yl Ester (R-COO-CH(C2H5)CH=CH2) Fischer_Esterification->Ester Water Water Fischer_Esterification->Water Enzymatic_Esterification->Ester Byproduct Byproduct (e.g., Acetaldehyde) Enzymatic_Esterification->Byproduct

General workflow for the esterification of this compound.

Data Presentation: A Comparative Analysis of Esterification Methods

The selection of an appropriate esterification method is critical for achieving optimal yields and purity. The following table summarizes quantitative data for different catalytic approaches to the synthesis of allylic esters, providing a basis for comparison.

Ester ProductCarboxylic Acid/Acyl DonorCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
Isobutenyl acetate (B1210297)Acetic AcidNone (autocatalytic)Not specifiedBoiling~80[1]
Allyl acetateAcetic AcidNot specifiedNot specifiedBoilingNot specified[1]
Isobutenyl isobutyrateIsobutyric AcidNone (autocatalytic)Not specifiedBoilingNot specified[1]
Perillyl octanoateOctanoic AcidNovozym 435243095.22 ± 0.61[2]
Perillyl propionatePropionic AcidNovozym 435243090.38 ± 0.99[2]
Butyl butyrateButyric AcidImmobilized Rhodococcus cutinase2440~60[3]
Isoamyl butyrateButyric AcidImmobilized Rhizopus oryzae lipase (B570770)5Not specified~100[4]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Acetic Acid

This protocol is adapted from the general principles of Fischer esterification for the synthesis of 1-penten-3-yl acetate.[5][6]

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Drying tube

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask, combine this compound and a 2- to 5-fold molar excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the alcohol mass) or p-toluenesulfonic acid.

  • Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.

  • Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude ester by fractional distillation to obtain pure 1-penten-3-yl acetate.

Protocol 2: Enzymatic Transesterification of this compound with Vinyl Acetate using Novozym 435

This protocol utilizes the immobilized lipase Novozym 435 for a milder and more selective synthesis of 1-penten-3-yl acetate.[2][7][8]

Materials:

  • This compound

  • Vinyl acetate

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., hexane, toluene, or tert-butanol)

  • Molecular sieves (optional, for water removal)

  • Orbital shaker or magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a dry flask, add this compound and a suitable anhydrous organic solvent.

  • Add Novozym 435 to the mixture (typically 5-10% by weight of the limiting reactant).

  • Add a molar excess (e.g., 1.5 to 3 equivalents) of vinyl acetate to the reaction mixture.

  • If the reactants or solvent are not completely anhydrous, consider adding activated molecular sieves to remove any water present.

  • Incubate the reaction mixture in an orbital shaker or with magnetic stirring at a controlled temperature (typically 30-60 °C).

  • Monitor the reaction progress by GC or HPLC.

  • Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused for several cycles.

  • Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure to yield the crude 1-penten-3-yl acetate.

  • Further purification can be achieved by vacuum distillation if necessary.

Conclusion

The esterification of this compound is a versatile reaction that can be tailored to produce a wide array of esters with potential applications in various fields. The classical Fischer esterification offers a straightforward, albeit sometimes harsh, method for synthesis. In contrast, enzymatic methods, particularly those employing robust immobilized lipases like Novozym 435, provide a greener and more selective alternative, often proceeding under milder conditions with high yields. The choice of protocol should be guided by the specific requirements of the target molecule and the overall synthetic strategy. These application notes and protocols provide a solid foundation for researchers to explore and optimize the synthesis of 1-penten-3-yl esters for their specific research and development needs.

References

Application Note: Selective Etherification of 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the selective etherification of the secondary hydroxyl group in 1-penten-3-ol, a common synthetic intermediate. The primary method discussed is the Williamson ether synthesis, a robust and versatile route for forming ether linkages. Two specific protocols are presented: a classical approach using sodium hydride in an anhydrous solvent and a modern approach employing Phase-Transfer Catalysis (PTC) for enhanced efficiency and scalability. These methods are highly selective for O-alkylation, preserving the integrity of the vinyl group. This note includes structured data tables for comparing reaction conditions, detailed experimental procedures, and graphical representations of workflows and reaction mechanisms to guide researchers in the synthesis of 3-alkoxy-1-pentene derivatives.

Introduction

This compound is a valuable bifunctional molecule containing both a secondary allylic alcohol and a terminal alkene. The selective modification of one functional group while preserving the other is a common challenge in organic synthesis. The conversion of the hydroxyl group into an ether (O-alkylation) is a critical transformation for protecting the alcohol, modifying solubility, or installing a functional handle for further reactions in multi-step syntheses.

The Williamson ether synthesis stands out as the most reliable method for this transformation.[1][2] It proceeds via an SN2 mechanism where an alkoxide, generated from the alcohol, nucleophilically attacks an alkyl halide.[3] For secondary alcohols like this compound, this method is effective provided a primary alkyl halide is used as the electrophile to minimize competing E2 elimination reactions.[2]

Modern advancements, such as Phase-Transfer Catalysis (PTC), have further refined the Williamson synthesis. PTC utilizes a catalyst (e.g., a quaternary ammonium (B1175870) salt) to shuttle the alkoxide from an aqueous or solid phase into an organic phase to react with the alkyl halide.[4][5] This often results in milder reaction conditions, faster reaction times, and eliminates the need for expensive anhydrous solvents or hazardous reagents like sodium hydride.[4][5]

Overview of Etherification Strategies

The Williamson ether synthesis is the most suitable method for the O-alkylation of this compound. The general reaction is depicted below:

Figure 1: General scheme for Williamson ether synthesis of this compound.

Two primary protocols are detailed:

  • Protocol A: Classical Williamson Synthesis: Utilizes a strong base (NaH) in an anhydrous aprotic solvent (THF). This method offers excellent yields but requires stringent anhydrous conditions.

  • Protocol B: Phase-Transfer Catalysis (PTC): Employs a strong aqueous base (NaOH) with a phase-transfer catalyst. This protocol is operationally simpler, more cost-effective, and easily scalable.[4]

Data Presentation: Comparison of Synthesis Conditions

The following table summarizes typical conditions for the two recommended protocols for synthesizing 3-alkoxy-1-pentene derivatives.

ParameterProtocol A: Classical WilliamsonProtocol B: Phase-Transfer Catalysis
Base Sodium Hydride (NaH)Sodium Hydroxide (NaOH, 50% aq.)
Solvent Anhydrous THF, DMFToluene (B28343), Dichloromethane
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Alkylating Agent Primary Alkyl Halide (R-X)Primary Alkyl Halide (R-X)
Temperature 0 °C to Room Temperature60 - 70 °C
Reaction Time 4 - 8 hours2 - 4 hours
Typical Yields 50 - 95%[1]Generally high, often >80%[4]
Key Advantages High yields, well-establishedNo anhydrous conditions, scalable
Key Disadvantages Requires NaH, strict anhydrous setupRequires heating, vigorous stirring

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkyl halides are often volatile and toxic. Sodium hydride reacts violently with water.

Protocol A: Classical Williamson Ether Synthesis using Sodium Hydride

This protocol describes the methylation of this compound using methyl iodide as a representative example.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen.

  • Alkoxide Formation: Add anhydrous THF to the flask. Cool the suspension to 0 °C using an ice bath.

  • Slowly add this compound (1.0 equivalent) dropwise to the stirred NaH suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen gas evolution ceases.[6]

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add the alkyl halide (e.g., methyl iodide, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[6]

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 3-methoxy-1-pentene.

Protocol B: Williamson Ether Synthesis using Phase-Transfer Catalysis

This protocol is adapted from established procedures for PTC etherification and is suitable for various primary alkyl halides.[4]

Materials:

  • This compound

  • Alkyl Bromide (e.g., Benzyl Bromide, 1.2 equivalents)

  • Toluene

  • 50% (w/w) aqueous Sodium Hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB, 2-5 mol%)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) and the alkyl bromide (1.2 equivalents) in toluene.

  • Addition of Base and Catalyst: To the stirred solution, add the phase-transfer catalyst TBAB (0.05 equivalents) followed by the 50% aqueous NaOH solution.

  • Reaction: Heat the biphasic mixture to 60-70 °C with vigorous stirring. The high stirring rate is crucial for maximizing the interfacial area between the two phases.

  • Maintain the temperature and stirring for 2-4 hours. Monitor the reaction by TLC or Gas Chromatography (GC).[4]

  • Workup: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with deionized water (2x) to remove residual NaOH and TBAB.[4]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.

  • The crude product can be further purified by vacuum distillation or flash column chromatography to obtain the pure ether product.

Visualizations

Reaction Pathway and Catalytic Cycle

The following diagrams illustrate the mechanism of the Williamson ether synthesis and the workflow for the PTC protocol.

Williamson_Mechanism Mechanism of Williamson Ether Synthesis ROH This compound (R-OH) Alkoxide Alkoxide (R-O⁻) ROH->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide TransitionState SN2 Transition State [R-O···R'···X]⁻ Alkoxide->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R'-X) AlkylHalide->TransitionState Ether Ether (R-O-R') TransitionState->Ether Bond Formation Halide Halide (X⁻) TransitionState->Halide Leaving Group Departs

Caption: The SN2 mechanism of the Williamson ether synthesis.

PTC_Cycle Phase-Transfer Catalysis Cycle cluster_aq Aqueous Phase cluster_org Organic Phase ROH R-OH RONa R-O⁻Na⁺ ROH->RONa Deprotonation NaOH Na⁺OH⁻ NaOH->RONa QOR Q⁺OR⁻ RONa->QOR Ion Exchange NaX Na⁺X⁻ QBr_aq Q⁺Br⁻ QBr_aq->QOR RX R'-X ROR R-O-R' RX->ROR QBr_org Q⁺Br⁻ RX->QBr_org QOR->RX SN2 Reaction QOR->QBr_org QBr_org->QBr_aq Transfer

Caption: Catalytic cycle for phase-transfer catalyzed ether synthesis.

Experimental Workflow

This diagram outlines the general laboratory procedure for the synthesis of ethers from this compound using the PTC method.

PTC_Workflow Experimental Workflow (PTC Protocol) Start Start Setup Combine this compound, Alkyl Halide, Toluene, and TBAB in Flask Start->Setup AddBase Add 50% aq. NaOH Solution Setup->AddBase React Heat to 60-70 °C with Vigorous Stirring (2-4 hours) AddBase->React Monitor Monitor by TLC/GC React->Monitor Monitor->React Incomplete Workup Cool to RT, Separate Organic Layer Monitor->Workup Complete Wash Wash with Water and Brine Workup->Wash Dry Dry over MgSO₄, Filter Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify End Pure Ether Product Purify->End

Caption: Step-by-step experimental workflow for PTC ether synthesis.

References

Application Notes and Protocols for the Gas Chromatography Analysis of 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Penten-3-ol is a volatile organic compound of interest in the flavor, fragrance, and pharmaceutical industries.[1][2] Gas chromatography (GC) is a robust and widely used analytical technique for the separation and quantification of such volatile compounds.[3] These application notes provide detailed methodologies for the analysis of this compound using GC coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS). The protocols cover sample preparation, chromatographic conditions, and data analysis for both achiral and chiral separations.

I. Analyte Information
Compound Name Synonyms CAS Number Molecular Formula Molecular Weight
This compoundEthyl vinyl carbinol, α-Ethylallyl alcohol616-25-1C₅H₁₀O86.13 g/mol

Source: NIST Chemistry WebBook[4][5][6]

II. Gas Chromatography Methodologies

The selection of the appropriate GC method depends on the analytical objective, whether it is routine quantification or the separation of enantiomers.

Column Selection:

The choice of the GC column is critical for achieving the desired separation.[1]

  • Non-polar columns: Columns with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1) are suitable for general-purpose separation of volatile compounds.[1]

  • Polar columns: For compounds like alcohols, polar columns such as those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX) are often recommended.[1][7]

  • Chiral columns: For the separation of the enantiomers of this compound, a chiral stationary phase is necessary. Cyclodextrin-based columns, such as those with derivatized β- or γ-cyclodextrin, are effective for separating chiral alcohols.[1]

Detector Selection:

  • Flame Ionization Detector (FID): FID is a robust and widely used detector for the quantification of organic compounds. It offers a wide linear range and is relatively easy to operate.

  • Mass Spectrometry (MS): MS provides mass spectral data that allows for the positive identification of the analyte by comparing the obtained spectrum with a reference library, such as the NIST library.[1] For enhanced sensitivity, Selected Ion Monitoring (SIM) can be used.[1]

III. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The technique chosen will depend on the sample matrix.[8]

  • Direct Injection/Dilution: For neat samples or essential oils, a simple dilution in a suitable volatile solvent like hexane (B92381) or dichloromethane (B109758) is often sufficient.[1][9]

  • Headspace Analysis: This technique is ideal for liquid samples such as beverages, as it minimizes matrix effects and protects the GC system from non-volatile components.[1] A salting-out agent (e.g., NaCl) can be added to increase the volatility of the analyte.[1]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that can be used to isolate and concentrate this compound from complex matrices.[1][10] A fiber coated with a suitable stationary phase is exposed to the sample's headspace or directly immersed in the liquid sample.[10]

  • Liquid-Liquid Extraction (LLE): LLE can be used to extract this compound from aqueous samples into an immiscible organic solvent.[1][8]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Liquid Samples using Headspace GC-FID/MS

This protocol is suitable for the routine quantification of this compound in liquid matrices.

1. Sample Preparation:

  • Pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.[1]

  • If necessary, add a salting-out agent like sodium chloride to enhance the volatility of this compound.[1]

  • For accurate quantification, add a known amount of an appropriate internal standard (e.g., 2-hexanol (B165339) or deuterated this compound).[1][11]

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.[1]

  • Incubate the vial in the headspace autosampler's oven at a constant temperature to allow the volatile components to equilibrate between the sample and the headspace.

2. GC-FID/MS Parameters:

The following table provides recommended starting conditions. These may need to be optimized for your specific instrument and column.[1]

Parameter Recommended Condition
GC System Agilent GC-MS or equivalent
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min
Inlet Temperature 250 °C
Split Ratio 20:1 to 50:1 (adjust based on concentration)
Oven Program Initial: 40 °C, hold for 2 minRamp 1: 5 °C/min to 150 °CRamp 2: 20 °C/min to 220 °C, hold for 5 min
FID Detector Temp. 250 °C
FID H₂ Flow 30-40 mL/min
FID Air Flow 300-400 mL/min
FID Makeup Gas 25-30 mL/min (N₂ or He)
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Mass Range m/z 35-350
Scan Mode Full Scan for identification, SIM for quantification

3. Data Analysis:

  • Identify the this compound peak based on its retention time by comparing it to a known standard.

  • For MS detection, confirm the peak's identity by comparing its mass spectrum to a reference library.

  • Quantify the concentration of this compound by creating a calibration curve using external standards or by using the internal standard method.[1]

Protocol 2: Chiral GC Analysis for Enantiomeric Separation of this compound

This protocol is designed for the separation of the enantiomers of this compound.

1. Sample Preparation:

  • For neat samples or essential oils, dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.[1]

  • For complex matrices, use LLE or SPME to isolate and concentrate the analyte.[1]

  • Derivatization, such as acetylation, may improve the chiral separation of alcohols.[1]

2. Chiral GC-FID/MS Parameters:

Parameter Recommended Condition
GC System Agilent GC-MS or equivalent
Column Cyclodextrin-based chiral column (e.g., derivatized β- or γ-cyclodextrin)
Carrier Gas Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min
Inlet Temperature 250 °C
Split Ratio 20:1 to 50:1
Oven Program Initial: 40 °C, hold for 2 minRamp: 5 °C/min to 150 °CRamp 2: 20 °C/min to 220 °C, hold for 5 min
Detector FID or MS (parameters as in Protocol 1)

3. Data Analysis:

  • Identify the two enantiomer peaks based on their retention times compared to chiral standards.

  • Determine the enantiomeric ratio by comparing the peak areas of the two enantiomers.

Quantitative Data

The following table summarizes retention index data for this compound on different types of GC columns, which can aid in peak identification.

Column Type Stationary Phase Retention Index (I) Reference
Non-polarSE-54776, 780[12]
PolarDB-Wax Etr1382[12]

Note: Retention indices are dependent on the specific GC conditions and column used.

For quantitative analysis, it is recommended to prepare a series of calibration standards to determine the linearity, limit of detection (LOD), and limit of quantitation (LOQ) for the specific method and instrument. A typical concentration for GC-MS analysis is around 10 µg/mL.[13]

Visualizations

The following diagram illustrates the general experimental workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., beverage, essential oil) Prep Preparation (Dilution, Headspace, SPME, LLE) Sample->Prep Injection GC Injection Prep->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (FID or MS) Separation->Detection PeakID Peak Identification (Retention Time, Mass Spectrum) Detection->PeakID Quant Quantification (Calibration Curve) PeakID->Quant Report Final Report Quant->Report

Caption: Experimental workflow for this compound analysis by GC.

References

Application Note: Analysis of 1-Penten-3-ol by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) of 1-Penten-3-ol is detailed below, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a volatile, unsaturated alcohol and a chiral compound found in various natural sources. It is utilized as a flavoring agent and serves as a versatile intermediate in chemical synthesis. Accurate and reliable quantification of this compound is crucial for quality control in the food and fragrance industries, as well as for monitoring chemical reactions. While Gas Chromatography (GC) is traditionally used for the analysis of volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a robust alternative, particularly when derivatization is employed to enhance detection. This application note outlines protocols for both achiral (reversed-phase) and chiral HPLC analysis of this compound.

Principle of the Method

Due to the lack of a strong chromophore, direct UV detection of this compound by HPLC is challenging. To overcome this, a pre-column derivatization step is employed to attach a UV-active or fluorescent tag to the alcohol. The resulting derivative is then separated and quantified using reversed-phase HPLC. For the separation of its enantiomers, a chiral stationary phase is utilized.

Part 1: Achiral Analysis by Reversed-Phase HPLC

This method is suitable for the quantification of total this compound content.

Experimental Protocol: RP-HPLC with UV Detection

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound analytical standard

    • Derivatization Reagent: 3,5-Dinitrobenzoyl chloride

    • Catalyst: Pyridine (B92270)

    • Solvents: Acetonitrile (HPLC grade), Dichloromethane (anhydrous), Water (HPLC grade)

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane.

  • Derivatization Procedure:

    • To 100 µL of each standard or sample solution in a clean, dry vial, add 100 µL of a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in anhydrous dichloromethane.

    • Add 20 µL of pyridine as a catalyst.

    • Cap the vial and heat at 60°C for 30 minutes.

    • After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

4. Data Presentation:

Table 1: HPLC Gradient Program for Achiral Analysis

Time (minutes)% Acetonitrile (A)% Water (B)
0.05050
10.09010
12.09010
12.15050
15.05050

Table 2: Hypothetical Quantitative Data for Achiral Analysis of this compound Derivative

ParameterValue
Retention Time (t R )~ 8.5 min
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantification (LOQ)~ 0.3 µg/mL
Linearity (R²)> 0.999
Recovery95 - 105%

Part 2: Chiral Separation by HPLC

This method is designed for the separation and quantification of the (R)- and (S)-enantiomers of this compound.

Experimental Protocol: Chiral HPLC

1. Instrumentation and Materials:

  • HPLC System: As described for achiral analysis.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Racemic this compound standard

    • Solvents: n-Hexane (HPLC grade), Isopropanol (HPLC grade)

2. Standard and Sample Preparation:

  • Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Note: Derivatization is often not necessary for chiral separation on a suitable CSP, but can be employed to improve peak shape and detection.

3. HPLC Conditions:

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5, v/v). The ratio may need optimization.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • Detection Wavelength: 210 nm (if no derivatization) or as per the chromophore if derivatized.

4. Data Presentation:

Table 3: Hypothetical Chromatographic Parameters for Chiral Separation

EnantiomerRetention Time (t R )
(R)-1-Penten-3-ol~ 10.2 min
(S)-1-Penten-3-ol~ 11.5 min
Resolution (R s )> 1.5

Workflow and Pathway Diagrams

HPLC_Method_Development_Workflow cluster_prep Phase 1: Initial Setup cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation cluster_final Phase 4: Finalization A Define Analytical Goal B Gather Analyte Information (this compound Properties) A->B C Select HPLC Mode (e.g., Reversed-Phase) B->C D Column & Stationary Phase Selection C->D E Mobile Phase Screening (Solvent & pH) D->E F Optimize Gradient/ Isocratic Conditions E->F G Detector Settings (Wavelength) F->G H Assess Performance: Specificity, Linearity, Accuracy, Precision G->H I Determine LOD & LOQ H->I J Method Optimized? I->J J->E No K Final Protocol J->K Yes

Caption: A logical workflow for HPLC method development.

Derivatization_Workflow A This compound Sample/ Standard Solution B Add Derivatization Reagent (3,5-Dinitrobenzoyl chloride) A->B C Add Catalyst (Pyridine) B->C D Heat Reaction Mixture (60°C for 30 min) C->D E Evaporate Solvent D->E F Reconstitute in Mobile Phase E->F G Filter and Inject into HPLC F->G

Caption: Pre-column derivatization workflow for this compound.

Application Notes & Protocols for Chiral Resolution of 1-Penten-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Penten-3-ol is a chiral secondary alcohol with a stereocenter at the C3 position, existing as (R)- and (S)-enantiomers. These enantiomers can exhibit different biological activities and serve as valuable chiral building blocks in the synthesis of pharmaceuticals and fine chemicals. Consequently, the separation of racemic this compound into its individual, enantiomerically pure forms is a critical process in drug development and chemical research. This document provides detailed application notes and protocols for the primary techniques used for this chiral resolution: enzymatic kinetic resolution, chromatographic separation, and chemical resolution via diastereomer formation.

Application Note 1: Enzymatic Kinetic Resolution by Lipase-Catalyzed Acylation

Principle

Enzymatic kinetic resolution is a highly effective method for resolving racemic alcohols. The technique utilizes lipases, which are stereoselective enzymes, to catalyze the acylation of one enantiomer at a much faster rate than the other.[1] In a typical transesterification reaction, a racemic mixture of this compound is reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770). The enzyme will preferentially convert one enantiomer (e.g., the R-enantiomer) into its corresponding ester, leaving the other enantiomer (the S-enantiomer) largely unreacted. The reaction is stopped at approximately 50% conversion, yielding a mixture of one enantiomer as an ester and the other as the unreacted alcohol. These two compounds can then be easily separated by standard column chromatography. The success of the resolution is quantified by the enantiomeric excess (ee) of the product and the remaining substrate, and the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.[2]

Data Presentation: Lipase Screening for Resolution of Secondary Alcohols

The following table summarizes typical results from the kinetic resolution of secondary alcohols using various lipases. While this data is illustrative for this compound, it provides a strong starting point for enzyme and condition screening.

EnzymeAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)ee_substrate (%)ee_product (%)E-Value
Novozym 435 (Candida antarctica Lipase B)Vinyl Acetate (B1210297)Toluene502.5~50>95>95>200
Pseudomonas cepacia Lipase (PSL)Isopropenyl Acetaten-Hexane306~45>99>98>200
Candida rugosa Lipase (CRL)Vinyl AcetateDiisopropyl Ether4024~50>96>95~110
Burkholderia cepacia Lipase (BCL)Vinyl Acetaten-Heptane4012~40>98>99>200

Note: Data is compiled based on typical performance for similar secondary alcohols.[2][3][4] Optimal conditions for this compound may vary and require experimental optimization.

Experimental Protocol: Lipase-Catalyzed Transesterification

This protocol describes a general procedure for the kinetic resolution of racemic this compound.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435)

  • Acyl Donor (e.g., Vinyl Acetate, 1.5 equivalents)

  • Anhydrous organic solvent (e.g., n-Hexane or Toluene)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., sealed glass vial or round-bottom flask)

  • Temperature-controlled bath or hot plate

  • Molecular sieves (optional, for strictly anhydrous conditions)

  • Chiral Gas Chromatography (GC) setup for monitoring

Procedure:

  • To a 25 mL sealed glass vial, add racemic this compound (e.g., 1 mmol, 86.1 mg).

  • Add 5 mL of anhydrous n-hexane.

  • Add the acyl donor, vinyl acetate (1.5 mmol, 129.1 mg).

  • Add the immobilized lipase (e.g., 20 mg/mL).[2]

  • Seal the vial and place it in a temperature-controlled shaker or on a magnetic stirrer, maintaining the temperature at 30-40°C.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 1-2 hours). Quench the aliquot by filtering out the enzyme and diluting with solvent, then analyze using chiral GC to determine the enantiomeric excess of the substrate (ee_s) and product (ee_p).

  • Stop the reaction when the conversion reaches approximately 50%. This is typically the point of highest enantiomeric excess for both the remaining alcohol and the newly formed ester.

  • Remove the enzyme from the reaction mixture by filtration.

  • Evaporate the solvent under reduced pressure.

  • Separate the unreacted this compound enantiomer from the esterified enantiomer using standard silica (B1680970) gel column chromatography.

G cluster_setup Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Separation cluster_products Final Products racemate Racemic (R,S)-1-Penten-3-ol reagents Lipase + Acyl Donor in Organic Solvent racemate->reagents Combine in reaction vessel reaction Incubate at controlled temperature (e.g., 40°C) with stirring reagents->reaction monitoring Monitor conversion via Chiral GC reaction->monitoring Periodic sampling filtration Filter to remove enzyme reaction->filtration monitoring->reaction Continue until ~50% conversion separation Silica Gel Chromatography filtration->separation product1 Enantiopure (S)-1-Penten-3-ol separation->product1 product2 Enantiopure (R)-Penten-3-yl Acetate separation->product2

Workflow for Enzymatic Kinetic Resolution.

Application Note 2: Chromatographic Resolution

Principle

Direct separation of enantiomers can be achieved using chiral chromatography, either by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5] This method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. One enantiomer forms a more stable, transient complex with the CSP, causing it to be retained longer in the column, while the other enantiomer elutes more quickly. This difference in retention time allows for their separation. Polysaccharide-based CSPs (for HPLC) and cyclodextrin-based CSPs (for GC) are commonly used for resolving chiral alcohols.[5][6]

Data Presentation: Starting Conditions for Chromatographic Separation

The following table provides recommended starting conditions for developing a chiral separation method for this compound.

MethodChiral Stationary Phase (CSP)Column ExampleMobile Phase / Carrier GasTemperature / ProgramDetector
Chiral GC Derivatized β-CyclodextrinRt-βDEXsaCarrier Gas: Hydrogen or HeliumOven: 60°C (1 min hold), then ramp 2°C/min to 200°CFID
Chiral HPLC Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD-HMobile Phase: n-Hexane / Isopropanol (90:10, v/v)Isocratic at 25°CUV (210 nm)
Chiral HPLC Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD-HMobile Phase: n-Hexane / Ethanol (90:10, v/v)Isocratic at 25°CUV (210 nm)

Note: Conditions are based on methods for structurally similar compounds and serve as a starting point for optimization.[5][6][7]

Experimental Protocol: Analytical Chiral Gas Chromatography (GC)

This protocol is for the analytical separation of this compound enantiomers, often used to determine the enantiomeric excess (ee) of a sample from a kinetic resolution.

Materials & Equipment:

  • Sample of this compound (racemic standard or reaction aliquot)

  • High-purity solvent for dilution (e.g., n-Hexane)

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., Rt-βDEXsa, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • High-purity carrier gas (Hydrogen or Helium)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in n-hexane. For reaction aliquots, filter out any solid enzyme first.

  • Instrument Setup:

    • Install the chiral GC column in the GC oven.

    • Set the injector temperature to 220°C.

    • Set the detector (FID) temperature to 220°C.

    • Set the carrier gas flow rate (e.g., Hydrogen at 80 cm/sec).[5]

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Temperature ramp: Increase at 2°C per minute to 200°C.

    • Final hold: Hold at 200°C for 2 minutes.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identify the two peaks corresponding to the (R)- and (S)-enantiomers.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100

G cluster_prep Sample Preparation cluster_chromatography Chromatography cluster_detection Detection & Analysis sample Racemic Mixture of this compound dissolve Dissolve in Mobile Phase / Solvent sample->dissolve injection Inject sample onto Chiral Column (GC or HPLC) dissolve->injection separation Enantiomers separate based on differential interaction with Chiral Stationary Phase (CSP) injection->separation detection Detection (FID or UV) separation->detection chromatogram Resulting Chromatogram with two separated peaks detection->chromatogram analysis Calculate Retention Times, Peak Areas, and % ee chromatogram->analysis

Workflow for Chiral Chromatographic Separation.

Application Note 3: Chemical Resolution via Diastereomer Formation

Principle

This classical resolution method involves converting the pair of enantiomers into a pair of diastereomers.[8] Since diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by conventional techniques like fractional crystallization. The process involves reacting the racemic this compound with an enantiomerically pure chiral resolving agent, such as (S)-mandelic acid or tartaric acid, to form two diastereomeric esters.[8] After separating the diastereomers, the chiral resolving agent is cleaved (e.g., by hydrolysis) to yield the isolated, enantiomerically pure alcohol.

Experimental Protocol: General Procedure for Diastereomeric Salt Formation

This protocol provides a general framework. The optimal resolving agent and crystallization solvent must be determined empirically.

Materials:

  • Racemic this compound

  • Enantiopure chiral resolving agent (e.g., (S)-mandelic acid)

  • Activating agent (e.g., DCC, dicyclohexylcarbodiimide) or conversion to an acid chloride

  • Appropriate solvents for reaction and crystallization (e.g., toluene, ethyl acetate, hexane)

  • Base (for hydrolysis, e.g., NaOH)

  • Acid (for workup, e.g., HCl)

Procedure:

  • Derivatization: React racemic this compound with an equimolar amount of the enantiopure chiral resolving agent (e.g., (S)-mandelic acid) in a suitable solvent to form a mixture of diastereomeric esters. An activating agent may be required.

  • Isolation of Diastereomers: Remove the solvent. The resulting mixture of diastereomers is then separated, most commonly by fractional crystallization. This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. One diastereomer will preferentially crystallize out of the solution due to lower solubility.

  • Filtration: Isolate the crystals of the single diastereomer by filtration. Multiple recrystallization steps may be necessary to achieve high diastereomeric purity.

  • Cleavage of Chiral Auxiliary: Hydrolyze the purified diastereomeric ester (e.g., by refluxing with aqueous NaOH) to cleave the ester bond.

  • Isolation of Enantiomer: After hydrolysis, neutralize the solution and extract the enantiomerically pure this compound with an organic solvent. The chiral resolving agent can often be recovered from the aqueous layer for reuse. The other enantiomer can be recovered from the mother liquor from the crystallization step.

G racemate Racemic Mixture (R)-Alcohol + (S)-Alcohol diastereomers Mixture of Diastereomers (R,R')-Ester + (S,R')-Ester racemate->diastereomers reagent Enantiopure Chiral Acid (e.g., R'-COOH) reagent->diastereomers + separation Separation by Crystallization (based on different solubility) diastereomers->separation d1 Diastereomer 1 (e.g., (R,R')-Ester) separation->d1 d2 Diastereomer 2 (e.g., (S,R')-Ester in solution) separation->d2 hydrolysis1 Hydrolysis (Cleavage) d1->hydrolysis1 hydrolysis2 Hydrolysis (Cleavage) d2->hydrolysis2 enantiomer1 Pure Enantiomer 1 (R)-Alcohol hydrolysis1->enantiomer1 enantiomer2 Pure Enantiomer 2 (S)-Alcohol hydrolysis2->enantiomer2

Principle of Chemical Resolution via Diastereomers.

References

Application Notes and Protocols: The Use of 1-Penten-3-ol in the Synthesis of the Potent Analgesic, (-)-Epibatidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Penten-3-ol, a versatile bifunctional molecule, serves as a valuable chiral building block in the synthesis of complex natural products. Its terminal alkene and secondary alcohol functionalities allow for a range of stereoselective transformations. This document provides detailed application notes and protocols for the utilization of this compound in the asymmetric total synthesis of (-)-epibatidine, a potent analgesic alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. The synthesis highlighted herein was developed by Aggarwal and coworkers and showcases the strategic application of key organic reactions to construct the challenging 7-azabicyclo[2.2.1]heptane core of the target molecule.

Overview of the Synthetic Strategy

The total synthesis of (-)-epibatidine from this compound involves a multi-step sequence that masterfully installs the required stereochemistry and functional groups. The key transformations include a Sharpless asymmetric epoxidation to set the initial stereocenter, a Mitsunobu reaction for the introduction of an azide (B81097) group with inversion of configuration, and a ring-closing metathesis to form the pivotal six-membered ring of the bicyclic system.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of (-)-epibatidine from this compound.

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (ee) (%)
1Sharpless Asymmetric EpoxidationThis compound(2R,3S)-3,4-Epoxypentan-1-olTi(OiPr)4, (+)-DIPT, TBHP, CH2Cl2, -20 °C95>98
2Azide Introduction (Mitsunobu Reaction)(2R,3S)-3,4-Epoxypentan-1-ol(2R,3R)-3-Azido-4,5-epoxypentan-1-olPPh3, DIAD, HN3, THF, 0 °C to rt85>98
3Amine Protection(2R,3R)-3-Azido-4,5-epoxypentan-1-oltert-butyl ((2R,3R)-3-azido-4,5-epoxypentyl)carbamate(Boc)2O, DMAP, CH2Cl298>98
4Epoxide Opening and Diol Protectiontert-butyl ((2R,3R)-3-azido-4,5-epoxypentyl)carbamatetert-butyl ((4S,5R)-5-azido-2,2-dimethyl-1,3-dioxan-4-yl)methylcarbamate2,2-dimethoxypropane, CSA, CH2Cl292 (two steps)>98
5Azide Reduction and Amine Protectiontert-butyl ((4S,5R)-5-azido-2,2-dimethyl-1,3-dioxan-4-yl)methylcarbamatedi-tert-butyl ((4S,5R)-2,2-dimethyl-1,3-dioxan-4,5-diyl)bis(carbamate)H2, Pd/C, (Boc)2O, EtOAc95>98
6Acetal Hydrolysisdi-tert-butyl ((4S,5R)-2,2-dimethyl-1,3-dioxan-4,5-diyl)bis(carbamate)di-tert-butyl (2R,3R)-2,3-dihydroxy-1,5-pentanediylbis(carbamate)aq. HCl, THF98>98
7Oxidative Cleavage and Olefinationdi-tert-butyl (2R,3R)-2,3-dihydroxy-1,5-pentanediylbis(carbamate)di-tert-butyl (E)-hepta-2,5-diene-1,7-diylbis(carbamate)Pb(OAc)4, Ph3P=CH2, CH2Cl275>98
8Ring-Closing Metathesisdi-tert-butyl (E)-hepta-2,5-diene-1,7-diylbis(carbamate)tert-butyl (1R,4S)-7-aza-7-(tert-butoxycarbonyl)bicyclo[2.2.1]hept-2-en-2-ylcarbamateGrubbs' II catalyst, CH2Cl2, reflux85>98
9Final Stepstert-butyl (1R,4S)-7-aza-7-(tert-butoxycarbonyl)bicyclo[2.2.1]hept-2-en-2-ylcarbamate(-)-Epibatidine1. H2, Pd/C, EtOAc; 2. 6-chloro-3-lithiopyridine; 3. TFA~40 (over 3 steps)>98

Experimental Protocols

Step 1: Sharpless Asymmetric Epoxidation of this compound

Reaction: this compound → (2R,3S)-3,4-Epoxypentan-1-ol

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • (+)-Diisopropyl tartrate ((+)-DIPT)

  • tert-Butyl hydroperoxide (TBHP) in decane (B31447) (5.5 M)

  • This compound

  • Dichloromethane (CH2Cl2), anhydrous

  • 4 Å Molecular sieves, powdered

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 4 Å molecular sieves (5 g) and anhydrous CH2Cl2 (200 mL).

  • The suspension is cooled to -20 °C in a dry ice/acetone bath.

  • To the cooled suspension, (+)-DIPT (6.2 mL, 29.4 mmol) is added, followed by the dropwise addition of Ti(OiPr)4 (7.4 mL, 25.0 mmol). The mixture is stirred for 30 minutes at -20 °C.

  • This compound (10.0 g, 116 mmol) is then added to the reaction mixture.

  • A solution of TBHP in decane (5.5 M, 42 mL, 231 mmol) is added dropwise over 1 hour, maintaining the internal temperature below -15 °C.

  • The reaction mixture is stirred at -20 °C for 4 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched by the addition of water (50 mL). The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • A 30% aqueous solution of NaOH saturated with NaCl is added, and the mixture is stirred vigorously for another hour until two clear layers form.

  • The layers are separated, and the aqueous layer is extracted with CH2Cl2 (3 x 100 mL).

  • The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, hexanes:ethyl acetate (B1210297) = 3:1 to 1:1) to afford (2R,3S)-3,4-epoxypentan-1-ol as a colorless oil.

Step 2: Azide Introduction via Mitsunobu Reaction

Reaction: (2R,3S)-3,4-Epoxypentan-1-ol → (2R,3R)-3-Azido-4,5-epoxypentan-1-ol

Materials:

  • (2R,3S)-3,4-Epoxypentan-1-ol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Hydrazoic acid (HN3) in benzene (B151609) (~2 M solution)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • A flame-dried round-bottom flask under a nitrogen atmosphere is charged with (2R,3S)-3,4-epoxypentan-1-ol (5.0 g, 49 mmol) and anhydrous THF (100 mL).

  • Triphenylphosphine (15.4 g, 58.8 mmol) is added, and the solution is cooled to 0 °C.

  • A solution of HN3 in benzene (~2 M, 29.4 mL, 58.8 mmol) is carefully added. Caution: Hydrazoic acid is highly toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • DIAD (11.6 mL, 58.8 mmol) is added dropwise over 30 minutes, keeping the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography (silica gel, hexanes:ethyl acetate = 4:1) to yield (2R,3R)-3-azido-4,5-epoxypentan-1-ol.

Step 8: Ring-Closing Metathesis

Reaction: di-tert-butyl (E)-hepta-2,5-diene-1,7-diylbis(carbamate) → tert-butyl (1R,4S)-7-aza-7-(tert-butoxycarbonyl)bicyclo[2.2.1]hept-2-en-2-ylcarbamate

Materials:

  • di-tert-butyl (E)-hepta-2,5-diene-1,7-diylbis(carbamate)

  • Grubbs' Second Generation Catalyst

  • Dichloromethane (CH2Cl2), anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask is added di-tert-butyl (E)-hepta-2,5-diene-1,7-diylbis(carbamate) (1.0 g, 2.8 mmol) and degassed, anhydrous CH2Cl2 (280 mL) to make a 0.01 M solution.

  • Grubbs' second-generation catalyst (120 mg, 0.14 mmol, 5 mol%) is added in one portion.

  • The reaction mixture is heated to reflux under a nitrogen atmosphere for 4 hours.

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography (silica gel, hexanes:ethyl acetate = 9:1 to 4:1) to afford the desired 7-azabicyclo[2.2.1]heptene derivative.

Signaling Pathways and Experimental Workflows

Synthetic_Pathway_Epibatidine Pentenol This compound Epoxyalcohol (2R,3S)-3,4-Epoxypentan-1-ol Pentenol->Epoxyalcohol Sharpless Asymmetric Epoxidation Azidoepoxyalcohol (2R,3R)-3-Azido-4,5- epoxypentan-1-ol Epoxyalcohol->Azidoepoxyalcohol Mitsunobu Reaction (HN3, PPh3, DIAD) Protected_Amine Boc-Protected Azidoepoxyalcohol Azidoepoxyalcohol->Protected_Amine Boc Protection Dioxane Protected Dioxane Intermediate Protected_Amine->Dioxane Epoxide Opening & Acetal Formation Bis_Boc_Dioxane Bis-Boc Protected Dioxane Dioxane->Bis_Boc_Dioxane Azide Reduction & Boc Protection Diol Bis-Boc Protected Diol Bis_Boc_Dioxane->Diol Acetal Hydrolysis Diene Bis-Boc Protected Diene Diol->Diene Oxidative Cleavage & Olefination Bicycle 7-Azabicyclo[2.2.1]heptene Derivative Diene->Bicycle Ring-Closing Metathesis Epibatidine (-)-Epibatidine Bicycle->Epibatidine Final Steps

Caption: Synthetic pathway for (-)-epibatidine from this compound.

Experimental_Workflow_Sharpless Start Start: Cool Anhydrous CH2Cl2 and Molecular Sieves to -20 °C Add_Reagents Add (+)-DIPT and Ti(OiPr)4, Stir for 30 min Start->Add_Reagents Add_Substrate Add this compound Add_Reagents->Add_Substrate Add_Oxidant Add TBHP dropwise (maintain T < -15 °C) Add_Substrate->Add_Oxidant React Stir at -20 °C for 4 hours Add_Oxidant->React Quench Quench with Water, Warm to RT React->Quench Workup Aqueous Workup with NaOH/NaCl Quench->Workup Extract Extract with CH2Cl2 Workup->Extract Purify Dry, Concentrate, and Purify by Column Chromatography Extract->Purify Product Product: (2R,3S)-3,4-Epoxypentan-1-ol Purify->Product

Caption: Experimental workflow for the Sharpless asymmetric epoxidation.

Application Notes and Protocols for Polymerization Reactions Involving 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Penten-3-ol, a secondary allylic alcohol, presents a unique monomer for the synthesis of functional polymers. The presence of both a polymerizable double bond and a reactive hydroxyl group offers the potential for creating polymers with pendant hydroxyl functionalities. These functionalities can be leveraged for post-polymerization modifications, such as the attachment of drug molecules, targeting ligands, or other bioactive moieties, making poly(this compound) and its copolymers attractive candidates for applications in drug delivery, biomaterials, and specialty coatings.

However, the direct polymerization of this compound is challenging. Like other allylic alcohols, it is prone to degradative chain transfer, which can lead to the formation of low molecular weight oligomers.[1][2] This document provides an overview of potential polymerization strategies for this compound, including cationic, radical, and enzymatic approaches, based on established methods for analogous monomers. The provided protocols are intended to serve as a starting point for research and development.

Challenges in the Polymerization of this compound

The primary obstacle in the polymerization of this compound is the allylic hydrogen atom, which can be readily abstracted by a growing polymer chain radical. This results in the formation of a stable allylic radical on the monomer, which is less reactive and may terminate the polymerization chain, leading to low molecular weight products.[1][2] Consequently, homopolymerization of this compound is often inefficient.

A more viable approach is the copolymerization of this compound with more reactive vinyl monomers, such as styrene (B11656) or acrylates. In this case, the more reactive monomer helps to propagate the polymer chain, while this compound is incorporated to introduce the desired hydroxyl functionality.[3]

Potential Polymerization Strategies

Cationic Polymerization

Cationic polymerization is a potential route for polymerizing vinyl ethers and other electron-rich olefins.[4] While less common for allylic alcohols, it could be explored for this compound, particularly in copolymerization reactions. The hydroxyl group may need to be protected to prevent side reactions with the cationic initiator or propagating chain.

Illustrative Quantitative Data for Cationic Copolymerization

Monomer 1Monomer 2Initiator/CatalystSolventTemperature (°C)Mn (kDa) (Illustrative)PDI (Illustrative)Yield (%) (Illustrative)
This compound (Protected)StyreneBF₃·OEt₂Dichloromethane-78 to 05 - 151.5 - 2.540 - 60
This compound (Protected)IsobutyleneTiCl₄ / H₂OHexane-40 to 010 - 201.8 - 3.050 - 70
Radical Polymerization

Free radical polymerization is the most common method for polymerizing vinyl monomers. For allylic alcohols like this compound, this is typically carried out as a copolymerization with a more reactive monomer to overcome the issue of degradative chain transfer.[3][5] High temperatures and high-energy initiators are often employed to achieve reasonable monomer conversion and incorporation.[3]

Illustrative Quantitative Data for Radical Copolymerization

Monomer 1Monomer 2InitiatorSolventTemperature (°C)Mn (kDa) (Illustrative)PDI (Illustrative)Yield (%) (Illustrative)
This compoundStyreneDi-tert-butyl peroxideXylene130 - 1502 - 102.0 - 4.030 - 50
This compoundMethyl AcrylateAzobisisobutyronitrile (AIBN)Toluene60 - 803 - 121.8 - 3.540 - 60
Enzymatic Polymerization

Enzymatic polymerization offers a green and highly selective alternative for the synthesis of functional polymers.[6][7] Lipases, for example, can catalyze the transesterification of vinyl esters with alcohols. While direct polymerization of the double bond of this compound via enzymatic methods is not well-established, enzymes could be utilized for post-polymerization modification of polymers containing this compound units or in polycondensation reactions where the hydroxyl group participates. For instance, a lipase (B570770) could be used to catalyze the esterification of the pendant hydroxyl groups of a pre-formed poly(this compound) copolymer.

Illustrative Quantitative Data for Enzymatic Functionalization

Polymer BackboneFunctionalizing AgentEnzymeSolventTemperature (°C)Degree of Functionalization (%) (Illustrative)
Poly(this compound-co-styrene)Vinyl acetate (B1210297)Candida antarctica Lipase B (CALB)Toluene40 - 6030 - 70
Poly(this compound-co-acrylate)Adipic acidNovozym 435Dioxane50 - 7040 - 80

Experimental Protocols (Illustrative)

Note: These protocols are hypothetical and based on methods for analogous allylic alcohols. They should be adapted and optimized for this compound.

Protocol 1: Cationic Copolymerization of this compound (with protected hydroxyl group) and Styrene

Objective: To synthesize a copolymer of protected this compound and styrene via cationic polymerization.

Materials:

  • This compound

  • Protecting agent (e.g., tert-butyldimethylsilyl chloride)

  • Styrene (freshly distilled)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (anhydrous)

  • Methanol (B129727)

  • Standard glassware for inert atmosphere chemistry (Schlenk line, oven-dried glassware)

Procedure:

  • Protection of this compound: Protect the hydroxyl group of this compound with a suitable protecting group (e.g., TBDMS) following standard organic synthesis procedures. Purify the protected monomer before use.

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

  • Monomer and Solvent Addition: Under a nitrogen atmosphere, charge the flask with the protected this compound, freshly distilled styrene, and anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Initiation: Slowly add the BF₃·OEt₂ initiator via syringe through the septum.

  • Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 2-24 hours) while maintaining the temperature and nitrogen atmosphere.

  • Termination: Quench the polymerization by adding cold methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at a moderate temperature.

  • Deprotection (Optional): If desired, remove the protecting group using appropriate deprotection conditions to yield the hydroxyl-functionalized copolymer.

  • Characterization: Characterize the resulting polymer using techniques such as ¹H NMR, GPC/SEC, and FTIR to determine copolymer composition, molecular weight, and polydispersity.

Protocol 2: Radical Copolymerization of this compound and Styrene

Objective: To synthesize a copolymer of this compound and styrene via free radical polymerization.

Materials:

  • This compound (distilled)

  • Styrene (inhibitor removed, distilled)

  • Di-tert-butyl peroxide

  • Xylene (anhydrous)

  • Methanol

  • High-pressure reactor (if applicable) or reflux setup

Procedure:

  • Reaction Setup: In a suitable reactor (e.g., a high-pressure reactor or a round-bottom flask with a reflux condenser) equipped with a magnetic stirrer and a nitrogen inlet, add this compound, styrene, and xylene.[3]

  • Degassing: Degas the mixture by bubbling nitrogen through it for at least 30 minutes.

  • Initiator Addition: Add the di-tert-butyl peroxide initiator to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 130-150 °C) and maintain for several hours (e.g., 4-24 hours) under a nitrogen atmosphere.[3]

  • Cooling and Isolation: Cool the reaction mixture to room temperature and precipitate the copolymer by pouring it into a large excess of methanol.

  • Purification: Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven.

  • Characterization: Analyze the copolymer's composition, molecular weight, and PDI using ¹H NMR, GPC/SEC, and FTIR.

Protocol 3: Enzymatic Acylation of Poly(this compound-co-styrene)

Objective: To functionalize the pendant hydroxyl groups of a pre-existing copolymer via enzymatic catalysis.

Materials:

  • Poly(this compound-co-styrene) (synthesized via Protocol 1 or 2, after deprotection if necessary)

  • Vinyl acetate

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

  • Toluene (anhydrous)

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: In a dried round-bottom flask, dissolve the poly(this compound-co-styrene) in anhydrous toluene.

  • Drying: Add activated molecular sieves to the solution to remove any residual water.

  • Reagent Addition: Add vinyl acetate (as the acyl donor) and the immobilized lipase to the polymer solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-60 °C) for 24-72 hours. Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by ¹H NMR or FTIR) for the appearance of the acetate ester signal.

  • Enzyme Removal: After the desired conversion is reached, remove the immobilized enzyme by filtration.

  • Purification: Precipitate the functionalized polymer in a non-solvent like methanol or hexane. Filter and dry the polymer under vacuum.

  • Characterization: Confirm the acylation and determine the degree of functionalization using ¹H NMR and FTIR spectroscopy.

Visualizations

Cationic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Prep Monomer Purification & Protection Reaction_Setup Inert Atmosphere Reaction Setup Monomer_Prep->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Cooling Cooling to Low Temperature Reaction_Setup->Cooling Initiation Initiator Addition Cooling->Initiation Propagation Polymerization Initiation->Propagation Termination Termination Propagation->Termination Isolation Polymer Isolation Termination->Isolation Purification Purification Isolation->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for cationic polymerization.

Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Prep Monomer Purification Reaction_Setup Reaction Setup Monomer_Prep->Reaction_Setup Solvent_Prep Solvent Preparation Solvent_Prep->Reaction_Setup Degassing Degassing Reaction_Setup->Degassing Initiation Initiator Addition & Heating Degassing->Initiation Propagation Polymerization Initiation->Propagation Termination Cooling Propagation->Termination Isolation Polymer Isolation Termination->Isolation Purification Purification Isolation->Purification Characterization Characterization Purification->Characterization Enzymatic_Functionalization_Workflow cluster_prep Preparation cluster_reaction Functionalization cluster_workup Work-up & Analysis Polymer_Prep Polymer Solubilization Reaction_Setup Combine Polymer, Reagent & Enzyme Polymer_Prep->Reaction_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Reaction_Setup Incubation Incubation at Controlled Temperature Reaction_Setup->Incubation Enzyme_Removal Enzyme Removal Incubation->Enzyme_Removal Isolation Polymer Isolation Enzyme_Removal->Isolation Purification Purification Isolation->Purification Characterization Characterization Purification->Characterization

References

Application Notes and Protocols for the Biocatalytic Synthesis of (R)- and (S)-1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Optically pure (R)- and (S)-1-penten-3-ol are valuable chiral building blocks in the synthesis of pharmaceuticals and fine chemicals. Traditional chemical synthesis of these enantiomers often requires harsh conditions, expensive chiral catalysts, and may result in undesirable byproducts. Biocatalysis offers a green and efficient alternative, employing enzymes or whole-cell systems to achieve high enantioselectivity under mild reaction conditions. This document provides detailed application notes and protocols for two primary biocatalytic strategies for the synthesis of (R)- and (S)-1-penten-3-ol: the asymmetric reduction of the prochiral ketone 1-penten-3-one, and the kinetic resolution of racemic 1-penten-3-ol. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical and chemical industries is ever-increasing, as the biological activity of a chiral molecule is often associated with a single enantiomer. This compound, a chiral allylic alcohol, is a versatile synthon, and access to its individual (R)- and (S)-enantiomers is of significant interest. Biocatalytic methods provide a powerful toolkit for the synthesis of such chiral molecules, offering high selectivity and sustainability.

This document outlines two key biocatalytic approaches:

  • Asymmetric Reduction of 1-Penten-3-one: This method utilizes ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often found in whole-cell biocatalysts like Daucus carota (carrot) roots, to reduce the prochiral ketone 1-penten-3-one to a single enantiomer of this compound. This approach can theoretically achieve a 100% yield of the desired enantiomer.

  • Kinetic Resolution of Racemic this compound: This strategy employs lipases, such as those from Candida antarctica lipase (B570770) B (CAL-B) or Pseudomonas cepacia, to selectively acylate one enantiomer of a racemic mixture of this compound, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, with a maximum theoretical yield of 50% for each.

Data Presentation

The following tables summarize representative quantitative data for the biocatalytic synthesis of chiral alcohols using methods analogous to those described for this compound.

Table 1: Asymmetric Reduction of Prochiral Ketones using Whole-Cell Biocatalysts

BiocatalystSubstrateProductConversion (%)Enantiomeric Excess (e.e., %)Configuration
Daucus carota (carrot root)Acetophenone1-Phenylethanol>99>99(S)
Daucus carota (carrot root)2-Hexanone2-Hexanol75>99(S)
Daucus carota (carrot root)Ethyl acetoacetateEthyl 3-hydroxybutyrate98>99(S)

Note: Data is based on studies with various prochiral ketones and demonstrates the general effectiveness of Daucus carota as a biocatalyst for producing (S)-alcohols.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Secondary Alcohols

Lipase SourceSubstrateAcyl DonorConversion (%)Product (e.e., %)Configuration
Pseudomonas cepaciarac-1-PhenylethanolVinyl acetate (B1210297)~50>99 (R)-acetate(R)
Candida antarctica Brac-2-OctanolVinyl acetate~50>99 (R)-acetate(R)
Pseudomonas fluorescensrac-IndanolVinyl acetate~50>99 (S)-alcohol(S)

Note: This data illustrates the high enantioselectivity achievable with lipase-catalyzed kinetic resolutions of various secondary alcohols.

Experimental Workflows

The general workflows for the two primary biocatalytic strategies are depicted below.

Biocatalytic_Synthesis_Workflow cluster_0 Asymmetric Reduction of 1-Penten-3-one cluster_1 Kinetic Resolution of Racemic this compound start_ar 1-Penten-3-one process_ar Whole-Cell Biocatalyst (e.g., Daucus carota) or Isolated Ketoreductase + Cofactor (NAD(P)H) start_ar->process_ar product_ar Enantiopure (R)- or (S)-1-Penten-3-ol process_ar->product_ar start_kr Racemic this compound process_kr Lipase (e.g., Candida antarctica B) + Acyl Donor start_kr->process_kr products_kr Mixture: (R)-1-Penten-3-ol Acetate (S)-1-Penten-3-ol process_kr->products_kr separation_kr Separation (e.g., Chromatography) products_kr->separation_kr final_products_kr Enantiopure (R)- and (S)-1-Penten-3-ol separation_kr->final_products_kr

Caption: General workflows for the biocatalytic synthesis of chiral this compound.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 1-Penten-3-one using Daucus carota (Carrot Root)

This protocol is a representative procedure for the bioreduction of a prochiral ketone using a whole-plant-cell biocatalyst. It is adapted from established methods for the reduction of various ketones[1][2].

Materials:

  • 1-Penten-3-one

  • Fresh Daucus carota (carrots)

  • Distilled water

  • Erlenmeyer flasks

  • Orbital shaker

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (for chromatography)

Procedure:

  • Preparation of the Biocatalyst: Wash fresh carrots thoroughly with tap water and then with distilled water. Cut the carrots into small pieces (approximately 1-2 cm cubes).

  • Reaction Setup: In a 250 mL Erlenmeyer flask, add 50 g of the carrot pieces and 100 mL of distilled water.

  • Substrate Addition: Add 1-penten-3-one (e.g., 100 mg, 1.19 mmol) to the flask.

  • Incubation: Seal the flask with a cotton plug or a loose-fitting cap and place it on an orbital shaker at 150-200 rpm at room temperature (25-30°C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 24 hours). Extract the aliquot with ethyl acetate and analyze by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the desired conversion is reached (typically 48-72 hours), filter the reaction mixture through cheesecloth or a coarse filter to remove the carrot pieces.

  • Extraction: Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the optically active this compound.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Protocol 2: Kinetic Resolution of Racemic this compound using Candida antarctica Lipase B (CAL-B)

This protocol is a general procedure for the lipase-catalyzed kinetic resolution of a racemic secondary alcohol via acylation. It is based on well-established methods for the resolution of various alcohols[3][4].

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., hexane, methyl tert-butyl ether)

  • Erlenmeyer flask or vial with a screw cap

  • Orbital shaker or magnetic stirrer

  • Filter paper

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve racemic this compound (e.g., 1 g, 11.6 mmol) in 20 mL of anhydrous hexane.

  • Enzyme Addition: Add immobilized CAL-B (e.g., 100 mg) to the solution.

  • Acyl Donor Addition: Add vinyl acetate (e.g., 0.55 mL, 5.8 mmol, 0.5 equivalents) to the reaction mixture. Using a molar ratio of 0.5 for the acyl donor relative to the racemic alcohol is crucial for achieving a theoretical maximum conversion of 50%.

  • Incubation: Seal the flask and incubate it on an orbital shaker at 150-200 rpm at a controlled temperature (e.g., 30-40°C).

  • Reaction Monitoring: Monitor the reaction progress by GC analysis until approximately 50% conversion is reached. This is indicated by the consumption of about half of the starting alcohol and the formation of the corresponding acetate.

  • Enzyme Removal: Once the desired conversion is achieved, filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Separation and Purification: Separate the resulting mixture of the unreacted this compound enantiomer and the acylated this compound enantiomer by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Hydrolysis of the Ester (Optional): The separated acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol) to obtain the other enantiomer of this compound.

  • Chiral Analysis: Determine the enantiomeric excess of both the unreacted alcohol and the alcohol obtained after hydrolysis of the ester by chiral GC or HPLC.

Logical Relationships in Biocatalytic Synthesis

The decision-making process for choosing a biocatalytic strategy often depends on the desired enantiomer and the availability of starting materials.

Logical_Relationships start Goal: Synthesize (R)- or (S)-1-Penten-3-ol substrate_choice Available Starting Material? start->substrate_choice ketone 1-Penten-3-one substrate_choice->ketone Prochiral Ketone racemic_alcohol Racemic this compound substrate_choice->racemic_alcohol Racemic Alcohol method_choice_ketone Asymmetric Reduction ketone->method_choice_ketone method_choice_racemate Kinetic Resolution racemic_alcohol->method_choice_racemate enzyme_choice_ar Select Ketoreductase/ Alcohol Dehydrogenase method_choice_ketone->enzyme_choice_ar enzyme_choice_kr Select Lipase method_choice_racemate->enzyme_choice_kr prelog_rule Prelog's Rule Prediction (often gives (S)-alcohol) enzyme_choice_ar->prelog_rule anti_prelog Anti-Prelog Enzyme (for (R)-alcohol) enzyme_choice_ar->anti_prelog resolution_outcome Separation of Enantiomers enzyme_choice_kr->resolution_outcome final_product_s (S)-1-Penten-3-ol prelog_rule->final_product_s final_product_r (R)-1-Penten-3-ol anti_prelog->final_product_r resolution_outcome->final_product_r resolution_outcome->final_product_s

Caption: Decision-making flowchart for biocatalytic synthesis of chiral this compound.

Conclusion

Biocatalysis provides highly efficient and environmentally benign routes for the synthesis of enantiomerically pure (R)- and (S)-1-penten-3-ol. The asymmetric reduction of 1-penten-3-one using whole-cell biocatalysts like Daucus carota is a promising method for obtaining the (S)-enantiomer directly. For accessing both enantiomers, the kinetic resolution of racemic this compound using lipases such as Candida antarctica lipase B is a well-established and effective strategy. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the field of drug development and fine chemical synthesis, enabling the practical application of these sustainable biocatalytic methods. Further optimization of reaction conditions and screening of a wider range of biocatalysts may lead to even more efficient and scalable processes.

References

Application Note: Synthesis of 1-Penten-3-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1][2] This organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to the electrophilic carbon of a carbonyl group, such as an aldehyde or ketone.[3][4][5] The reaction of a Grignard reagent with an aldehyde is a reliable method for the synthesis of secondary alcohols.[5][6][7] This application note provides a detailed protocol for the synthesis of 1-penten-3-ol, a valuable secondary alcohol and synthetic intermediate, through the reaction of vinylmagnesium bromide with propanal. The protocol outlines the preparation of the Grignard reagent, its subsequent reaction with the aldehyde, and the purification of the final product. Strict anhydrous conditions are paramount for the success of this synthesis, as Grignard reagents are highly reactive towards protic solvents like water.[7][8][9]

Reaction Scheme

The synthesis proceeds in two main stages:

  • Formation of the Grignard Reagent: Vinyl bromide reacts with magnesium metal in anhydrous tetrahydrofuran (B95107) (THF) to form vinylmagnesium bromide.

  • Nucleophilic Addition: The vinylmagnesium bromide then acts as a nucleophile, attacking the carbonyl carbon of propanal. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.[5]

Chemical Equation: CH₂=CHBr + Mg --(THF)--> CH₂=CHMgBr CH₂=CHMgBr + CH₃CH₂CHO --(1. THF, 2. H₃O⁺)--> CH₃CH₂CH(OH)CH=CH₂

Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueUnitNotes
Reagents
Magnesium Turnings2.92g1.2 eq.
Iodine1 crystal-Activator
Vinyl Bromide12.84g1.2 eq.
Propanal5.81g1.0 eq.
Anhydrous Tetrahydrofuran (THF)200mLSolvent
Saturated NH₄Cl (aq)100mLQuenching solution
Diethyl Ether150mLExtraction solvent
Anhydrous MgSO₄As neededgDrying agent
Reaction Conditions
Grignard Formation TemperatureReflux°CGentle reflux maintained
Grignard Reaction Temperature0 to RT°CInitial cooling, then warm to RT
Grignard Formation Time1hour
Grignard Reaction Time2hours
Product Information
Product NameThis compound-
Molecular FormulaC₅H₁₀O-[10]
Molecular Weight86.13 g/mol [10]
Theoretical Yield8.61g
Boiling Point114-115°C
Refractive Index (n20/D)1.424-

Experimental Protocols

Safety Precautions: Work in a well-ventilated fume hood. Anhydrous ethers like THF can form explosive peroxides and are extremely flammable. Grignard reagents are highly reactive with water and air. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Preparation of Vinylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

Equipment:

  • Three-neck round-bottom flask (flame-dried)

  • Reflux condenser (with drying tube)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Methodology:

  • Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, dropping funnel, and a nitrogen/argon inlet. Ensure all joints are well-sealed.

  • Magnesium Activation: Place the magnesium turnings into the flask. Add a single crystal of iodine. Gently warm the flask with a heating mantle until violet vapors of iodine are observed. This process etches the magnesium surface, removing the passivating oxide layer.[8] Allow the flask to cool to room temperature under a gentle stream of inert gas.

  • Initiation: Add enough anhydrous THF to just cover the magnesium turnings. Prepare a solution of vinyl bromide in 40 mL of anhydrous THF in the dropping funnel.

  • Reagent Formation: Add a small portion (approx. 5 mL) of the vinyl bromide solution to the stirred magnesium suspension. The reaction should initiate, evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.[11]

  • Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.

  • After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete reaction.[11] The resulting dark brown or gray solution is the vinylmagnesium bromide reagent. Cool the solution to room temperature for use in the next step.

Protocol 2: Grignard Reaction with Propanal

Materials:

  • Vinylmagnesium bromide solution (from Protocol 1)

  • Propanal (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

Equipment:

  • Reaction flask containing Grignard reagent

  • Dropping funnel

  • Ice-water bath

Methodology:

  • Reaction Setup: In a separate flame-dried flask, prepare a solution of propanal in 50 mL of anhydrous THF. Transfer this solution to the dropping funnel attached to the Grignard reagent flask.

  • Addition of Aldehyde: Cool the stirred vinylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Slowly add the propanal solution dropwise from the funnel to the Grignard reagent.[8] Maintain the reaction temperature at or below 5 °C during the addition to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.[8]

Protocol 3: Workup and Purification

Materials:

  • Reaction mixture (from Protocol 2)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Beaker

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

  • Distillation apparatus

Methodology:

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of chilled, saturated aqueous ammonium chloride solution while stirring.[12] This step protonates the magnesium alkoxide intermediate and quenches any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL portions).[12]

  • Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate.[12]

  • Concentration: Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator to remove the bulk of the solvent.

  • Purification: Purify the crude this compound by fractional distillation.[12] Collect the fraction boiling at approximately 114-115 °C.

  • Analysis: Characterize the purified product by NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Below are diagrams illustrating the key aspects of the synthesis.

ReactionMechanism cluster_intermediate Intermediate cluster_product Product Propanal Propanal (CH₃CH₂CHO) Alkoxide Magnesium Alkoxide Intermediate Propanal->Alkoxide 1. Nucleophilic Attack Grignard Vinylmagnesium Bromide (CH₂=CHMgBr) Alcohol This compound Alkoxide->Alcohol 2. Protonation (H₃O⁺ Workup)

Caption: Mechanism of the Grignard reaction for this compound synthesis.

Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Isolation & Purification arrow -> A Setup & Flame-Dry Glassware B Activate Mg with Iodine A->B C Form Grignard Reagent: Vinyl Bromide + Mg in THF B->C D Cool Grignard Reagent to 0 °C C->D E Add Propanal Solution Dropwise D->E F Warm to Room Temp & Stir for 2h E->F G Quench with Saturated Aqueous NH₄Cl F->G H Extract with Diethyl Ether G->H I Dry, Filter, and Concentrate H->I J Purify by Fractional Distillation I->J K Characterize Product (NMR, IR, MS) J->K

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 1-Penten-3-ol. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis is the Grignard reaction between propanal and a vinylmagnesium halide, typically vinylmagnesium bromide. This method involves the nucleophilic addition of the vinyl Grignard reagent to the carbonyl carbon of propanal, followed by an acidic workup to yield the secondary allylic alcohol, this compound.

Q2: My Grignard reaction for this compound synthesis is not starting. What are the likely causes?

A2: Failure to initiate a Grignard reaction is a common issue. Key causes include:

  • Presence of moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is rigorously dried (oven or flame-dried) and that anhydrous solvents are used.

  • Inactive magnesium surface: The magnesium turnings may have an oxide layer. Activate the surface by gently crushing the turnings or by adding a small crystal of iodine.

  • Impure reagents: The vinyl halide or propanal may contain impurities that inhibit the reaction. Purification of starting materials may be necessary.

Q3: What are the primary side reactions that can lower the yield of this compound?

A3: Several side reactions can compete with the desired product formation:

  • Wurtz Coupling: The vinylmagnesium bromide can react with unreacted vinyl bromide to form 1,3-butadiene.

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of propanal, leading to the formation of an enolate and reducing the amount of aldehyde available for nucleophilic attack.

  • Reduction: If the Grignard reagent contains a β-hydrogen, it can reduce the aldehyde to the corresponding primary alcohol.

Q4: How can I best purify the synthesized this compound?

A4: The primary method for purifying this compound is fractional distillation. Due to its relatively low boiling point (approximately 114-115 °C), this technique is effective in separating it from less volatile impurities and any high-boiling side products. For highly pure samples, column chromatography can also be employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture Contamination: Grignard reagent is quenched by water. 2. Poor Grignard Reagent Formation: Inactive magnesium or impure vinyl bromide. 3. Side Reactions: Wurtz coupling or enolization are significant.1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Activate magnesium with iodine or by crushing. Use fresh, high-quality vinyl bromide. 3. Add the vinyl bromide slowly during Grignard formation. Add the propanal solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to favor 1,2-addition over enolization.
Formation of a High-Boiling Point Byproduct Wurtz Coupling: Reaction between the Grignard reagent and unreacted vinyl bromide.During the formation of the Grignard reagent, ensure slow and controlled addition of vinyl bromide to maintain its low concentration in the reaction mixture.
Recovery of Unreacted Propanal Enolization: The Grignard reagent acted as a base rather than a nucleophile.Maintain a low reaction temperature (e.g., 0 °C) during the addition of propanal. Consider using a less sterically hindered Grignard reagent if modifications are possible.
Difficulty in Product Isolation Emulsion Formation During Workup: Formation of stable magnesium alkoxide emulsions.Use a saturated aqueous solution of ammonium (B1175870) chloride for the quench, as it helps to break up emulsions and facilitate the separation of the organic and aqueous layers.

Data Presentation

The yield of this compound is highly dependent on reaction conditions. The following table provides an illustrative overview of how varying these parameters can influence the outcome. A typical yield for this reaction is in the range of 70-80%.

Table 1: Illustrative Influence of Reaction Conditions on this compound Synthesis Yield

Parameter Condition A Condition B Condition C Rationale for Yield Variation
Temperature 0 °CRoom Temperature (~25 °C)40 °C (Reflux)Lower temperatures generally favor the desired 1,2-addition over side reactions like enolization, leading to higher yields.
Solvent Diethyl EtherTetrahydrofuran (B95107) (THF)Dichloromethane (DCM)Ethereal solvents like diethyl ether and THF are preferred as they stabilize the Grignard reagent. THF is often slightly better. DCM is generally not suitable.
Addition Rate of Propanal Slow (dropwise over 1 hour)Moderate (over 30 minutes)Rapid (over 5 minutes)Slow addition helps to control the exothermic reaction and minimize side reactions by maintaining a low concentration of the aldehyde.
Illustrative Yield ~80%~65%~40%

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from propanal and vinylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Propanal (Propionaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Part 1: Preparation of Vinylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a three-necked flask with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer. Flame-dry all glassware under an inert atmosphere (nitrogen or argon) and allow to cool to room temperature.

  • Initiation: Place magnesium turnings in the flask. Add a small amount of anhydrous diethyl ether or THF, just enough to cover the magnesium. Add a small crystal of iodine to activate the magnesium.

  • Grignard Formation: Prepare a solution of vinyl bromide in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, as indicated by gentle bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be required.

  • Addition: Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.

Part 2: Reaction with Propanal

  • Cooling: Cool the freshly prepared Grignard reagent solution in an ice-water bath to 0 °C.

  • Aldehyde Addition: Prepare a solution of propanal in anhydrous diethyl ether or THF in the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent, maintaining the internal temperature below 10 °C.

  • Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

Part 3: Workup and Purification

  • Quenching: Cool the reaction flask in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice with portions of diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain this compound.

Visualizations

Reaction_Mechanism reagents Propanal + Vinylmagnesium Bromide intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Addition workup Acidic Workup (e.g., NH4Cl) intermediate->workup Protonation product This compound workup->product

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow setup Apparatus Setup Flame-dry glassware Inert atmosphere grignard Grignard Formation Activate Mg with I2 Add Vinyl Bromide setup->grignard reaction Reaction Cool to 0 °C Add Propanal dropwise grignard->reaction quench Workup Quench with NH4Cl (aq) reaction->quench extract Extraction Separate layers Extract aqueous phase quench->extract dry Drying & Concentration Dry with MgSO4 Remove solvent extract->dry purify {Purification | Fractional Distillation} dry->purify

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic start Low Yield? check_initiation Did reaction initiate? start->check_initiation Yes check_moisture Check for Moisture check_initiation->check_moisture No check_side_products Side products observed? check_initiation->check_side_products Yes activate_mg Activate Mg check_moisture->activate_mg wurtz High-boiling byproduct? (Wurtz Coupling) check_side_products->wurtz Yes enolization Unreacted aldehyde? (Enolization) check_side_products->enolization Yes optimize Optimize Conditions check_side_products->optimize No slow_addition Slow halide addition wurtz->slow_addition low_temp Lower reaction temp enolization->low_temp slow_addition->optimize low_temp->optimize

Caption: Troubleshooting decision tree for low yield.

Technical Support Center: Purification of 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-penten-3-ol from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting the appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₅H₁₀O[1][2][3][4][5]
Molecular Weight86.13 g/mol [1][2][3][4][6][7][8]
Boiling Point114-115 °C[1][6][8][9][10][11]
Density0.831-0.839 g/mL at 20-25 °C[1][8][10]
Solubility in Water90.1 mg/mL at 25 °C (Slightly soluble)[1][6]
Solubility in Organic SolventsMiscible with ether and ethanol[1][6]
Flash Point28 °C (77-82.4 °F)[6][9][10][11]
AppearanceColorless to very faint yellow liquid[6][8][9][10]

Q2: What are the common impurities I might encounter after synthesizing this compound, for instance, via a Grignard reaction?

A2: When synthesizing this compound, particularly through a Grignard reaction involving propanal and vinylmagnesium bromide, several impurities can be present in the crude reaction mixture. These may include unreacted starting materials, byproducts, and residual solvents. Common impurities to look out for are unreacted propanal, residual Grignard reagent, and solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Additionally, side reactions can lead to the formation of other alcohols or coupled products.

Q3: My crude this compound is mixed with water. Can I use simple distillation?

A3: While this compound is only slightly soluble in water, they may form an azeotrope, which is a mixture that boils at a constant temperature and has a fixed composition.[12] Simple distillation will not be effective in separating the components of an azeotrope.[13] It is recommended to first dry the organic layer containing the this compound with a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before proceeding with distillation.[14]

Q4: I am observing a broad boiling point range during the distillation of this compound. What could be the cause?

A4: A broad boiling point range during distillation typically indicates the presence of impurities. If the impurities have boiling points close to that of this compound, fractional distillation is required for effective separation.[15] It is also possible that the distillation apparatus is not properly insulated, leading to temperature fluctuations.

Q5: How can I remove acidic or basic impurities from my crude this compound?

A5: Acidic or basic impurities can be removed by performing a liquid-liquid extraction. Washing the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate, will neutralize and remove acidic impurities. Conversely, a dilute acid wash, for example, with dilute hydrochloric acid, can remove basic impurities. Following the wash, the organic layer should be washed with brine (saturated NaCl solution) to remove excess water and then dried over an anhydrous salt.

Troubleshooting Guides

Issue 1: Low yield after purification by distillation.
Possible Cause Troubleshooting Step
Product loss during workup Ensure complete extraction of the product from the aqueous layer. Perform multiple extractions with a suitable organic solvent. Minimize transfers between flasks.
Decomposition at high temperatures If this compound is heated for an extended period above its boiling point, decomposition can occur.[15] Consider using vacuum distillation to lower the boiling point.
Inefficient distillation column For impurities with close boiling points, a simple distillation setup may not be adequate. Use a fractional distillation column with appropriate packing material to improve separation efficiency.
Azeotrope formation with residual solvent Ensure the crude product is thoroughly dried before distillation to remove any water, which can form an azeotrope.
Issue 2: Persistent impurities detected by GC-MS or NMR after purification.
Possible Cause Troubleshooting Step
Co-eluting impurity in column chromatography Optimize the solvent system (eluent) for column chromatography. A shallower gradient or isocratic elution with a different solvent mixture might improve separation.
Impurity with a very similar boiling point If fractional distillation is ineffective, consider preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) for higher purity.
Thermally labile product If the impurity is a result of decomposition during GC analysis, try using a lower injection port temperature.
Contamination from glassware or solvents Ensure all glassware is scrupulously clean and use high-purity solvents for extraction and chromatography.

Experimental Protocols

Protocol 1: Purification of this compound by Extractive Workup and Simple Distillation

This protocol is suitable for purifying this compound from a reaction mixture containing water-soluble impurities and byproducts with significantly different boiling points.

Methodology:

  • Quenching the Reaction: Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 1 M HCl (if basic impurities are present)

    • Saturated aqueous NaHCO₃ (if acidic impurities are present)

    • Brine (saturated aqueous NaCl)

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Simple Distillation: Assemble a simple distillation apparatus. Add the crude this compound to the distillation flask along with a few boiling chips. Heat the flask gently and collect the fraction that boils at 114-115 °C.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is effective for separating this compound from impurities with similar boiling points but different polarities.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a suitable solvent system. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 v/v). The polarity of the eluent can be gradually increased to facilitate the elution of this compound.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_workup Aqueous Workup cluster_purification Purification cluster_methods a Crude Reaction Mixture b Quench with sat. NH4Cl a->b c Extract with Et2O b->c d Wash with Brine c->d e Dry over MgSO4 d->e f Concentrate (Rotovap) e->f g Purification Method f->g dist Distillation g->dist High boiling impurities chrom Column Chromatography g->chrom Polar impurities h Pure this compound dist->h chrom->h troubleshooting_logic node_action node_action node_result node_result node_action->node_result Separated check_purity Impurities by GC/NMR? node_action->check_purity Not Separated start Impure Product check_bp Broad Boiling Point? start->check_bp check_bp->node_action Yes Fractional Distillation check_bp->check_purity No node_action_chrom node_action_chrom check_purity->node_action_chrom Column Chromatography pure_product pure_product check_purity->pure_product Pure Product node_action_chrom->pure_product

References

Technical Support Center: Synthesis of 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-penten-3-ol, a valuable intermediate in the pharmaceutical and flavor industries.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a laboratory setting?

A1: The most prevalent laboratory synthesis of this compound is through the Grignard reaction. This typically involves the reaction of vinylmagnesium bromide with propanal. This method is favored for its reliability in forming the carbon-carbon bond necessary to create the desired secondary allylic alcohol structure.

Q2: My Grignard reaction for the synthesis of this compound is not starting. What are the likely causes?

A2: Difficulty in initiating a Grignard reaction is a common issue. The primary causes are often related to the presence of moisture or the passivation of the magnesium metal surface. Ensure all glassware is rigorously dried, and use anhydrous solvents. Activation of the magnesium surface can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

Q3: I am observing a significant amount of a saturated ketone in my product mixture. What is this side product and how can I avoid it?

A3: The saturated ketone is likely the result of a 1,4-conjugate addition of the Grignard reagent to the α,β-unsaturated carbonyl system of propanal (if the reaction is considered from the perspective of acrolein and an ethyl Grignard). To favor the desired 1,2-addition that yields this compound, it is crucial to maintain a low reaction temperature, typically 0 °C or below.

Q4: Can I use cerium(III) chloride (CeCl₃) in my reaction to improve the yield of this compound?

A4: Yes, the use of anhydrous cerium(III) chloride can be beneficial. CeCl₃ is a Lewis acid that is known to enhance the 1,2-selectivity of Grignard additions to enolizable aldehydes. It is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and favoring the direct attack at the carbonyl carbon over competing side reactions like enolization.

Q5: What is the best method for purifying the final this compound product?

A5: Purification of this compound is typically achieved through distillation. Given its relatively low boiling point (114-115 °C), fractional distillation is recommended to separate it from higher-boiling side products and any remaining starting materials.

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Low or No Yield of this compound Presence of moisture in glassware or solvents.Flame-dry all glassware under an inert atmosphere and use anhydrous solvents.
Inactive magnesium surface (oxide layer).Activate magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Significant Amount of Saturated Ketone Byproduct 1,4-conjugate addition has occurred.Maintain a low reaction temperature (ice bath or colder) during the addition of the aldehyde. Consider the addition of a Lewis acid like anhydrous CeCl₃ to enhance 1,2-selectivity.
Recovery of Propanal Starting Material Enolization of propanal by the Grignard reagent.Perform the reaction at a lower temperature. Consider the use of anhydrous CeCl₃ to reduce the basicity of the organometallic species.
Presence of a High-Boiling Point Byproduct Wurtz-type coupling of the Grignard reagent with unreacted vinyl bromide.Ensure the slow and controlled addition of vinyl bromide during the Grignard reagent formation to minimize its concentration in the reaction mixture.
Formation of Emulsions During Workup Formation of stable magnesium alkoxide emulsions.Use a saturated aqueous solution of ammonium (B1175870) chloride for the quench, as it helps to break up emulsions and facilitate the separation of the organic and aqueous layers.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol is adapted from established procedures for similar Grignard reactions.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Propanal

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine (for activation, if necessary)

Procedure:

  • Preparation of Vinylmagnesium Bromide (Grignard Reagent):

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Prepare a solution of vinyl bromide in the anhydrous solvent in the dropping funnel.

    • Add a small portion of the vinyl bromide solution to the magnesium. If the reaction does not initiate, add a small crystal of iodine and warm gently.

    • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Propanal:

    • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

    • Prepare a solution of freshly distilled propanal in anhydrous diethyl ether or THF in the dropping funnel.

    • Add the propanal solution dropwise to the stirred Grignard reagent, maintaining the temperature at or below 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of a cold, saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent using a rotary evaporator.

    • Purify the crude this compound by fractional distillation.

Visualizations

Side_Reactions Main Reaction vs. Side Reactions in this compound Synthesis Reactants Propanal + Vinylmagnesium Bromide DesiredProduct This compound (1,2-Addition) Reactants->DesiredProduct Desired Pathway SideProduct1 Saturated Ketone (1,4-Addition) Reactants->SideProduct1 Side Reaction SideProduct2 Propanal Enolate (Enolization) Reactants->SideProduct2 Side Reaction SideProduct3 Butadiene (Wurtz Coupling) Vinylmagnesium Bromide Vinylmagnesium Bromide Vinylmagnesium Bromide->SideProduct3 Side Reaction Vinyl Bromide (unreacted) Vinyl Bromide (unreacted) Vinyl Bromide (unreacted)->SideProduct3

Caption: Main reaction pathway leading to this compound and competing side reactions.

Troubleshooting_Workflow Troubleshooting Low Yield of this compound Start Low Yield of This compound CheckMoisture Check for Moisture (Glassware, Solvents) Start->CheckMoisture DryApparatus Action: Flame-dry glassware, use anhydrous solvents CheckMoisture->DryApparatus Yes CheckTemp Analyze Byproducts: Saturated Ketone Present? CheckMoisture->CheckTemp No DryApparatus->CheckTemp LowerTemp Action: Lower reaction temp. (e.g., to -78°C) CheckTemp->LowerTemp Yes CheckEnolization Analyze Byproducts: Propanal Recovered? CheckTemp->CheckEnolization No LowerTemp->CheckEnolization UseCeCl3 Action: Consider adding anhydrous CeCl3 CheckEnolization->UseCeCl3 Yes CheckCoupling Analyze Byproducts: High-boiling impurities? CheckEnolization->CheckCoupling No UseCeCl3->CheckCoupling SlowAddition Action: Slow addition of vinyl bromide CheckCoupling->SlowAddition Yes End Improved Yield CheckCoupling->End No SlowAddition->End

Caption: A logical workflow for troubleshooting and optimizing the yield of this compound.

Technical Support Center: Prevention of 1-Penten-3-ol Polymerization During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the unwanted polymerization of 1-Penten-3-ol during storage. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and purity of your material.

Troubleshooting Guide

Undesired polymerization of this compound can compromise experimental results and lead to material loss. Use this guide to diagnose and address potential polymerization issues.

Problem: The viscosity of this compound has noticeably increased, or the liquid has become cloudy or solidified.

Potential Cause Recommended Action
Depletion of Inhibitor The inhibitor has been consumed over time or was not present in sufficient concentration.
Immediate: If partially polymerized, consider purification by distillation to recover the unreacted monomer. If fully polymerized, dispose of the material according to your institution's hazardous waste guidelines.
Preventative: Add a suitable inhibitor at an appropriate concentration. See the inhibitor selection and concentration table below.
Improper Storage Conditions Exposure to heat, light, or atmospheric oxygen can initiate polymerization.
Immediate: Move the container to a cool, dark, and well-ventilated area.
Preventative: Store this compound at the recommended temperature (see FAQs), under an inert atmosphere (e.g., nitrogen or argon), and in a tightly sealed, opaque container.
Contamination The presence of acidic or basic impurities, or radical initiators can catalyze polymerization.
Immediate: Attempt to purify a small sample by distillation to see if the monomer can be recovered.
Preventative: Ensure that this compound is sourced from a reputable supplier and that all storage containers are clean and free of contaminants.

Problem: The container of this compound is bulging.

Potential Cause Recommended Action
Exothermic Polymerization Polymerization is an exothermic process that can generate heat and pressure inside a sealed container.
CAUTION: Do not open the container. From a safe distance, cool the container with a water bath or other appropriate cooling method. Once cool, handle with extreme care and consult your institution's safety officer for guidance on safely opening and handling the potentially pressurized and polymerized material.

Frequently Asked Questions (FAQs)

Q1: Is this compound prone to polymerization?

A1: this compound is an allylic alcohol. Due to resonance stabilization, allylic alcohols are generally less susceptible to free-radical polymerization than other vinyl monomers. However, polymerization can still occur, particularly during prolonged storage, at elevated temperatures, or in the presence of initiators.[1][2] Over several years, it has been observed to slowly polymerize into a thick, syrup-like substance.[3]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization and degradation, this compound should be stored in a cool, dark, and well-ventilated area, away from heat, sparks, and open flames.[4] The recommended storage temperature is typically between 2-8°C. The container should be tightly sealed and under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen, which can participate in some polymerization initiation pathways.

Q3: What types of inhibitors are effective for this compound?

A3: While specific inhibitors for this compound are not extensively documented, common free-radical inhibitors used for vinyl monomers are recommended. These are typically phenolic compounds that act as radical scavengers. Effective choices include:

  • Hydroquinone (HQ)

  • Hydroquinone monomethyl ether (MEHQ)

  • 4-tert-Butylcatechol (TBC)

The effectiveness of these phenolic inhibitors is often enhanced by the presence of a small amount of dissolved oxygen.

Q4: What concentration of inhibitor should I use?

A4: The optimal inhibitor concentration can depend on the desired shelf-life and storage conditions. For long-term storage, a concentration in the range of 50-200 ppm is a typical starting point for evaluation. It is crucial to determine the most effective concentration for your specific application and storage duration through stability testing.

Quantitative Data Summary

The following table provides a summary of recommended inhibitors and their typical concentration ranges for the stabilization of vinyl monomers, which can be used as a starting point for this compound.

Inhibitor Chemical Class Typical Concentration Range (ppm) Mechanism of Action Notes
Hydroquinone (HQ)Phenolic50 - 200Radical ScavengerEffectiveness is enhanced by the presence of oxygen.
Hydroquinone monomethyl ether (MEHQ)Phenolic50 - 200Radical ScavengerOften preferred due to better solubility in organic monomers compared to HQ. Requires oxygen to be effective.
4-tert-Butylcatechol (TBC)Phenolic50 - 200Radical ScavengerAlso requires oxygen for optimal performance.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of Inhibitor Effectiveness

This protocol describes a method to evaluate the effectiveness of different inhibitors and concentrations in preventing the polymerization of this compound under accelerated conditions.

Materials:

  • This compound (freshly distilled or of high purity)

  • Selected inhibitors (e.g., HQ, MEHQ, TBC)

  • Inert gas (Nitrogen or Argon)

  • Glass vials with airtight caps (B75204) (e.g., amber glass vials with PTFE-lined septa)

  • Oven or heating block capable of maintaining a constant temperature (e.g., 50-60°C)

  • Viscometer

  • Analytical instrumentation (GC-MS or HPLC-MS)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each inhibitor in a suitable solvent at a known concentration.

    • In separate, labeled vials, add the desired volume of the inhibitor stock solution to a known volume of this compound to achieve the target inhibitor concentrations (e.g., 50, 100, 150, 200 ppm).

    • Include a control sample of this compound with no added inhibitor.

    • Sparge each vial with an inert gas for 5-10 minutes to create an inert atmosphere.

    • Securely cap the vials.

  • Accelerated Aging:

    • Place the sealed vials in an oven set to a constant elevated temperature (e.g., 50-60°C). The temperature should be high enough to accelerate polymerization without causing rapid decomposition.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24, 48, 72, 96 hours, and weekly thereafter), remove one set of vials (one for each inhibitor and concentration, plus the control) from the oven.

    • Allow the vials to cool to room temperature.

  • Analysis of Polymerization:

    • Visual Inspection: Note any changes in appearance, such as increased viscosity, cloudiness, or the formation of solids.

    • Viscosity Measurement: Measure the viscosity of each sample using a viscometer. A significant increase in viscosity compared to the initial measurement indicates polymerization.

    • Chromatographic Analysis (GC-MS or HPLC-MS):

      • Dilute a small aliquot of each sample in a suitable solvent.

      • Analyze the samples to quantify the remaining this compound monomer. A decrease in the monomer concentration over time is indicative of polymerization.

      • The appearance of new, broader peaks at higher retention times may indicate the formation of oligomers.

  • Data Evaluation:

    • Plot the change in viscosity or the concentration of the this compound monomer as a function of time for each inhibitor and concentration.

    • The most effective inhibitor and concentration will be the one that shows the least change in viscosity and monomer concentration over the duration of the study.

Visualizations

TroubleshootingWorkflow Troubleshooting Polymerization of this compound start Observe Change in This compound (e.g., increased viscosity) check_storage Review Storage Conditions: - Temperature > 8°C? - Exposed to light/air? start->check_storage correct_storage Action: Store at 2-8°C in a dark, sealed container under inert gas. check_storage->correct_storage Yes check_inhibitor Verify Inhibitor Presence and Concentration check_storage->check_inhibitor No monitor Monitor for further changes. correct_storage->monitor add_inhibitor Action: Add appropriate inhibitor (e.g., MEHQ) at 50-200 ppm. check_inhibitor->add_inhibitor No/Low check_contamination Suspect Contamination? (e.g., acidic/basic residue) check_inhibitor->check_contamination Yes add_inhibitor->monitor purify Action: Purify by distillation if monomer is recoverable. check_contamination->purify Yes dispose Action: Dispose of polymerized material as hazardous waste. check_contamination->dispose No purify->monitor

Caption: Troubleshooting workflow for addressing polymerization of this compound.

References

Technical Support Center: Optimizing Derivatization of 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 1-penten-3-ol.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary?

Derivatization is a chemical modification process used to convert an analyte into a product with more suitable properties for analysis, typically for gas chromatography (GC). For this compound, an alcohol with a polar hydroxyl (-OH) group, derivatization is performed to:

  • Increase Volatility: The polar hydroxyl group can form intermolecular hydrogen bonds, which lowers the compound's volatility. Replacing the active hydrogen with a non-polar group, such as a trimethylsilyl (B98337) (TMS) or an acetyl group, disrupts hydrogen bonding and increases volatility.[1][2]

  • Improve Thermal Stability: Derivatization can make the molecule more stable at the high temperatures used in a GC inlet and column.[1][3]

  • Enhance Chromatographic Performance: By reducing polarity, derivatization minimizes peak tailing caused by interactions with the GC column, leading to better peak shape, resolution, and sensitivity.[4]

  • Improve Detector Response: Certain derivatizing agents can introduce functional groups that enhance the response of specific detectors, such as the electron capture detector (ECD).[1]

Q2: What are the most common derivatization methods for this compound?

As an alcohol, this compound can be derivatized using several standard methods. The most common include:[1]

  • Silylation: This is a widely used method where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[3] The resulting TMS ethers are more volatile and thermally stable.[2]

  • Acylation (Esterification): This method involves reacting the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl halide, to form an ester.[1][5] This process effectively masks the polar -OH group.[1]

  • Alkylation: This technique modifies compounds with acidic hydrogens, like alcohols, to form ethers or esters.[4] For alcohols, this often requires strongly basic catalysts.[4]

Q3: How do I choose the right derivatization reagent for my application?

The choice of reagent depends on several factors:

  • Analyte Reactivity: this compound is a secondary alcohol, which influences its reactivity. The ease of silylation for alcohols generally follows the order: primary > secondary > tertiary.[3]

  • Detector Type: If using an electron capture detector (ECD), consider acylation with fluorinated anhydrides to enhance sensitivity.[4] For flame ionization detectors (FID) or mass spectrometry (MS), silylation is a common and effective choice.[5]

  • Required Stability: Silyl derivatives can be susceptible to hydrolysis and should be analyzed relatively quickly, whereas acylated derivatives are generally more stable.[1] TBDMCS derivatives are noted to be about 10,000 times more stable to hydrolysis than their TMS counterparts.[4]

  • Potential for Side Reactions: The presence of a double bond in this compound may lead to side reactions under harsh conditions, although this is not commonly reported for standard silylation or acylation. Milder reaction conditions are generally preferred.

Experimental Protocols

The following are generalized protocols that serve as a starting point for the derivatization of this compound. Optimization of temperature, time, and reagent concentration is often necessary for specific applications.

Protocol 1: Silylation using BSTFA with TMCS Catalyst

This protocol is for the formation of trimethylsilyl (TMS) ethers, suitable for GC-FID or GC-MS analysis.

  • Sample Preparation:

    • Accurately weigh 1-10 mg of the this compound sample into a clean, dry micro-reaction vial.

    • If the sample is in a solvent, ensure it is anhydrous. If in an aqueous solution, evaporate the solvent completely under a gentle stream of nitrogen, as silylating reagents are highly sensitive to moisture.[6][7]

  • Reagent Addition:

    • Add an excess of the silylating reagent. A common mixture is BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst.[7] TMCS enhances the reactivity, especially for secondary alcohols.[3]

    • A molar ratio of at least 2:1 of the silylating reagent to the active hydrogen is recommended. For a 1 mg sample, 100-200 µL of the reagent mixture is typically sufficient.[7]

    • A solvent such as pyridine (B92270) or acetonitrile (B52724) can be used if the sample is not readily soluble in the reagent.[7]

  • Reaction:

    • Tightly cap the vial to prevent moisture ingress.

    • Heat the vial at 60-80°C for 30-60 minutes.[7] Monitor the reaction progress by analyzing aliquots at different time points until the product peak area no longer increases.

  • Analysis:

    • Cool the vial to room temperature before opening.

    • The sample can be injected directly into the GC system or diluted with a suitable solvent (e.g., hexane) if necessary.[6]

Protocol 2: Acetylation using Acetic Anhydride

This protocol describes the formation of an acetate (B1210297) ester from this compound.

  • Sample Preparation:

    • Place 1-2 mmol of this compound into a 5 mL round-bottom flask.

    • Dissolve the alcohol in a suitable anhydrous solvent like ethyl acetate or dichloromethane (B109758) (approx. 5 mL).[8]

  • Reagent Addition:

    • Add acetic anhydride (approx. 1 mL).[8]

    • Add a catalyst. A common choice is a Lewis acid like BF₃·OEt₂ (approx. 0.5 mL) or a base like pyridine.[8] When using a base, it also acts as a scavenger for the acidic byproduct.[4]

  • Reaction:

    • Stir the mixture at room temperature or with gentle heating. Reactions with potent catalysts like BF₃·OEt₂ can be extremely rapid (seconds to minutes).[8] When using pyridine, heating may be required.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or GC until the starting alcohol is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • If the product is not water-soluble, it can be separated from the aqueous phase.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid and catalyst, followed by a water wash.[9]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Data Presentation: Typical Derivatization Conditions

Derivatization MethodReagent(s)CatalystTypical TemperatureTypical TimeKey Considerations
Silylation BSTFA, MSTFATMCS (1-10%)60 - 80°C15 - 60 minHighly sensitive to moisture. Derivatives may have limited stability.[3][7]
Acylation Acetic AnhydridePyridineRoom Temp. to Reflux1 - 24 hoursPyridine acts as both catalyst and acid scavenger.[4]
Acylation Acetic AnhydrideBF₃·OEt₂Room Temp.< 5 minVery fast reaction. Requires careful handling of Lewis acid catalyst.[8]

Troubleshooting Guide

Q4: My derivatization yield is low or the reaction is incomplete. What should I do?

  • Check for Moisture: Silylating reagents are particularly sensitive to water. Ensure your sample, solvents, and glassware are completely dry.[3][6] Consider using a desiccant in a secondary container for reagent storage.[3]

  • Increase Reagent Concentration: An insufficient amount of derivatizing agent will lead to an incomplete reaction. A significant molar excess (at least 2:1) of the reagent to active hydrogens is recommended.[6]

  • Optimize Reaction Time and Temperature: Derivatization rates vary. For a secondary alcohol like this compound, longer reaction times or higher temperatures than those for primary alcohols might be necessary.[3] Systematically test different conditions to find the optimum.

  • Use a Catalyst: For sterically hindered or less reactive alcohols, adding a catalyst can significantly improve the reaction rate. For silylation, TMCS is a common choice.[3][7] For acylation, pyridine or a Lewis acid can be used.[4][8]

  • Consider Matrix Effects: If analyzing a complex mixture, other components in the sample matrix may interfere with the reaction. A sample cleanup or extraction step prior to derivatization may be required.[6]

Q5: I'm seeing extra peaks in my chromatogram after derivatization. What are they?

  • Reagent Byproducts: Excess derivatizing reagent or its byproducts can appear in the chromatogram. Silylating reagents like BSTFA are advantageous because their byproducts are often highly volatile and elute early, causing minimal interference.

  • Side Reactions: Although less common for standard alcohol derivatization, side reactions can occur. Ensure you are using high-purity reagents and optimized conditions to minimize their formation.

  • Contamination: Extraneous peaks can originate from contaminated solvents, glassware, or septa. Always run a reagent blank (all components except the sample) to identify these background peaks.

Q6: My derivatized sample seems unstable. How can I improve its stability?

  • Analyze Promptly: TMS derivatives, in particular, can be susceptible to hydrolysis. It is best to analyze silylated samples as soon as possible after the reaction is complete.[6]

  • Ensure Anhydrous Conditions: After derivatization, protect the sample from atmospheric moisture. Use vials with tight-sealing caps.

  • Choose a More Stable Derivative: If stability is a major concern, consider using a bulkier silylating reagent like MTBSTFA to create more stable TBDMCS derivatives, or opt for acylation, which generally produces more stable esters.[1][4]

Visualizations

Experimental Workflow

DerivatizationWorkflow cluster_prep 1. Sample Preparation cluster_reaction 2. Derivatization Reaction cluster_analysis 3. Analysis DrySample Dry Sample/Solvent AddSample Add this compound to Reaction Vial DrySample->AddSample AddReagent Add Derivatization Reagent & Catalyst AddSample->AddReagent Anhydrous Conditions SealVial Seal Vial Tightly AddReagent->SealVial HeatMix Heat & Mix (e.g., 60-80°C) SealVial->HeatMix Cool Cool to Room Temp. HeatMix->Cool Dilute Dilute (Optional) Cool->Dilute Inject Inject into GC Dilute->Inject

Caption: General workflow for the derivatization of this compound.

Troubleshooting Logic

TroubleshootingTree Start Low Product Yield? Moisture Is the system (sample, solvent, glassware) completely dry? Start->Moisture Yes Reagent Is reagent in sufficient excess (e.g., >2:1 molar ratio)? Moisture->Reagent Yes Sol_Dry Action: Dry all components thoroughly. Use fresh, anhydrous solvents. Moisture->Sol_Dry No Conditions Are reaction time and temperature optimized? Reagent->Conditions Yes Sol_Reagent Action: Increase amount of derivatization reagent. Reagent->Sol_Reagent No Catalyst Is a catalyst needed for this secondary alcohol? Conditions->Catalyst Yes Sol_Conditions Action: Perform time-course and temperature study. Conditions->Sol_Conditions No Sol_Catalyst Action: Add appropriate catalyst (e.g., TMCS). Catalyst->Sol_Catalyst No Success Problem Resolved Catalyst->Success Yes Sol_Dry->Reagent Sol_Reagent->Conditions Sol_Conditions->Catalyst Sol_Catalyst->Success

Caption: Decision tree for troubleshooting low derivatization yield.

References

Troubleshooting peak tailing in GC analysis of 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the Gas Chromatography (GC) analysis of 1-Penten-3-ol, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: In an ideal chromatogram, a peak should be symmetrical (a Gaussian shape). Peak tailing is a distortion where the peak's back half is wider than the front half. This is particularly common for polar compounds like this compound, an alcohol, because its hydroxyl group (-OH) can interact strongly with active sites within the GC system.[1][2][3] Tailing is problematic because it reduces the resolution between closely eluting peaks, complicates peak integration, and ultimately compromises the accuracy and reproducibility of quantitative results.[4] An asymmetry factor (As) greater than 1.5 is a common indicator that peak tailing needs to be investigated.

Q2: What are the most common causes of peak tailing for a polar analyte like this compound?

A2: The primary causes of peak tailing for this compound stem from unwanted chemical interactions within the GC system or suboptimal setup and method parameters. The most common culprits include:

  • Active Sites: The polar hydroxyl group of this compound can form hydrogen bonds with active silanol (B1196071) groups (-Si-OH) present on the surfaces of the inlet liner, the front of the GC column, or glass wool packing.[1][2][5] This secondary interaction retains some analyte molecules longer than others, causing a "tail."

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating new active sites or obstructing the sample path.[3][6]

  • Improper Column Installation: A poorly cut column can create a turbulent flow path.[1][6] Likewise, positioning the column too high or too low in the inlet can create unswept (dead) volumes, also leading to tailing.[1][7]

  • Incompatible Column Phase: Analyzing a polar compound like this compound on a non-polar column can lead to poor peak shape and significant tailing.[8] A polar "WAX" type column is often a better choice for analyzing alcohols.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, though this more commonly causes peak fronting.[10][11]

Troubleshooting Guides

This section provides systematic, question-based guides to identify and resolve the source of peak tailing.

Guide 1: Diagnosing Inlet and Column Installation Issues

Q: How do I determine if my inlet or column setup is causing the peak tailing?

A: If all peaks in your chromatogram (including non-polar compounds) are tailing, the issue is likely physical rather than chemical.[1] This points toward a problem with the gas flow path, often at the inlet.

Troubleshooting Steps:

  • Check Column Installation: Ensure the column is installed at the correct height in the inlet as specified by your instrument manufacturer. An incorrect position can create dead volume.[1][7]

  • Inspect the Column Cut: A clean, 90-degree cut on the column is critical. A jagged or angled cut creates turbulence. Remove the column, trim approximately 5-10 cm from the end using a ceramic scoring wafer, and inspect the cut with a magnifying glass before reinstalling.[1]

  • Perform Inlet Maintenance: The inlet is a common source of problems.[12] Replace the septum and the inlet liner. Use a high-quality, deactivated liner to minimize surface activity.[1]

Guide 2: Addressing Chemical Activity and Contamination

Q: What should I do if only this compound and other polar compounds are tailing?

A: When only polar analytes show tailing, the cause is almost certainly chemical interaction with active sites in the system.[1]

Troubleshooting Steps:

  • Use an Inert Liner: Ensure you are using a liner that has been deactivated (silanized) by the manufacturer to mask active silanol groups. An ultra-inert liner is highly recommended for analyzing active compounds like alcohols.[13]

  • Trim the Front of the Column: Contamination and active sites often accumulate at the inlet side of the column.[14] Trimming 10-20 cm from the front of the column can remove this problematic section and restore peak shape.[7]

  • Condition the Column: After trimming or installing a new column, always condition it according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

  • Select the Right Column: For analyzing alcohols, a polar stationary phase (like a PEG or "WAX" phase) is recommended as it provides better peak shape and selectivity compared to a non-polar phase.[8][9]

Quantitative Data Summary

The following table illustrates the expected improvement in peak shape for this compound after performing key troubleshooting steps. The Asymmetry Factor (As) is measured at 10% of the peak height, where a value of 1.0 indicates a perfectly symmetrical peak.

ConditionAsymmetry Factor (As) for this compoundPeak ShapeNotes
Initial State: Standard liner, aged column2.2Severe TailingUnacceptable for quantitative analysis. Indicates significant active sites and/or contamination.
Step 1: Replaced with new Ultra-Inert liner1.6Moderate TailingSignificant improvement. Shows the liner was a major source of activity. Still requires optimization.
Step 2: Trimmed 15 cm from column inlet1.2Good SymmetryFurther improvement. Column contamination was also a contributing factor. Acceptable for most methods.
Step 3: Installed new polar (WAX) column1.0Excellent SymmetryOptimal result. Shows the importance of correct column phase selection for polar analytes.

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)
  • Cool Down: Set the GC inlet and oven temperatures to below 50°C and wait for the system to cool.

  • Turn Off Gas: Turn off the carrier gas flow at the instrument or the gas cylinder.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Use forceps to remove the old septum and O-ring. Replace them with new ones, ensuring correct orientation. Do not overtighten the nut, as this can cause coring.

  • Remove Liner: Carefully remove the inlet liner using forceps.

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.

  • Reassemble: Reassemble the inlet and tighten all fittings.

  • Leak Check: Restore the carrier gas flow. Once the system pressurizes, perform an electronic leak check around the septum nut and other fittings to ensure a tight seal.

Protocol 2: Capillary Column Trimming and Installation
  • Prepare the Column: Wearing gloves, carefully thread the column through the column oven to the inlet.

  • Score the Column: Using a ceramic scoring wafer or a diamond-tipped pen, gently score the polyimide coating on the column at the desired trim point (e.g., 15 cm from the end).

  • Break the Column: Hold the column firmly on either side of the score and flex it to create a clean, square break.

  • Inspect the Cut: Use a small magnifying glass to inspect the cut. It should be a clean, flat surface at a right angle to the column wall, with no jagged edges or shards.[1] If the cut is poor, repeat the process.

  • Install the Ferrule: Slide a new nut and ferrule onto the column. Ensure the ferrule is oriented correctly.

  • Set Installation Depth: Insert the column into the inlet to the depth recommended by the GC manufacturer for your specific inlet type.

  • Tighten Fittings: Tighten the column nut according to the manufacturer's instructions (e.g., finger-tight plus a quarter turn with a wrench).

  • Leak Check and Condition: Perform a leak check and then condition the column as per the manufacturer's protocol before analysis.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed (As > 1.5) check_peaks Are ALL peaks tailing or only polar analytes? start->check_peaks all_peaks All Peaks Tailing (Physical Issue) check_peaks->all_peaks All polar_peaks Only Polar Peaks Tailing (Chemical Activity) check_peaks->polar_peaks Polar Only install_check 1. Check Column Installation (Position in Inlet/Detector) all_peaks->install_check liner_check 1. Replace Inlet Liner (Use Ultra-Inert) polar_peaks->liner_check cut_check 2. Inspect Column Cut (Trim if necessary) install_check->cut_check leak_check 3. Perform Leak Check cut_check->leak_check resolve_check Is Tailing Resolved? leak_check->resolve_check trim_column 2. Trim Column Inlet (Remove 10-20 cm) liner_check->trim_column column_select 3. Verify Column Choice (Use Polar WAX phase) trim_column->column_select column_select->resolve_check end_good Problem Solved Proceed with Analysis resolve_check->end_good Yes end_bad Contact Technical Support resolve_check->end_bad No

Caption: Troubleshooting workflow for diagnosing GC peak tailing.

Caption: Interaction of this compound with an active silanol site.

References

Technical Support Center: Purification of Commercial 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of commercial 1-penten-3-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound can contain various impurities depending on its synthetic route. The most common methods of production are the Grignard reaction of propanal with vinylmagnesium bromide and the reduction of 1-penten-3-one.

Potential impurities may include:

  • Unreacted starting materials: Propanal, vinylmagnesium bromide, or 1-penten-3-one.

  • Solvents: Diethyl ether or tetrahydrofuran (B95107) (THF) from the Grignard reaction.

  • Byproducts of synthesis: These can include isomers, over-reduction products, or byproducts from side reactions. For instance, Wurtz-type coupling can occur during a Grignard reaction, leading to the formation of dimers. Also, 1,4-conjugate addition to the α,β-unsaturated ketone can lead to a saturated ketone after workup.

  • Water: Due to the aqueous workup of the reaction.

  • Oxidation products: Allylic alcohols can be susceptible to oxidation, which may lead to the formation of aldehydes or carboxylic acids.

Q2: What is the most common method for purifying this compound?

A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory scale, especially for removing impurities with different boiling points.

Q3: Can preparative High-Performance Liquid Chromatography (HPLC) be used for purification?

A3: Yes, preparative HPLC is a powerful technique for isolating and purifying valuable products and can be used for this compound, particularly when high purity is required or when impurities have boiling points very close to the product. It is especially useful for removing structurally similar impurities.

Q4: Does this compound form an azeotrope with water?

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation - Inefficient column packing.- Distillation rate is too fast.- Insufficient reflux.- Ensure the fractionating column is packed uniformly to provide a large surface area for condensation and re-vaporization.- Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases.- Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.
Bumping / Uneven Boiling - Lack of boiling chips or stir bar.- Heating too rapidly.- Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the flask gradually and evenly.
Flooding of the Column - Excessive boil-up rate.- Reduce the heating rate to decrease the amount of vapor entering the column.
No Product Coming Over - Thermometer bulb placed incorrectly.- Leaks in the system.- Insufficient heating.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Check all joints and connections for a proper seal.- Gradually increase the heating mantle temperature.
Preparative HPLC
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Resolution - Inappropriate mobile phase.- Column overloading.- Flow rate is too high.- Optimize the mobile phase composition through analytical HPLC first.- Reduce the injection volume or sample concentration.- Decrease the flow rate to allow for better separation.
Peak Tailing or Fronting - Column degradation.- Sample solvent incompatible with mobile phase.- Use a guard column or replace the preparative column.- Dissolve the sample in the mobile phase if possible.
Low Recovery of Purified Product - Adsorption of the compound onto the column.- Decomposition on the column.- Add a small amount of a competing agent to the mobile phase.- Check the stability of the compound under the chromatographic conditions.

Data Presentation

Table 1: Purity of this compound Before and After Fractional Distillation (Hypothetical Data)

Sample Initial Purity (GC-MS Area %) Purity after Fractional Distillation (GC-MS Area %) Key Impurities Removed
Commercial Batch A94.5%99.8%Diethyl ether, 1-penten-3-one
Commercial Batch B97.2%>99.9%Unidentified higher boiling point impurities

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify commercial this compound by removing lower and higher boiling point impurities.

Materials:

  • Commercial this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle

  • Magnetic stirrer and stir bar or boiling chips

  • Thermometer

  • Clamps and stands

Procedure:

  • Add the commercial this compound and a magnetic stir bar or boiling chips to the round-bottom flask.

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Begin stirring (if using a stir bar) and gently heat the flask using the heating mantle.

  • Observe the temperature on the thermometer. The temperature will rise and then stabilize as the first fraction (impurities with lower boiling points) begins to distill.

  • Collect the first fraction in a receiving flask until the temperature begins to rise again.

  • Change the receiving flask to collect the main fraction of this compound, which should distill at a constant temperature (boiling point of this compound is approximately 114-116 °C).

  • Continue distillation until a sharp drop or rise in temperature indicates that the main product has been collected.

  • Stop the distillation and allow the apparatus to cool.

  • Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification by Preparative HPLC

Objective: To obtain high-purity this compound for sensitive applications.

Materials:

  • Crude or partially purified this compound

  • Preparative HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Sample vials

  • Collection tubes or flasks

Procedure:

  • Develop an analytical HPLC method to determine the optimal mobile phase for separation.

  • Prepare a concentrated solution of the this compound in a suitable solvent.

  • Set up the preparative HPLC system with the chosen column and mobile phase.

  • Inject a small amount of the sample to confirm the retention time of this compound.

  • Perform larger injections for purification, collecting the eluent corresponding to the this compound peak in fractions.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Confirm the purity of the isolated this compound using analytical HPLC or GC-MS.

Mandatory Visualization

Experimental_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_product Final Product start Commercial this compound distillation Fractional Distillation start->distillation Primary Method hplc Preparative HPLC start->hplc Alternative/High-Purity Method gcms GC-MS Analysis distillation->gcms hplc->gcms product High-Purity this compound gcms->product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Purity after Purification cause1 Inadequate Separation problem->cause1 cause2 Product Decomposition problem->cause2 cause3 Azeotrope Formation problem->cause3 solution1a Optimize Distillation Parameters (slower rate, better column) cause1->solution1a For Distillation solution1b Optimize HPLC Method (gradient, column chemistry) cause1->solution1b For HPLC solution2 Check Compound Stability (TLC stability test) cause2->solution2 solution3 Use Drying Agent or Azeotropic Distillation cause3->solution3

Caption: Troubleshooting logic for low purity of this compound after purification.

References

Enhancing enantioselectivity in asymmetric synthesis of 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asymmetric Synthesis of 1-Penten-3-ol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance enantioselectivity in the asymmetric synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high enantioselectivity in the synthesis of this compound? A1: The main strategies for the enantioselective synthesis of chiral alcohols like this compound are:

  • Asymmetric Catalysis : This involves the reduction of the prochiral ketone, 1-penten-3-one, using a chiral catalyst.[1] Catalytic systems often consist of a transition metal (e.g., Iridium, Rhodium, Ruthenium) and a chiral ligand.[1][2]

  • Enzymatic Kinetic Resolution (EKR) : In this method, a racemic mixture of this compound is treated with an enzyme, typically a lipase (B570770), which selectively acylates or deacylates one enantiomer at a much faster rate than the other.[3][4] This allows for the separation of the unreacted, enantioenriched alcohol from its ester. The maximum theoretical yield for the desired enantiomer in a standard kinetic resolution is 50%.[3]

  • Dynamic Kinetic Resolution (DKR) : To overcome the 50% yield limitation of EKR, DKR combines enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[3][4] This can theoretically convert 100% of the starting material into a single, desired enantiomer.[3]

Q2: Which analytical techniques are most suitable for determining the enantiomeric excess (ee) of this compound? A2: The most common and reliable methods for determining the enantiomeric excess of chiral alcohols are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both utilizing a Chiral Stationary Phase (CSP).[3][5] These techniques separate the enantiomers, and the ratio of their peak areas is used to calculate the ee.

Q3: What is the significance of a "chiral auxiliary" in asymmetric synthesis? A3: A chiral auxiliary is a molecule that is temporarily attached to the substrate to guide the stereochemical outcome of a reaction.[6] After the desired chiral center is created, the auxiliary is removed. While effective, this approach requires additional synthetic steps for attachment and removal, making catalytic methods often more atom-economical.[7][8]

Troubleshooting Guide

Q4: My asymmetric hydrogenation of 1-penten-3-one is resulting in low enantiomeric excess (<90% ee). What are the likely causes? A4: Low enantioselectivity in asymmetric hydrogenation can stem from several factors:

  • Suboptimal Catalyst System : The choice of metal precursor and chiral ligand is critical. For unfunctionalized olefins, Iridium-based catalysts with P,N ligands (like PHOX) often outperform traditional Rhodium and Ruthenium systems.[1][2]

  • Improper Reaction Conditions : Temperature, hydrogen pressure, and solvent can dramatically influence enantioselectivity.[6] Each catalyst system has an optimal range for these parameters that must be determined experimentally.

  • Catalyst Poisoning : Impurities in the substrate, solvent, or hydrogen gas can deactivate or alter the selectivity of the catalyst. Ensure all reagents and equipment are pure and dry.

  • Side Reactions : Double bond migration in the substrate or product can sometimes occur, leading to a decrease in the overall enantiomeric excess of the desired product.[2]

Q5: The yield of my desired enantiomer from an Enzymatic Kinetic Resolution (EKR) is low, even though the ee is high. How can this be improved? A5: A standard kinetic resolution is inherently limited to a 50% maximum yield for each enantiomer.[3] To improve the yield of the desired product, you should consider implementing a Dynamic Kinetic Resolution (DKR). DKR requires a second catalyst that can racemize the slow-reacting enantiomer in situ, allowing the enzyme to continuously resolve it into the desired product, potentially reaching a theoretical yield of 100%.[3][4]

Q6: I am observing inconsistent results between batches. What should I investigate? A6: Inconsistent results in asymmetric synthesis often point to variability in reaction setup and conditions. Key areas to investigate include:

  • Atmosphere Control : Ensure reactions are conducted under a strictly inert atmosphere (Nitrogen or Argon), as oxygen can degrade catalysts and reagents.

  • Solvent and Reagent Quality : Use anhydrous, degassed solvents. The purity of the starting material (1-penten-3-one or racemic this compound) should be confirmed for each new batch.

  • Temperature Control : Small fluctuations in temperature can significantly impact enantioselectivity.[9][10][11] Use a reliable thermostat-controlled bath for consistent heating or cooling.

  • Stirring Rate : In heterogeneous reactions (e.g., using an immobilized enzyme or heterogeneous catalyst), inconsistent stirring can affect reaction kinetics and lead to variable results.

Quantitative Data Summary

The following tables summarize the impact of various experimental parameters on the outcome of asymmetric synthesis. The data is representative and illustrates general trends observed in the literature for similar substrates.

Table 1: Influence of Catalyst System on Asymmetric Hydrogenation

Entry Metal Precursor Chiral Ligand Solvent H₂ Pressure (bar) Temp (°C) Conversion (%) ee (%)
1 [Ir(COD)Cl]₂ (S)-iPr-PHOX CH₂Cl₂ 50 25 >99 94
2 [Rh(COD)₂]BF₄ (R,R)-Me-BPE Toluene 20 25 >99 85

| 3 | Ru(OAc)₂ | (S)-BINAP | Methanol | 50 | 40 | >99 | 90 |

Data is hypothetical, based on typical performance for unfunctionalized olefins.[1]

Table 2: Effect of Temperature and Solvent on Enantioselectivity (Hypothetical EKR)

Entry Enzyme Acyl Donor Solvent Temp (°C) Conversion (%) ee (%)
1 Novozym 435 Isopropenyl acetate (B1210297) MTBE 30 ~50 >99
2 Novozym 435 Isopropenyl acetate MTBE 50 ~50 95
3 Novozym 435 Isopropenyl acetate Hexane 30 ~50 98

| 4 | Novozym 435 | Isopropenyl acetate | Toluene | 30 | ~50 | 92 |

Enantioselectivity of enzymatic reactions is often temperature-dependent; lower temperatures frequently lead to higher ee.[9][10][11] Solvent choice also plays a crucial role in enzyme selectivity.[3]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 1-Penten-3-one

This protocol describes a general procedure for the asymmetric hydrogenation of 1-penten-3-one using an Iridium-based catalyst.

1. Catalyst Preparation (In a Glovebox or under Inert Atmosphere):

  • To a flame-dried Schlenk flask, add the metal precursor [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and the chiral ligand (e.g., (S)-iPr-PHOX, 0.011 mmol, 1.1 mol%).

  • Add 2 mL of anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

2. Hydrogenation Reaction:

  • In a separate vial, dissolve 1-penten-3-one (0.5 mmol) in 1 mL of anhydrous, degassed CH₂Cl₂.

  • Transfer the substrate solution to a suitable autoclave.

  • Using a cannula, transfer the prepared catalyst solution to the autoclave under a positive pressure of inert gas.

  • Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar).

  • Commence stirring and maintain the reaction at the desired temperature (e.g., 25 °C) for 12-24 hours.

3. Work-up and Analysis:

  • After the reaction, carefully depressurize the autoclave.

  • Remove the solvent under reduced pressure.

  • Determine the conversion by ¹H NMR spectroscopy or GC analysis of the crude product.

  • Purify the product (this compound) by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.[1][2]

Protocol 2: Enzymatic Kinetic Resolution of (rac)-1-Penten-3-ol

This protocol outlines a lipase-catalyzed kinetic resolution of racemic this compound via acylation.[3]

1. Reaction Setup:

  • To a flame-dried reaction vessel under an inert atmosphere, add (rac)-1-Penten-3-ol (1.0 equiv) and anhydrous Methyl tert-butyl ether (MTBE) to achieve a concentration of ~0.2 M.

  • Stir the solution until the substrate is fully dissolved.

  • Add the immobilized lipase (e.g., Novozym 435, ~20 mg/mmol of substrate).

  • Add the acyl donor (e.g., Isopropenyl acetate, 0.6 equiv) to begin the reaction.

2. Reaction Monitoring:

  • Stir the reaction mixture at a constant temperature (e.g., 30 °C).

  • Monitor the reaction progress by taking small aliquots over time. Analyze by chiral GC or HPLC to determine conversion and the ee of both the remaining alcohol and the formed ester.

  • Stop the reaction when the desired conversion is reached (typically close to 50%) by filtering off the immobilized enzyme.

3. Work-up and Purification:

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting acylated product (ester) from the unreacted starting material (enantioenriched this compound) using flash column chromatography.

  • The immobilized enzyme can be washed with fresh solvent and dried for potential reuse.

Visualizations: Workflows and Logic Diagrams

experimental_workflow General Workflow for Asymmetric Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis prep_catalyst Catalyst/Enzyme Preparation setup Inert Atmosphere Reaction Setup prep_catalyst->setup prep_reagents Substrate & Reagent Purification/Drying prep_reagents->setup reaction Controlled Temp/Pressure Reaction Execution setup->reaction monitoring Monitor Progress (TLC, GC, HPLC) reaction->monitoring workup Quenching & Work-up monitoring->workup purification Purification (Chromatography) workup->purification analysis Characterization (NMR, Chiral HPLC/GC) purification->analysis

Caption: A typical experimental workflow for asymmetric synthesis.

troubleshooting_low_ee Troubleshooting Guide for Low Enantiomeric Excess (ee) start Low ee Observed check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst change_catalyst Screen Different Metal/Ligand Combinations check_catalyst->change_catalyst No check_temp Is Temperature Optimized? check_catalyst->check_temp Yes end_node Improved ee change_catalyst->end_node vary_temp Vary Temperature (Often Lower is Better) check_temp->vary_temp No check_solvent Is the Solvent Appropriate? check_temp->check_solvent Yes vary_temp->end_node vary_solvent Screen Different Solvents check_solvent->vary_solvent No check_purity Are Reagents/Solvents Pure and Dry? check_solvent->check_purity Yes vary_solvent->end_node check_purity->start Yes (Problem Persists) purify Purify Substrate, Use Anhydrous Solvents check_purity->purify No purify->end_node

Caption: A decision tree for troubleshooting low enantioselectivity.

catalytic_cycle Simplified Catalytic Cycle: Asymmetric Hydrogenation catalyst [M]-L* (Active Chiral Catalyst) substrate_complex Substrate Coordination hydride_insertion Hydride Insertion (Stereodetermining Step) substrate_complex->hydride_insertion product_release Reductive Elimination hydride_insertion->product_release product_rem - Chiral Alcohol (this compound) product_release->product_rem h2_add + H₂ h2_add->catalyst ketone_add + Ketone (1-Penten-3-one) ketone_add->substrate_complex

Caption: A simplified catalytic cycle for asymmetric hydrogenation.

References

Overcoming challenges in the scale-up of 1-Penten-3-ol production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of 1-Penten-3-ol production. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during synthesis and scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the production of this compound, particularly when using the Grignard synthesis route (reaction of propanal with vinylmagnesium bromide).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound include the Grignard reaction, where an organomagnesium halide like vinylmagnesium bromide is reacted with propanal.[1][2] Another documented method involves the prolonged contact of 1-chloro-2-pentene (B8739790) with a sodium hydroxide (B78521) solution.[3][4]

Q2: My Grignard reaction for this compound synthesis is not starting. What are the likely causes and how can I initiate it?

A2: Failure to initiate is a common problem in Grignard reactions. The primary causes are typically the presence of moisture or a passivated magnesium surface.[5]

  • Moisture: Grignard reagents are highly reactive with water.[6][7] Ensure all glassware is rigorously flame-dried or oven-dried before use and that all solvents are anhydrous.[5][7] The reaction should be conducted under a dry, inert atmosphere like nitrogen or argon.[8]

  • Inactive Magnesium: Magnesium turnings can have a passivating layer of magnesium oxide on their surface that prevents the reaction.[5][7] To activate the magnesium, you can add a small crystal of iodine (the purple color will fade upon reaction initiation) or a few drops of 1,2-dibromoethane.[5][6] Gently crushing the turnings with a glass rod before adding the solvent can also help expose a fresh surface.[9]

Q3: I'm observing a significant amount of a high-boiling point byproduct in my crude product. What is it and how can I prevent it?

A3: A common high-boiling point byproduct is the result of Wurtz-type coupling, where the Grignard reagent reacts with unreacted alkyl halide.[6][10] To minimize this side reaction, ensure a slow and controlled dropwise addition of the vinyl halide during the formation of the Grignard reagent.[5][6] This maintains a low concentration of the halide in the reaction mixture, favoring its reaction with magnesium over coupling with the already-formed Grignard reagent.[7]

Q4: The yield of my desired this compound is consistently low, and I recover a lot of my starting aldehyde. What is happening?

A4: If you are recovering the starting aldehyde (propanal), it could be due to enolization. The Grignard reagent can act as a strong base and deprotonate the aldehyde at the α-position, forming an enolate.[2][6] This is more common with sterically hindered ketones, but can occur with aldehydes.[2] To mitigate this, maintain a low reaction temperature (e.g., 0 °C) during the addition of the aldehyde.[6] Another possibility is an inactive or insufficient amount of the Grignard reagent, which could be caused by moisture.[6]

Q5: During the workup, I'm struggling with the formation of a stable emulsion. How can I break it?

A5: The formation of stable magnesium alkoxide emulsions can complicate the isolation of the product.[6] To resolve this, use a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) for quenching the reaction.[6][7] This helps to break up emulsions and facilitates the separation of the organic and aqueous layers more effectively than using water or dilute acid alone.

Q6: What are the main safety concerns when scaling up this compound production via the Grignard route?

A6: Scaling up a Grignard reaction requires strict safety protocols. Key concerns include:

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic.[5][8] The rate of addition of the alkyl halide must be carefully controlled to maintain a gentle reflux and avoid a runaway reaction.[5][6] A reliable cooling system is essential.

  • Flammable Solvents: Ethereal solvents like diethyl ether and THF, which are necessary for the reaction, are extremely flammable.[11] All equipment must be properly grounded, and spark-proof tools should be used.[11] The reaction should be performed in a well-ventilated area, away from ignition sources.[11]

  • Water Reactivity: Grignard reagents react violently with water.[6] Ensure all equipment is scrupulously dry and that the reaction is protected from atmospheric moisture.[8]

Troubleshooting Summary

The following table summarizes common problems, their potential causes, and recommended solutions for the synthesis of this compound.

ProblemPotential CauseRecommended Solution(s)
Low or No Product Yield 1. Inactive Grignard reagent due to moisture.[6] 2. Passivated magnesium surface.[5][7] 3. Incomplete formation of the Grignard reagent.1. Use flame-dried glassware and anhydrous solvents under an inert atmosphere.[6][7] 2. Activate magnesium with iodine or 1,2-dibromoethane.[6] 3. Ensure slow, controlled addition of alkyl halide to maintain a gentle reflux.[6]
Reaction Fails to Initiate 1. Presence of moisture in glassware or solvents.[5] 2. Magnesium oxide layer on turnings.[5] 3. Impure reagents.1. Rigorously dry all equipment and use anhydrous solvents.[5] 2. Add a small crystal of iodine to activate the magnesium surface.[5] 3. Purify reagents (e.g., distill alkyl halide) before use.[5]
Formation of High-Boiling Byproduct Wurtz-type coupling of the Grignard reagent with unreacted vinyl halide.[6]Perform a slow, dropwise addition of the vinyl halide during Grignard reagent formation to keep its concentration low.[6]
Formation of Emulsion During Workup Formation of stable magnesium alkoxide salts.[6]Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) to facilitate layer separation.[6]
Reaction Mixture Turns Dark/Tarry Polymerization of the aldehyde or side reactions occurring at elevated temperatures.[6]Maintain a well-controlled, low temperature (e.g., 0 °C) during the addition of propanal. Add the aldehyde solution dropwise to avoid localized heating.[6]

Experimental Protocols

Key Experiment: Grignard Synthesis of this compound

This protocol details the synthesis of this compound from vinylmagnesium bromide and propanal.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Propanal

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation and Setup:

    • Rigorously dry all glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) in an oven or by flame-drying under vacuum.[7][10]

    • Assemble the glassware and equip the flask with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.[8]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) into the reaction flask.

    • Add a single crystal of iodine to activate the magnesium.[9]

    • In the dropping funnel, prepare a solution of vinyl bromide (1.0 equivalent) in anhydrous THF.

    • Add a small portion (~10%) of the vinyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by bubbling and the disappearance of the iodine color.[9][10]

    • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle, self-sustaining reflux.[6]

  • Reaction with Propanal:

    • After the Grignard reagent formation is complete, cool the reaction flask to 0 °C using an ice-water bath.[6]

    • Prepare a solution of freshly distilled propanal (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add the propanal solution dropwise to the stirred Grignard reagent, ensuring the internal temperature remains below 10 °C.[9]

    • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for at least 1 hour.[7]

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.[6][9]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 times).[6]

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[7]

    • Filter off the drying agent and remove the solvent using a rotary evaporator.[6]

    • Purify the crude this compound by vacuum distillation to obtain the final product.[6]

Data Presentation

Physical Properties of this compound
PropertyValueSource(s)
CAS Number 616-25-1[3][12]
Molecular Formula C₅H₁₀O[12]
Molecular Weight 86.13 g/mol [4][13]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 114-115 °C[3][14]
Density ~0.838 g/mL at 20 °C[3]
Refractive Index ~1.424 at 20 °C[3]
Flash Point 25 °C (77 °F)[4][15]
Solubility Slightly soluble in water[4]

Visualizations

Diagrams of Workflows and Pathways

The following diagrams illustrate key processes and logical steps in the production of this compound.

G cluster_prep 1. Preparation cluster_grignard 2. Grignard Formation cluster_reaction 3. C-C Bond Formation cluster_workup 4. Workup & Purification p1 Dry Glassware p2 Assemble Under N2/Ar p1->p2 g1 Add Mg Turnings & I2 p2->g1 g2 Initiate with Vinyl Bromide g1->g2 g3 Dropwise Addition of Vinyl Bromide in THF g2->g3 r1 Cool Grignard to 0 °C g3->r1 r2 Dropwise Addition of Propanal in THF r1->r2 r3 Stir at Room Temp r2->r3 w1 Quench with sat. NH4Cl r3->w1 w2 Extract with Ether w1->w2 w3 Dry & Concentrate w2->w3 w4 Vacuum Distillation w3->w4 w5 Pure this compound w4->w5

Caption: Experimental workflow for the Grignard synthesis of this compound.

G start Low Yield of This compound? q1 Did the reaction initiate? start->q1 a1_yes Significant byproducts observed? q1->a1_yes Yes a1_no Cause: Inactive Mg or Moisture q1->a1_no No a2_yes High-boiling residue? a1_yes->a2_yes Yes a2_no Cause: Aldehyde Enolization a1_yes->a2_no No s1 Solution: - Use anhydrous conditions - Activate Mg with I2 a1_no->s1 a3_yes Cause: Wurtz Coupling a2_yes->a3_yes Yes s2 Solution: - Lower reaction temp. - Slow aldehyde addition a2_no->s2 s3 Solution: - Slow addition of halide - Ensure efficient stirring a3_yes->s3

Caption: Troubleshooting decision tree for low yield in Grignard synthesis.

G propanal Propanal intermediate Magnesium Alkoxide Intermediate propanal->intermediate vmgbr Vinylmagnesium Bromide (Grignard Reagent) vmgbr->intermediate side_reagents Vinyl-MgBr + Vinyl-Br (Unreacted) vmgbr->side_reagents workup Aqueous Workup (e.g., sat. NH4Cl) intermediate->workup Main Reaction Pathway product This compound (Desired Product) workup->product wurtz Wurtz Coupling Byproduct (1,3-Butadiene) side_reagents->wurtz Side Reaction

Caption: Key reaction and side-reaction pathways in this compound synthesis.

References

Managing the flammability hazards of 1-Penten-3-ol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for managing the flammability hazards of 1-Penten-3-ol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks during experiments.

Physical and Flammability Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for safe handling. The following table summarizes key quantitative data.

PropertyValueSource(s)
CAS Number 616-25-1[1][2]
Molecular Formula C5H10O[1][2]
Molecular Weight 86.13 g/mol [2]
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 114-115 °C (237-239 °F) at 760 mmHg[1][4]
Flash Point 25-28 °C (77-82.4 °F) - closed cup[1][3][4][5]
Specific Gravity 0.835-0.839 g/cm³ at 20-25 °C[1][3][5]
Vapor Density 2.9 - 2.97 (Air = 1)[3][4]
Water Solubility 90.1 g/L[1][2]
GHS Hazard Class Flammable Liquid Category 3[2][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary flammability hazards associated with this compound?

A1: this compound is classified as a flammable liquid (Category 3) with a flash point of approximately 25-28°C (77-82.4°F).[1][4][5] This means that at or above this temperature, it can release enough vapor to form an ignitable mixture with air. Vapors are denser than air and can travel to a distant ignition source, causing a flashback fire.[6][7]

Q2: How should this compound be stored in the laboratory?

A2: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[1][8] It should be kept in a tightly closed container, preferably in a designated flammable liquids storage cabinet.[7][9] Ensure the storage area is clearly labeled with "Flammable – Keep Fire Away".[7]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-resistant lab coat.[7] All handling of open containers should be conducted in a certified chemical fume hood to prevent the accumulation of flammable vapors.[6][8]

Q4: What type of fire extinguisher should be used for a this compound fire?

A4: In case of a fire, use a carbon dioxide (CO2), dry chemical, or alcohol-resistant foam extinguisher.[4][10][11] Do not use water, as it may be ineffective and could spread the flammable liquid.

Q5: How should I dispose of this compound waste?

A5: Collect waste this compound in a properly labeled, sealed container.[7] Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7]

Troubleshooting Guide

IssueProbable Cause(s)Troubleshooting Steps
Strong odor of this compound in the lab. - Improperly sealed container.- Spillage.- Inadequate ventilation.1. Immediately check that all containers of this compound are tightly closed.[1]2. Inspect the work area for any spills. If a spill is found, follow the spill cleanup protocol.3. Ensure the chemical fume hood is operating correctly.[6]4. If the odor persists, evacuate the area and contact your lab supervisor or safety officer.
Static discharge observed when transferring this compound. - Generation of static electricity due to the flow of the liquid, especially in low humidity.[6]1. Stop the transfer immediately.2. For transfers from large metal containers (>4 L), ensure that the dispensing and receiving containers are properly bonded and grounded to dissipate static charge.[6][7][9]3. When transferring to a non-metallic container, ensure the grounding connection is in direct contact with the liquid.[6][9]4. Increase the humidity in the area if possible, as dry atmospheres are more prone to static buildup.[6][9]
Heating this compound for an experiment. - Use of an open flame or non-intrinsically safe heating element.1. Never heat flammable liquids with an open flame (e.g., Bunsen burner). [6][8]2. Use only approved heating devices such as heating mantles, steam baths, or oil baths with temperature control.[6]3. Ensure all heating equipment is spark-free and intrinsically safe.[6]

Experimental Protocols & Workflows

Protocol 1: Safe Transfer of this compound from a Storage Container

This protocol outlines the steps for safely transferring this compound from a larger storage container to a smaller experimental vessel.

Methodology:

  • Preparation:

    • Ensure the work area is clean and free of ignition sources (e.g., hot plates, stir plates, open flames).[6][8]

    • Confirm that a suitable fire extinguisher (CO2, dry chemical, or alcohol-resistant foam) is readily accessible.[4][10]

    • Don the appropriate PPE: flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[7]

    • Perform the entire transfer procedure inside a certified chemical fume hood.[6][8]

  • Bonding and Grounding (for transfers from metal containers > 4L):

    • Place the receiving vessel in secondary containment (e.g., a chemical-resistant tray).

    • Securely attach a bonding wire to both the dispensing container and the receiving container to equalize the electrical potential.[7][9]

    • Attach a grounding wire from the dispensing container to a known building ground.[7][9]

  • Transfer:

    • Slowly pour the this compound to minimize splashing and vapor generation.[6]

    • Use a funnel to prevent spills.

    • Once the desired amount is transferred, securely cap both containers immediately.[1][7]

  • Cleanup:

    • Wipe up any minor drips with a paper towel and place it in the fume hood for a short period to allow vapors to dissipate before disposing of it in the appropriate solid waste container.

    • Remove bonding and grounding wires.

    • Return the main storage container to the flammable liquids cabinet.[9]

Visualizing the Safe Transfer Workflow

cluster_prep 1. Preparation cluster_transfer 2. Transfer cluster_cleanup 3. Cleanup & Storage prep1 Clear Ignition Sources prep2 Verify Fire Extinguisher Access prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Work in Fume Hood prep3->prep4 transfer1 Bond & Ground Containers (if applicable) prep4->transfer1 transfer2 Slowly Pour Liquid transfer1->transfer2 transfer3 Securely Cap Containers transfer2->transfer3 cleanup1 Clean Minor Spills transfer3->cleanup1 cleanup2 Return to Flammable Cabinet cleanup1->cleanup2 start Spill of this compound Occurs q_size Is the spill large or is there a fire risk? start->q_size a_evacuate Evacuate Area Alert Others Call Emergency Services q_size->a_evacuate Yes q_trained Are you trained and is it safe to clean up? q_size->q_trained No (Minor Spill) q_trained->a_evacuate No a_cleanup Use spill kit to contain and absorb the spill. Ensure no ignition sources. q_trained->a_cleanup Yes a_dispose Collect waste in a sealed container. Dispose as hazardous waste. a_cleanup->a_dispose

References

Degradation pathways of 1-Penten-3-one, the oxidation product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-penten-3-one and its oxidation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-penten-3-one in the atmosphere?

A1: The primary atmospheric removal processes for 1-penten-3-one (also known as ethyl vinyl ketone) are gas-phase reactions with hydroxyl (OH) radicals and ozone (O₃).[1][2] The reaction with OH radicals is considered the major tropospheric sink.[1][3] Photolysis is expected to be of minor importance as a degradation pathway in the troposphere.[1][3]

Q2: What are the major oxidation products from the atmospheric degradation of 1-penten-3-one?

A2: The major products identified from the gas-phase degradation of 1-penten-3-one are:

Q3: What degradation pathways have been identified for 1-penten-3-one in non-atmospheric, aqueous environments like food products?

A3: In systems such as not-from-concentrate (NFC) orange juice, 1-penten-3-one undergoes different degradation pathways. Systematic model studies have identified 1-hydroxy-3-pentanone and 4-hydroxy-3,8-decanedione as degradation products.[5][6] In the presence of amino acids like cysteine, it can also form adducts such as S-(3-oxopentyl)-l-cysteine.[5][6]

Q4: How quickly does 1-penten-3-one degrade?

A4: The degradation rate depends on the specific pathway. In food systems, a total loss of 1-penten-3-one was observed after just 4 weeks of storage at 0 °C in NFC orange juice.[5][6] In the atmosphere, its lifetime is determined by the concentration of oxidants like OH radicals.[7] The rate coefficients for its reaction with OH radicals and ozone have been determined experimentally (see Data Tables below).[1][2]

Troubleshooting Guides

Q1: I am observing unexpected or inconsistent product yields in my gas-phase ozonolysis experiments. What are the potential causes?

A1: Inconsistent yields in ozonolysis studies can arise from several factors:

  • Secondary Reactions: The primary products, such as aldehydes and Criegee intermediates, can undergo further reactions. In studies of OH radical formation, an OH scavenger (like carbon monoxide) is often added to suppress the chemistry of OH radicals that can be formed.[8]

  • Wall Losses: Reaction products can be lost to the walls of the simulation chamber. This can be assessed by monitoring the product concentration profile over time after the reaction is complete.

  • Radical Chemistry: The decomposition of the primary ozonide forms a Criegee intermediate, which can influence the overall reaction mechanism. The presence of scavengers can alter these pathways.

  • Analytical Calibration: Ensure that your analytical instruments (e.g., FTIR, GC-MS) are properly calibrated for the expected products. Reference spectra for quantification are crucial.[2]

Q2: My kinetic data for the OH radical-initiated oxidation of 1-penten-3-one shows poor reproducibility. How can I troubleshoot this?

A2: Poor reproducibility in kinetic studies is often linked to the experimental setup and procedure:

  • OH Radical Source Purity: Ensure the precursor for OH generation (e.g., H₂O₂ photolysis) is pure and its concentration is accurately known.

  • Reference Compound: When using the relative rate method, ensure the reference compound and its reaction rate coefficient with OH are well-established and that the reference compound does not interfere with the analysis of 1-penten-3-one.[9]

  • Temperature and Pressure Fluctuations: The reaction rate is dependent on temperature and pressure.[1] Maintain stable conditions within the reaction chamber throughout the experiment. The Arrhenius expression shows a temperature dependence for the OH-rate coefficient.[1]

  • Mixing Ratios: Ensure initial mixing ratios of reactants are accurately controlled and monitored.[2]

Q3: I am having difficulty identifying degradation products using GC-MS. What can I do to improve my analysis?

A3: Identification challenges with GC-MS can be addressed by:

  • Derivatization: Some degradation products, particularly polar compounds like aldehydes and acids, may not be volatile enough or may interact with the GC column. Derivatization can improve their chromatographic behavior.[10]

  • Extraction Method: Optimize your sample extraction. For aqueous samples, solid-phase extraction (SPE) can be effective for concentrating analytes before injection.[11] For gas-phase experiments, ensure efficient trapping of products.

  • Column Selection: Use a GC column with a suitable stationary phase for separating your target analytes.

  • Mass Spectrometry Settings: Ensure your MS is operating in a mode (e.g., full scan vs. selected ion monitoring) that is appropriate for identifying unknown compounds versus quantifying known ones. Comparing fragmentation patterns to library spectra is key for identification.[12]

Quantitative Data Summary

Table 1: Rate Coefficients for Atmospheric Degradation of 1-Penten-3-one

Reactant Rate Coefficient (k) at 293±2 K Method Reference
Ozone (O₃) (0.60 ± 0.04) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ Absolute Rate [2]

| OH Radical | (4.4 ± 1.4) x 10⁻¹² exp{(507 ± 90)/T} cm³ molecule⁻¹ s⁻¹ | Temperature Dependence |[1] |

Table 2: Molar Product Yields from the Gas-Phase Ozonolysis of 1-Penten-3-one

Product Molar Yield (%) Analytical Method Reference
Formaldehyde 37 ± 2 FTIR Spectroscopy [2]

| 2-Oxobutanal | 49 ± 3 | FTIR Spectroscopy |[2] |

Experimental Protocols

Protocol 1: Gas-Phase Ozonolysis of 1-Penten-3-one in a Simulation Chamber

This protocol describes a typical experiment to determine product yields using an atmospheric simulation chamber with FTIR analysis.[2][8]

  • Chamber Preparation: Evacuate the simulation chamber (e.g., 1080 L quartz-glass reactor) to remove residual compounds. Fill with purified, dry air.

  • Background Spectrum: Record a background FTIR spectrum of the clean chamber air.

  • Reactant Introduction: Introduce a known concentration of 1-penten-3-one into the chamber. Allow the system to equilibrate and record the spectrum.

  • OH Scavenger (Optional): Introduce an excess of an OH radical scavenger, such as carbon monoxide (CO), to prevent side reactions from OH radicals that may be formed.[8]

  • Reaction Initiation: Introduce a known concentration of ozone (O₃) into the chamber to initiate the reaction.

  • Reaction Monitoring: Continuously monitor the decay of 1-penten-3-one and the formation of products by recording FTIR spectra at regular intervals.

  • Data Analysis:

    • Subtract the initial 1-penten-3-one spectrum from the reaction spectra to obtain residual spectra showing product formation.

    • Quantify the product concentrations using calibrated reference spectra for expected products like formaldehyde and 2-oxobutanal.

    • Plot the concentration of product formed against the concentration of 1-penten-3-one consumed. The slope of this plot gives the product yield.[2]

Protocol 2: Analysis of Degradation Products in Aqueous Solution via GC-MS

This protocol outlines a general procedure for identifying degradation products of 1-penten-3-one in a model aqueous system, such as a simulated food matrix.

  • Sample Preparation:

    • Prepare a model solution (e.g., buffer at a specific pH, potentially containing other components like amino acids).

    • Spike the solution with a known concentration of 1-penten-3-one.

    • Incubate the sample under controlled conditions (e.g., specific temperature, light exposure) for a set period. Collect samples at various time points.

  • Extraction:

    • Use an appropriate extraction technique to isolate the analytes from the aqueous matrix. Solid-Phase Extraction (SPE) is a common choice.

    • Pass the aqueous sample through an SPE cartridge (e.g., LiChrolut-EN resins).[11]

    • Wash the cartridge to remove interferences.

    • Elute the analytes of interest with a suitable organic solvent (e.g., pentane, dichloromethane).[11]

  • Derivatization (Optional):

    • If targeting polar products like acids or alcohols, evaporate the solvent and add a derivatizing agent (e.g., a silylating reagent) to increase analyte volatility for GC analysis.[10]

  • GC-MS Analysis:

    • Inject the extracted (and derivatized, if applicable) sample into a GC-MS system.

    • Use a temperature program in the GC oven to separate the compounds.

    • The mass spectrometer will fragment the eluting compounds.

    • Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizations

Atmospheric_Degradation_OH_Pathway Pentenone 1-Penten-3-one Intermediate Radical Adduct Intermediate Pentenone->Intermediate Addition OH OH Radical OH->Intermediate O2_NO + O₂, NO Intermediate->O2_NO Products Oxidation Products (e.g., Glycolaldehyde, Formaldehyde) Intermediate->Products Further Reactions O2_NO->Products

Caption: OH radical-initiated oxidation pathway of 1-Penten-3-one.

Atmospheric_Degradation_Ozonolysis_Pathway Pentenone 1-Penten-3-one POZ Primary Ozonide (unstable) Pentenone->POZ Cycloaddition O3 Ozone (O₃) O3->POZ Decomp Decomposition POZ->Decomp Prod1 Formaldehyde Decomp->Prod1 Prod2 2-Oxobutanal Decomp->Prod2

Caption: Gas-phase ozonolysis pathway of 1-Penten-3-one.

Aqueous_Degradation_Pathway Pentenone 1-Penten-3-one (in aqueous matrix) Pathway1 Hydration / Further Reaction Pentenone->Pathway1 Pathway2 Michael Addition Pentenone->Pathway2 Prod1 1-Hydroxy-3-pentanone Pathway1->Prod1 Cysteine L-Cysteine Cysteine->Pathway2 Prod2 S-(3-oxopentyl)-l-cysteine Pathway2->Prod2

Caption: Degradation of 1-Penten-3-one in aqueous/food systems.

Experimental_Workflow Prep 1. Experiment Preparation (Chamber Cleaning / Solution Prep) React 2. Reactant Introduction (1-Penten-3-one, Oxidant) Prep->React Init 3. Reaction Initiation (e.g., Photolysis, O₃ injection) React->Init Monitor 4. Reaction Monitoring (FTIR, PTR-MS) Init->Monitor Sample 5. Sample Collection / Extraction (SPE, Trapping) Init->Sample for offline analysis Data 7. Data Interpretation (Kinetics, Yields, Identification) Monitor->Data Analysis 6. Product Analysis (GC-MS, HPLC) Sample->Analysis Analysis->Data

Caption: General workflow for studying 1-Penten-3-one degradation.

References

Technical Support Center: Minimizing Water Content in 1-Penten-3-ol Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the water content of 1-penten-3-ol samples.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for drying this compound?

A1: The most common methods for removing water from this compound and other alcohols include the use of drying agents (desiccants) and azeotropic distillation. The choice of method depends on the initial water content, the desired final dryness, and the scale of the experiment.

Q2: Which drying agents are suitable for this compound?

A2: For alcohols like this compound, several drying agents can be effective. These include:

  • Molecular Sieves (3Å): These are highly efficient and selective for water molecules.[1] They are a preferred method for achieving very low water content.

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄): A fast and effective drying agent.[2]

  • Anhydrous Calcium Sulfate (CaSO₄): A neutral and efficient drying agent.

  • Anhydrous Sodium Sulfate (Na₂SO₄): A high-capacity, but slower-acting drying agent.[2]

Q3: How do I choose the right drying agent?

A3: The selection of a drying agent depends on several factors, including the required level of dryness, the chemical compatibility with this compound, and the speed of drying. For achieving the lowest possible water content, 3Å molecular sieves are highly recommended.[1] For general-purpose drying, magnesium sulfate is a good choice due to its speed and efficiency.

Q4: What is azeotropic distillation and can it be used for this compound?

Q5: How can I determine the water content in my this compound sample?

A5: The most accurate and widely used method for determining the water content in organic solvents is the Karl Fischer titration.[6] This method is specific to water and can detect concentrations from parts per million (ppm) to 100%.[7] Other methods include gas chromatography with a thermal conductivity detector (GC-TCD) or headspace gas chromatography (HS-GC).

Troubleshooting Guides

Issue 1: Inefficient drying with molecular sieves.

Possible Causes:

  • Saturated Molecular Sieves: The molecular sieves may have already absorbed their maximum capacity of water.

  • Incorrect Pore Size: Using a pore size other than 3Å may lead to the absorption of this compound in addition to water.

  • Insufficient Contact Time or Amount: The amount of molecular sieves or the contact time may be insufficient for the volume of the sample and its initial water content.

Solutions:

  • Regenerate or Replace Molecular Sieves: Regenerate the molecular sieves by heating them in a vacuum oven or replace them with fresh, activated sieves.

  • Use 3Å Molecular Sieves: Ensure you are using 3Å molecular sieves, as they are selective for water molecules over most organic solvents.

  • Optimize Conditions: Increase the amount of molecular sieves (e.g., 5-10% w/v) and allow for sufficient contact time (e.g., 24-48 hours) with occasional swirling.

Issue 2: The sample is still wet after distillation.

Possible Cause:

  • Formation of an Azeotrope: this compound likely forms a minimum-boiling azeotrope with water, which cannot be separated by simple distillation.

Solution:

  • Azeotropic Distillation: Employ azeotropic distillation by adding an entrainer such as toluene (B28343) or cyclohexane. This will form a new, lower-boiling ternary azeotrope containing the water, which can then be removed by distillation.

Issue 3: Inaccurate water content measurement with Karl Fischer titration.

Possible Causes:

  • Interfering Side Reactions: Aldehydes and ketones can react with the methanol (B129727) in standard Karl Fischer reagents, leading to erroneously high water content readings.

  • Atmospheric Moisture Contamination: The titration vessel may not be properly sealed, allowing atmospheric moisture to interfere with the measurement.

Solutions:

  • Use Methanol-Free Reagents: If your this compound sample contains aldehyde or ketone impurities, use Karl Fischer reagents specifically designed for these compounds.

  • Ensure a Sealed System: Check all seals and septa on the titration vessel to prevent the ingress of atmospheric moisture. Purge the vessel with a dry, inert gas like nitrogen before introducing the sample.

Data Presentation

Table 1: Efficiency of Common Drying Agents for Alcohols (Illustrative Data)

Drying AgentAlcoholInitial Water Content (ppm)Final Water Content (ppm)Contact Time (hours)
3Å Molecular SievesMethanol~20010.5120
Magnesium SulfateEthanol (B145695)~5000~50024
Calcium OxideEthanol~5000~100024

Note: This data is for methanol and ethanol and serves as a general guideline. The efficiency for this compound is expected to be similar.

Experimental Protocols

Protocol 1: Drying this compound with 3Å Molecular Sieves
  • Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves in a suitable flask. Heat in a vacuum oven at 200-250°C for at least 4 hours.[8] Cool to room temperature under vacuum or in a desiccator.

  • Drying Procedure: Add the activated molecular sieves (5-10% w/v) to the flask containing the this compound sample.

  • Incubation: Seal the flask and allow it to stand for 24-48 hours at room temperature, with occasional swirling.

  • Separation: Carefully decant or filter the dried this compound from the molecular sieves.

Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric)
  • Titrator Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.

  • Solvent Addition: Add a suitable volume of a Karl Fischer solvent (e.g., methanol-based or methanol-free) to the titration vessel.

  • Pre-Titration: Start the pre-titration to neutralize any residual water in the solvent until a stable endpoint is reached.

  • Sample Addition: Accurately weigh and inject a known amount of the this compound sample into the titration vessel.

  • Titration: Start the titration. The titrator will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument will calculate the water content based on the volume of titrant consumed and the titer of the reagent.

Protocol 3: Regeneration of 3Å Molecular Sieves
  • Washing: If the sieves are contaminated with organic residues, wash them with a suitable solvent and allow them to air dry.

  • Heating: Spread the molecular sieves in a thin layer in a porcelain or metal pan. Place the pan in a furnace or oven.

  • Temperature Program: Gradually heat the sieves to 200-250°C.[8] Hold at this temperature for at least 3 hours.

  • Cooling: Turn off the heat and allow the sieves to cool to room temperature under vacuum or in a desiccator to prevent re-adsorption of atmospheric moisture.

  • Storage: Store the regenerated sieves in an airtight container.

Visualizations

TroubleshootingDryingMethod start Start: High Water Content in this compound check_initial_water Assess Initial Water Content start->check_initial_water azeotropic_distillation Consider Azeotropic Distillation check_initial_water->azeotropic_distillation High (>1%) drying_agent Use Drying Agent check_initial_water->drying_agent Low (<1%) high_water High (>1%) low_water Low (<1%) end End: Dry this compound azeotropic_distillation->end check_final_dryness Desired Final Dryness? drying_agent->check_final_dryness molecular_sieves Use 3Å Molecular Sieves check_final_dryness->molecular_sieves Ultra-Dry (<50 ppm) mgso4 Use MgSO4 or Na2SO4 check_final_dryness->mgso4 General Dryness ultra_dry Ultra-Dry (<50 ppm) general_dry General Dryness molecular_sieves->end mgso4->end

Caption: Troubleshooting workflow for selecting a drying method.

MolecularSieveRegeneration start Start: Saturated Molecular Sieves wash Wash with Solvent (if necessary) start->wash air_dry Air Dry wash->air_dry heat Heat in Oven/Furnace (200-250°C for 3h) air_dry->heat cool Cool under Vacuum or in Desiccator heat->cool store Store in Airtight Container cool->store end End: Regenerated Molecular Sieves store->end

Caption: Logical steps for regenerating 3Å molecular sieves.

References

Technical Support Center: Stabilizing 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-penten-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting oxidation-related instability of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, storage, and use of this compound, focusing on oxidative degradation.

Frequently Asked Questions

Q1: My sample of this compound shows a new peak in the GC analysis and has a sharp, unpleasant odor. What is happening?

A1: This is a classic sign of oxidation. This compound is an allylic alcohol, which makes it susceptible to oxidation, especially at the allylic C-H bond.[1][2] The oxidation product is likely 1-penten-3-one or other related carbonyl compounds, which have different retention times in GC and often possess sharp, acrid odors. The oxidation can be initiated by exposure to air (oxygen), light, heat, or trace metal contaminants.[3][4]

Q2: What are the primary mechanisms of this compound oxidation?

A2: The primary mechanism is autoxidation, a free-radical chain reaction involving atmospheric oxygen.[5] The process is initiated by the abstraction of a hydrogen atom from the carbon bearing the hydroxyl group, which is an allylic position. This forms a resonance-stabilized allylic radical, which then reacts with oxygen to form a peroxy radical.[1] This peroxy radical can abstract a hydrogen from another molecule of this compound, propagating the chain reaction and forming unstable hydroperoxides. These hydroperoxides can decompose to form aldehydes, ketones, and other degradation products.[6]

Q3: How can I prevent the oxidation of this compound?

A3: Prevention involves a multi-faceted approach:

  • Inert Atmosphere: Store and handle the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[7]

  • Controlled Temperature: Store at low temperatures, ideally refrigerated (2-8 °C). For long-term storage, temperatures should not exceed 25°C.[7]

  • Light Protection: Use amber glass bottles or store in the dark to prevent photo-initiated oxidation.[3][4]

  • Antioxidant Addition: Add a suitable antioxidant, such as Butylated Hydroxytoluene (BHT) or a form of Vitamin E (tocopherol), at a low concentration (typically 50-200 ppm).[5][8]

Q4: Which antioxidant is best for this compound, and at what concentration?

A4: Butylated hydroxytoluene (BHT) is a widely used and effective synthetic antioxidant for preventing free-radical mediated oxidation in organic compounds.[5][9] It acts as a radical scavenger, terminating the autoxidation chain reaction.[5] Alpha-tocopherol (a form of Vitamin E) is a natural antioxidant that is also highly effective.[8][10] The choice may depend on the application; for pharmaceutical development, a natural antioxidant like tocopherol might be preferred. A typical starting concentration for either is 50-200 ppm.

Q5: My this compound has already started to degrade. Can I purify it?

A5: Yes, it is often possible to repurify oxidized this compound. Distillation is the most common method. However, caution is critical. Do not distill to dryness, as peroxides can concentrate in the distillation pot and may become explosive upon heating.[6] Always leave at least 20% of the liquid residue in the flask.[6] Before distillation, it is highly recommended to test for peroxides.

Troubleshooting Common Problems
Problem Possible Cause(s) Recommended Solution(s)
Sample fails purity test after a short storage period. 1. Improper storage (exposure to air/light). 2. Absence of an antioxidant. 3. Contamination with pro-oxidants (e.g., metal ions).1. Purge container with N₂ or Ar before sealing. Store in a cool, dark place. 2. Add BHT or α-tocopherol (50-200 ppm). 3. Use high-purity solvents and clean glassware. Avoid contact with reactive metals.
Inconsistent reaction yields when using this compound. Presence of peroxides or aldehydes from oxidation, which can interfere with subsequent reactions.1. Test for peroxides before use. 2. Purify by distillation if peroxides or impurities are detected. 3. Always use freshly opened or properly stored material for sensitive reactions.
Visible precipitate or crystals have formed in the container. High levels of peroxide formation. Peroxides can sometimes crystallize out of solution.DO NOT MOVE OR OPEN THE CONTAINER. Crystalline peroxides are extremely shock-sensitive and can explode. Contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.[4][6]
Color change from colorless to yellow/brown. Formation of polymeric materials or conjugated oxidation byproducts.This indicates significant degradation. The material should be tested for purity and peroxides. Purification may be possible, but if degradation is severe, disposal is recommended.

Data Presentation

Table 1: Effectiveness of Common Antioxidants
AntioxidantTypical ConcentrationMechanism of ActionRelative EfficacyKey Considerations
BHT (Butylated Hydroxytoluene)50 - 200 ppmFree-radical scavenger (chain terminator)[5]HighWidely used, cost-effective, synthetic.[5]
α-Tocopherol (Vitamin E)100 - 500 ppmFree-radical scavenger[8]HighNatural antioxidant, may be preferred for food/pharma applications.[11]
Propyl Gallate (PG) 100 - 200 ppmFree-radical scavengerModerate-HighOften used in combination with BHT for synergistic effects.

Experimental Protocols

Protocol 1: Qualitative Test for Peroxides

This protocol provides a rapid method to detect the presence of peroxides in this compound.

Materials:

  • Sample of this compound (1-3 mL)

  • Glacial acetic acid

  • Potassium Iodide (KI) solution, 5% (w/v)

  • Test tube

Procedure:

  • Add 1-3 mL of the this compound sample to a clean test tube.

  • Add an equal volume of glacial acetic acid and mix.

  • Add a few drops of the 5% potassium iodide solution.

  • Shake the test tube vigorously.

  • Observe any color change.

Interpretation:

  • No change (colorless): Peroxides are not present in significant amounts.

  • Yellow to Brown color: Peroxides are present.[3] The intensity of the color gives a rough indication of the peroxide concentration. A dark brown color indicates a high and potentially dangerous level of peroxides.

Protocol 2: Stabilization of this compound for Storage

This protocol details the steps for adding an antioxidant for long-term stability.

Materials:

  • This compound

  • BHT (Butylated Hydroxytoluene) or α-Tocopherol

  • Clean, dry amber glass bottle with a PTFE-lined cap

  • Inert gas (Nitrogen or Argon) source

  • Analytical balance and appropriate glassware for making a stock solution

Procedure:

  • Prepare Antioxidant Stock Solution (Optional but recommended for accuracy):

    • Prepare a 1% (w/v) stock solution of BHT or α-tocopherol in a high-purity, volatile solvent like ethanol (B145695) or hexane.

  • Calculate Required Amount:

    • Determine the volume of stock solution needed to achieve the desired final concentration (e.g., 100 ppm) in your volume of this compound.

    • Example for 100 ppm in 100 mL: Add 1 mg of pure antioxidant or 0.1 mL of a 1% stock solution.

  • Add Antioxidant:

    • Transfer the this compound to the amber storage bottle.

    • Add the calculated amount of antioxidant or antioxidant stock solution.

    • If a solvent was used, gently swirl the mixture and allow the solvent to evaporate under a gentle stream of inert gas if desired, though at this low volume it is often negligible.

  • Inerting and Storage:

    • Purge the headspace of the bottle with nitrogen or argon for 1-2 minutes.

    • Immediately and tightly seal the bottle with the PTFE-lined cap.

    • Label the bottle clearly with the compound name, date, and the type and concentration of added antioxidant.

    • Store in a designated cool, dark location (e.g., a refrigerator at 2-8°C).

Visualizations

Workflow for Handling and Storage

This diagram outlines the decision-making process for the safe handling and storage of this compound to prevent oxidation.

G start Receive/Prepare This compound check_antioxidant Is Antioxidant Present? start->check_antioxidant add_antioxidant Add BHT or Tocopherol (50-200 ppm) check_antioxidant->add_antioxidant No test_peroxides Perform Peroxide Test (Protocol 1) check_antioxidant->test_peroxides Yes / Unsure add_antioxidant->test_peroxides peroxides_present Peroxides Detected? test_peroxides->peroxides_present purify Purify by Distillation (Caution: Do not distill to dryness) peroxides_present->purify Yes store Store Sample peroxides_present->store No purify->store storage_conditions Storage Conditions: - Inert Atmosphere (N₂/Ar) - Cool (2-8 °C) - Dark (Amber Bottle) store->storage_conditions use_sample Use in Experiment store->use_sample

Caption: Decision workflow for stabilizing this compound.

Simplified Autoxidation Pathway

This diagram illustrates the key steps in the free-radical autoxidation of an allylic alcohol like this compound.

G Allyl_OH Allylic Alcohol (R-H) Radical Allylic Radical (R•) Allyl_OH->Radical Initiation (Light, Heat) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ Peroxy->Radical Propagation Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + R-H BHT_Radical Stable BHT Radical (BHT•) Peroxy->BHT_Radical + BHT-H Products Degradation Products (Aldehydes, Ketones) Hydroperoxide->Products Decomposition BHT_H Antioxidant (BHT-H)

References

Technical Support Center: Resolving Co-elution Issues in HPLC of 1-Penten-3-ol Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving co-elution issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Penten-3-ol and its isomers.

Troubleshooting Guide

This guide provides answers to specific problems you may encounter during your experiments.

Q1: My this compound enantiomers are co-eluting. How can I achieve separation?

A1: The co-elution of this compound enantiomers is expected on a standard achiral HPLC column. To separate these stereoisomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for separating chiral alcohols. It is recommended to screen a few different chiral columns and mobile phase systems to find the optimal conditions.

Q2: I'm using a chiral column, but my resolution is still poor. What are the first steps for optimization?

A2: If you are observing poor resolution (e.g., peak shouldering or broad peaks) on a chiral column, the first and most impactful step is to optimize the mobile phase composition. The selectivity of a chiral separation is highly sensitive to the mobile phase.

Troubleshooting Steps for Mobile Phase Optimization:

  • Change the Organic Modifier: If you are using a normal-phase system (e.g., hexane (B92381)/isopropanol), try switching the alcohol modifier to ethanol (B145695) or another alcohol. Different alcohols can alter the interactions between the analyte and the chiral stationary phase, leading to changes in selectivity.

  • Adjust Solvent Strength: In normal-phase chromatography, decreasing the percentage of the alcohol modifier will generally increase retention time and may improve resolution. Conversely, in a reversed-phase system, decreasing the organic component (e.g., acetonitrile (B52724) or methanol) in the aqueous mobile phase will increase retention.

  • Consider a Different Elution Mode: If normal-phase chromatography is not providing adequate separation, consider switching to a polar organic mode (e.g., using 100% methanol (B129727) or acetonitrile with a small amount of additive) or a reversed-phase mode (if your chiral column is compatible).

Q3: How can I confirm that I have a co-elution problem and not just a broad peak from a single component?

A3: Distinguishing between a broad peak and co-eluting peaks is crucial for effective troubleshooting.

  • Visual Inspection: Look for subtle signs of asymmetry in your peak, such as a shoulder or a small dip in the peak apex.

  • Peak Purity Analysis (with DAD): If your HPLC system is equipped with a Diode Array Detector (DAD), you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the peak. If the spectra are not identical, it indicates the presence of more than one component.

  • Mass Spectrometry (MS) Detection: An MS detector can provide definitive evidence of co-elution by showing the presence of multiple components with the same mass-to-charge ratio (isomers) across the chromatographic peak.

Q4: Could my issue be related to temperature or flow rate?

A4: Yes, both temperature and flow rate can influence resolution.

  • Temperature: Lowering the column temperature often increases retention and can sometimes improve resolution in chiral separations. It is advisable to use a column oven to maintain a stable temperature.

  • Flow Rate: Reducing the flow rate can enhance column efficiency and lead to better separation, although it will increase the analysis time.

Q5: What if I've tried optimizing my HPLC method and still can't resolve the this compound isomers?

A5: If extensive HPLC method development does not yield the desired separation, consider Gas Chromatography (GC) with a chiral capillary column. For volatile compounds like this compound, chiral GC can be a very effective alternative. Cyclodextrin-based chiral GC columns are commonly used for the separation of alcohol enantiomers.

Frequently Asked Questions (FAQs)

Q: What type of HPLC column is best for separating this compound enantiomers? A: Polysaccharide-based chiral stationary phases (CSPs) are a good starting point. Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) have proven effective for a wide range of chiral alcohols.

Q: Is derivatization necessary for the analysis of this compound? A: Derivatization is generally not required for the direct chiral separation of this compound by HPLC or GC. However, if you are using an indirect method, you would need to react the alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Q: How do I prepare my sample of this compound for HPLC analysis? A: Dissolve your sample in the initial mobile phase to ensure good peak shape. For normal-phase chromatography, this would typically be a mixture of hexane and an alcohol. For reversed-phase, a mixture of water and methanol or acetonitrile would be appropriate. Filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the column and system.

Q: My baseline is noisy. What could be the cause? A: A noisy baseline can be caused by several factors, including:

  • Mobile phase contamination: Ensure you are using high-purity HPLC-grade solvents and that your mobile phase is properly degassed.

  • Detector issues: The detector lamp may be nearing the end of its life, or the flow cell could be contaminated.

  • Pump problems: Inconsistent solvent delivery from the pump can lead to baseline fluctuations.

Experimental Protocols

Protocol 1: Chiral HPLC Method Screening for this compound Enantiomers

This protocol outlines a general approach to screen for a suitable chiral HPLC method.

  • Column Selection:

    • Select a set of 2-3 chiral columns with different selectivities. A good starting point would be:

      • A cellulose-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).

      • An amylose-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Initial Chromatographic Conditions (Normal Phase):

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (as this compound has a weak chromophore) or Refractive Index (RI) detector.

    • Injection Volume: 5-10 µL

  • Optimization:

    • If no separation is observed, change the alcohol modifier to ethanol (n-Hexane / Ethanol, 90:10, v/v).

    • If peaks are broad or resolution is poor, decrease the percentage of the alcohol modifier in 2% increments (e.g., to 8%, 6%, etc.).

    • If retention times are too long, increase the percentage of the alcohol modifier.

Protocol 2: Chiral GC Method for this compound Enantiomers (Adapted from 1-octen-3-ol (B46169) separation)

This protocol provides a starting point for chiral GC analysis, which is well-suited for volatile alcohols.

  • Column:

    • Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral capillary column.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent like hexane or ethanol (e.g., 100 µg/mL).

  • GC Conditions:

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 2 °C/min to 180 °C.

      • Hold: 5 minutes at 180 °C.

    • Injector Temperature: 220 °C

    • Detector Temperature (FID): 250 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL (with a split ratio of 50:1).

Data Presentation

The following tables provide representative data for the chiral separation of small alcohols. Note that these values are illustrative and will vary depending on the specific instrument, column, and experimental conditions.

Table 1: Representative HPLC Data for Chiral Separation of a C5 Alcohol (e.g., 2-Pentanol) on a Chiral Stationary Phase.

ParameterCondition 1Condition 2
Column Chiralpak AD-HChiralpak AD-H
Mobile Phase n-Hexane/Isopropanol (95:5)n-Hexane/Ethanol (95:5)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Retention Time (Enantiomer 1) 8.2 min9.5 min
Retention Time (Enantiomer 2) 9.1 min10.8 min
Resolution (Rs) 1.61.8
Selectivity (α) 1.111.14

Table 2: Representative GC Data for Chiral Separation of a C8 Alcohol (1-Octen-3-ol).

ParameterValue
Column Rt-βDEXsa
Oven Program 60°C (1 min) to 200°C at 2°C/min
Carrier Gas Helium
Retention Time (Enantiomer 1) 25.4 min
Retention Time (Enantiomer 2) 25.9 min
Resolution (Rs) > 1.5

Visualizations

Below are diagrams illustrating key workflows for resolving co-elution issues.

TroubleshootingWorkflow start Co-elution of this compound Isomers Observed check_chiral Is a Chiral Stationary Phase (CSP) being used? start->check_chiral use_csp Implement a suitable CSP (e.g., polysaccharide-based) check_chiral->use_csp No optimize_mp Optimize Mobile Phase check_chiral->optimize_mp Yes use_csp->optimize_mp change_modifier Change Organic Modifier (e.g., IPA to EtOH) optimize_mp->change_modifier Poor Selectivity adjust_strength Adjust Solvent Strength optimize_mp->adjust_strength Poor Retention change_mode Switch Elution Mode (NP, RP, Polar Organic) optimize_mp->change_mode No Improvement optimize_conditions Optimize Other Parameters change_modifier->optimize_conditions adjust_strength->optimize_conditions change_mode->optimize_conditions adjust_temp Adjust Temperature optimize_conditions->adjust_temp Fine-tuning adjust_flow Adjust Flow Rate optimize_conditions->adjust_flow Fine-tuning consider_gc Consider Chiral GC as an alternative method optimize_conditions->consider_gc Still unresolved resolved Resolution Achieved adjust_temp->resolved adjust_flow->resolved consider_gc->resolved

Caption: Troubleshooting workflow for resolving co-elution of this compound isomers.

ExperimentalWorkflow start Start: Method Development for Chiral Separation sample_prep Sample Preparation (1 mg/mL in mobile phase, filter) start->sample_prep column_select Column Selection (Screen 2-3 different CSPs) sample_prep->column_select initial_run Initial HPLC Run (e.g., Hexane/IPA 90:10) column_select->initial_run evaluation Evaluate Chromatogram initial_run->evaluation no_sep No Separation evaluation->no_sep Co-elution poor_res Poor Resolution evaluation->poor_res Shouldering/Broad Peaks good_sep Good Separation evaluation->good_sep Baseline Resolved change_csp Change Chiral Column no_sep->change_csp optimize_mp Optimize Mobile Phase (Modifier, Strength) poor_res->optimize_mp optimize_params Optimize Temp & Flow Rate good_sep->optimize_params change_csp->initial_run optimize_mp->initial_run validate Method Validation optimize_params->validate end End: Robust Method validate->end

Caption: Experimental workflow for developing a chiral HPLC separation method.

Identifying byproducts in 1-Penten-3-ol reactions by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-penten-3-ol and identifying potential byproducts using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: My mass spectrum of the this compound starting material shows a very small or absent molecular ion peak at m/z 86. Is my sample degraded?

A1: Not necessarily. Alcohols, including this compound, often exhibit weak or absent molecular ion peaks in electron ionization mass spectrometry (EI-MS).[1] This is due to the high propensity for fragmentation upon ionization. Common initial fragmentation pathways for alcohols are the loss of a water molecule (M-18) or alpha-cleavage.[1] Look for characteristic fragment ions to confirm the presence of your starting material. For this compound, prominent peaks would be expected at m/z 68 (M-18, loss of H₂O) and m/z 57 (alpha-cleavage, loss of an ethyl radical).

Q2: I'm performing an oxidation reaction of this compound and see a peak at m/z 84 in the mass spectrum of my product mixture. What could this be?

A2: A peak at m/z 84 likely corresponds to the formation of a pentenone, the expected oxidation product of this compound. The loss of two hydrogen atoms during oxidation results in a molecular weight of 84 g/mol . To confirm, you should look for the characteristic fragmentation pattern of a ketone.

Q3: My reaction is supposed to be a simple esterification, but I am seeing unexpected peaks in my GC-MS. What are the likely side reactions?

A3: In addition to the expected ester, acid-catalyzed side reactions are common with allylic alcohols like this compound. A likely byproduct is the dehydrated product, pentadiene (m/z 68), resulting from the elimination of water. Depending on the reaction conditions, you might also observe ether formation, either through self-condensation of this compound or reaction with the solvent if it is an alcohol.

Q4: How can I differentiate between the isomers of pentenone (e.g., 1-penten-3-one vs. 3-penten-2-one) in my mass spectrum?

A4: While the molecular ion will be the same (m/z 84), the fragmentation patterns will differ due to the different locations of the carbonyl group. Alpha-cleavage is a dominant fragmentation pathway for ketones. For 1-penten-3-one, you would expect to see a prominent peak at m/z 57 due to the loss of the vinyl group (CH₂=CH•). For 3-penten-2-one, a characteristic peak would be at m/z 69 from the loss of a methyl group (•CH₃).

Q5: I am trying to reduce the double bond in this compound but see a complex mixture of products. What should I be looking for in the mass spectra?

A5: Reduction of this compound can lead to the desired 3-pentanol (B84944) (m/z 88), but also potentially to over-reduction to pentane (B18724) (m/z 72) or reduction of the alcohol to a pentene (m/z 70). Additionally, if a diol is formed by reduction of a potential ketone byproduct, you would look for a molecular ion of the corresponding pentanediol (B8720305) (m/z 104). Careful analysis of the fragmentation patterns of these potential byproducts will be necessary to deconvolute the mixture.

Data Presentation: Mass Spectral Data for this compound and Potential Byproducts

Table 1: Mass Spectral Data of this compound and Common Reaction Byproducts

Compound NameChemical FormulaMolecular Weight ( g/mol )Expected Molecular Ion (m/z)Key Fragment Ions (m/z)
This compoundC₅H₁₀O86.138668, 57, 43, 29
1-Penten-3-oneC₅H₈O84.128457, 55, 29, 27
3-Penten-2-oneC₅H₈O84.128469, 43, 39
1,3-PentadieneC₅H₈68.126867, 53, 41, 39
1,2-PentanediolC₅H₁₂O₂104.1510486, 71, 61, 43
1-Penten-3-yl acetateC₇H₁₂O₂128.1712886, 68, 43

Experimental Protocols

Protocol 1: Oxidation of this compound to 1-Penten-3-one

This protocol is adapted from general procedures for the oxidation of allylic alcohols.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Silica (B1680970) gel

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add PCC (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-penten-3-one.

  • Confirm the product identity and purity by GC-MS analysis.

Protocol 2: Reduction of this compound to 1,3-Pentanediol

This protocol outlines a general procedure for the reduction of the double bond and potential ketone functionalities.

Materials:

Procedure:

  • Dissolve the crude this compound reaction mixture in methanol and cool the solution in an ice bath.

  • Slowly add sodium borohydride (2.0 eq) in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor the reaction by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude diol.

  • Analyze the product by GC-MS.

Protocol 3: Esterification of this compound (Fischer Esterification)

This protocol is a general method for the acid-catalyzed esterification of an alcohol.

Materials:

  • This compound

  • Acetic acid (or other carboxylic acid)

  • Sulfuric acid (concentrated)

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Combine this compound (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Add toluene to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Analyze the resulting ester by GC-MS.

Protocol 4: GC-MS Analysis of this compound Reaction Mixtures

This is a general protocol that should be optimized for your specific instrument and analytes of interest.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable for these compounds.

Sample Preparation:

  • Quench the reaction if necessary.

  • Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of approximately 1 mg/mL.

  • If necessary, filter the sample through a 0.2 µm syringe filter.

  • Transfer the diluted sample to a GC autosampler vial.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration of the analytes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

Mandatory Visualization

Byproduct_Identification_Workflow start Start: Analyze Reaction Mixture by GC-MS check_parent Is this compound (m/z 86) Present? start->check_parent parent_absent Troubleshoot Starting Material/Reaction check_parent->parent_absent No parent_present Identify Major Peaks Other Than Starting Material check_parent->parent_present Yes compare_mw Compare m/z of Unknowns to Expected Byproducts parent_present->compare_mw oxidation_q m/z 84 Present? compare_mw->oxidation_q reduction_q m/z 88 or 104 Present? oxidation_q->reduction_q No oxidation_id Potential Oxidation Product (Pentenone) oxidation_q->oxidation_id Yes ester_q m/z > 86 Present? reduction_q->ester_q No reduction_id Potential Reduction Product (Pentanol or Pentanediol) reduction_q->reduction_id Yes dehydration_q m/z 68 Present? ester_q->dehydration_q No ester_id Potential Esterification Product ester_q->ester_id Yes dehydration_id Potential Dehydration Product (Pentadiene) dehydration_q->dehydration_id Yes unknown Investigate Further: - Check Fragmentation - Literature Search - Synthesize Standard dehydration_q->unknown No oxidation_id->reduction_q reduction_id->ester_q ester_id->dehydration_q end Byproduct(s) Identified dehydration_id->end unknown->end

Caption: Workflow for byproduct identification in this compound reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 1-penten-3-ol with its structural isomers, (E)-3-penten-2-ol and (E)-2-penten-1-ol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents detailed experimental data, protocols for spectral acquisition, and visual aids to facilitate a clear understanding of the spectral characteristics of these allylic alcohols.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) are crucial parameters for the structural assignment of organic molecules. Below is a detailed comparison of the ¹H and ¹³C NMR spectral data for this compound and its isomers, recorded in deuterated chloroform (B151607) (CDCl₃).

Data for this compound

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1 (vinyl, trans)~5.85dddJ = 17.2, 10.5, 6.5 Hz
H-1 (vinyl, cis)~5.20dJ = 10.5 Hz
H-2 (vinyl)~5.10dJ = 17.2 Hz
H-3 (carbinol)~4.10qJ = 6.5 Hz
H-4 (methylene)~1.60m
H-5 (methyl)~0.90tJ = 7.4 Hz
OHVariablebr s

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃ [1]

Carbon AssignmentChemical Shift (δ) ppm
C-1 (=CH₂)114.59
C-2 (-CH=)141.21
C-3 (-CHOH)74.48
C-4 (-CH₂-)29.90
C-5 (-CH₃)9.66
Comparative Data for Structural Isomers

To provide a context for the spectral features of this compound, the corresponding data for two of its isomers, (E)-3-penten-2-ol and (E)-2-penten-1-ol, are presented below.

Table 3: ¹H and ¹³C NMR Spectral Data for (E)-3-Penten-2-ol and (E)-2-Penten-1-ol in CDCl₃

CompoundNucleusAssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
(E)-3-Penten-2-ol ¹HH-2 (carbinol)~4.23m
H-3 (=CH-)~5.53dqJ = 15.4, 6.2 Hz
H-4 (=CH-)~5.64dqJ = 15.4, 1.5 Hz
H-5 (-CH₃)~1.68dJ = 6.2 Hz
H-1 (-CH₃)~1.24dJ = 6.4 Hz
OHVariablebr s
¹³CC-1~23.5
C-2~69.0
C-3~131.0
C-4~135.0
C-5~17.5
(E)-2-Penten-1-ol ¹HH-1 (-CH₂OH)~4.08dJ = 5.0 Hz
H-2 (=CH-)~5.65dtJ = 15.4, 5.0 Hz
H-3 (=CH-)~5.55dtJ = 15.4, 6.5 Hz
H-4 (-CH₂-)~2.05qJ = 7.0 Hz
H-5 (-CH₃)~0.98tJ = 7.5 Hz
OHVariablebr s
¹³CC-1~63.8
C-2~129.5
C-3~133.0
C-4~25.5
C-5~13.5

Experimental Protocols

The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for the compounds discussed.

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the analyte in a deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent: Use high-purity deuterated chloroform (CDCl₃). The volume of the solvent should be sufficient to create a column of at least 4-5 cm in a standard 5 mm NMR tube (typically 0.6-0.7 mL).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution and Filtration: Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug into the NMR tube to prevent magnetic field inhomogeneity.

NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 8-16 scans.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 128-1024 scans, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-220 ppm.

Data Visualization

Visual representations of molecular structures and their corresponding spectral assignments are invaluable for a quick and clear understanding of the NMR data.

Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.

The provided data and protocols offer a robust framework for the spectroscopic analysis of this compound and its isomers, serving as a valuable resource for identity and purity confirmation in various research and development applications.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. The fragmentation pattern generated by electron ionization (EI) MS provides a unique molecular fingerprint, offering invaluable insights into the structural characteristics of a compound. This guide provides a detailed comparison of the EI-MS fragmentation pattern of 1-penten-3-ol against its structural isomers, 2-penten-1-ol, 3-penten-2-ol, and pentanal. Understanding these distinct fragmentation pathways is crucial for confident isomer identification in complex matrices.

Comparative Fragmentation Analysis

The electron ionization mass spectra of C5H10O isomers, while sharing the same molecular ion peak (m/z 86), exhibit significant differences in their fragmentation patterns, allowing for their unambiguous differentiation. The table below summarizes the major fragment ions and their relative abundances for this compound and its selected isomers.

m/zThis compound2-Penten-1-ol3-Penten-2-olPentanal
86 (M+) Low AbundanceLow AbundanceLow AbundancePresent
71 ---Prominent
68 ModerateProminentModerate-
58 ---Prominent
57 Base Peak ModerateBase Peak Moderate
55 ProminentModerateModerateModerate
44 ---Base Peak
43 ModerateBase Peak ModerateProminent
41 ProminentProminentProminentProminent
29 ModerateModerateModerateProminent

Data compiled from the NIST Standard Reference Database.[1][2][3][4] Relative abundances are categorized as Low, Moderate, Prominent, or Base Peak for comparative purposes.

Deciphering the Fragmentation of this compound

The mass spectrum of this compound is characterized by a base peak at m/z 57. This prominent fragment is primarily due to the alpha-cleavage adjacent to the hydroxyl group, resulting in the loss of an ethyl radical. Another significant fragmentation pathway involves the loss of a water molecule (H₂O), leading to the formation of a radical cation at m/z 68. The key fragmentation pathways are illustrated below.

fragmentation_pathway M This compound M+• (m/z 86) frag57 [C3H5O]+ (m/z 57) Base Peak M->frag57 -•C2H5 (α-cleavage) frag68 [C5H8]+• (m/z 68) M->frag68 -H2O frag29 [C2H5]+ (m/z 29) frag57->frag29 -CO frag41 [C3H5]+ (m/z 41) frag68->frag41 -C2H3

Figure 1: Key fragmentation pathways of this compound.

Experimental Protocol: A General Workflow

The mass spectral data presented here are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following protocol outlines a general procedure for the analysis of volatile organic compounds like this compound.

1. Sample Preparation:

  • For liquid samples, a direct injection of a diluted solution (e.g., in methanol (B129727) or dichloromethane) is common.

  • For solid or aqueous matrices, techniques like headspace sampling or solid-phase microextraction (SPME) can be employed to extract and concentrate the volatile analytes.

2. Gas Chromatography (GC) Separation:

  • Injector: Split/splitless injector, typically operated at a temperature of 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating C5 isomers.

  • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/min to 200°C, and a final hold for 5 minutes.

3. Mass Spectrometry (MS) Detection:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

  • Ion Source Temperature: Typically maintained around 230°C.

  • Quadrupole Temperature: Typically maintained around 150°C.

  • Mass Analyzer: Quadrupole mass filter.

  • Scan Range: m/z 20 to 200.

The following diagram illustrates a typical workflow for GC-MS analysis.

gcms_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sample Sample extraction Extraction/Dilution sample->extraction injection Injection extraction->injection gc_separation GC Separation injection->gc_separation ionization EI Ionization (70 eV) gc_separation->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection data_acquisition Data Acquisition detection->data_acquisition spectral_interpretation Spectral Interpretation data_acquisition->spectral_interpretation library_search Library Search (NIST) spectral_interpretation->library_search

Figure 2: General workflow for GC-MS analysis of volatile compounds.

This comparative guide highlights the diagnostic value of mass spectrometry in distinguishing between structural isomers. By carefully examining the unique fragmentation patterns, researchers can confidently identify this compound and differentiate it from other C5H10O isomers, a critical step in various scientific and industrial applications.

References

A Comparative Guide to the Synthetic Routes of 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic routes to 1-penten-3-ol, a versatile building block in organic synthesis. The performance of each method is evaluated based on experimental data, with detailed protocols provided for reproducibility.

Introduction

This compound is a secondary allylic alcohol with applications in the synthesis of pharmaceuticals, fragrances, and fine chemicals. Its bifunctional nature, containing both a hydroxyl group and a carbon-carbon double bond, allows for a variety of chemical transformations. The selection of an appropriate synthetic route is crucial for efficient and scalable production. This guide compares three common methods: the Grignard reaction, reduction of an α,β-unsaturated ketone, and a modern catalytic allylation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthetic routes to this compound.

ParameterGrignard ReactionReduction of 1-Penten-3-oneRu-Catalyzed Allylation
Starting Materials Propanal, Vinylmagnesium bromide1-Penten-3-oneAcetaldehyde (B116499), 1,3-Butadiene (B125203)
Key Reagents THF/Diethyl etherSodium borohydride (B1222165) (NaBH₄), Methanol (B129727)RuHCl(CO)(PPh₃)₃, m-nitrobenzoic acid
Typical Yield 70-91%[1][2]High (general for ketone reduction)Good to Excellent[3]
Reaction Temperature -78°C to 20°C[1]Room TemperatureNot specified, likely elevated
Reaction Time ~1 hour[1]~15 minutes[4][5]Not specified
Key Advantages High yield, well-establishedMild conditions, high functional group toleranceCatalytic, high atom economy
Key Disadvantages Requires anhydrous conditions, Grignard reagent is moisture sensitivePotential for 1,4-reductionRequires specialized catalyst

Experimental Protocols

Grignard Reaction of Propanal with Vinylmagnesium Bromide

This method involves the nucleophilic addition of a vinyl Grignard reagent to propanal.

Materials:

Procedure:

  • Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a solution of vinyl bromide in anhydrous diethyl ether or THF dropwise to initiate the Grignard reagent formation. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Propanal: Cool the freshly prepared vinylmagnesium bromide solution to -78°C (dry ice/acetone bath). Add a solution of freshly distilled propanal in the same anhydrous solvent dropwise to the Grignard reagent with vigorous stirring.

  • Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[1] Carefully pour the reaction mixture into a cooled, saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Reduction of 1-Penten-3-one with Sodium Borohydride

This route utilizes the selective reduction of the ketone functionality of 1-penten-3-one to the corresponding alcohol.

Materials:

  • 1-Penten-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve 1-penten-3-one in methanol at room temperature.[4]

  • Reduction: Add sodium borohydride to the solution in one portion and swirl to dissolve. The reaction is typically exothermic. Allow the reaction to proceed for approximately 15 minutes at room temperature with occasional swirling.[4][5]

  • Work-up: Add water to the reaction mixture. The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The organic extracts are combined, dried over a drying agent like anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product. Further purification can be achieved by distillation.

Ruthenium-Catalyzed Allylation of Acetaldehyde

This modern approach employs a ruthenium catalyst to couple an aldehyde with a diene, representing a more atom-economical synthesis.[3][6]

Materials:

  • Acetaldehyde

  • 1,3-Butadiene

  • RuHCl(CO)(PPh₃)₃ (catalyst)

  • m-Nitrobenzoic acid (co-catalyst)

  • Isopropanol or formic acid (terminal reductant)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Reaction Setup: In a pressure tube under an inert atmosphere, combine the ruthenium catalyst, m-nitrobenzoic acid, and the anhydrous solvent.

  • Addition of Reactants: Add acetaldehyde and the terminal reductant to the reaction mixture. Introduce 1,3-butadiene (typically as a condensed liquid or gas).

  • Reaction: Seal the pressure tube and heat the reaction mixture. The specific temperature and reaction time will depend on the substrate and catalyst loading and require optimization.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by filtration through a pad of silica (B1680970) gel. The product is then isolated by removing the solvent under reduced pressure and can be purified by column chromatography or distillation.

Visualizations

The following diagrams illustrate the synthetic pathways described above.

G cluster_0 Route 1: Grignard Reaction cluster_1 Route 2: Reduction cluster_2 Route 3: Ru-Catalyzed Allylation Propanal Propanal Intermediate1 Magnesium Alkoxide Intermediate Propanal->Intermediate1 + VinylMgBr (Ether/THF) VinylMgBr Vinylmagnesium Bromide Product1 This compound Intermediate1->Product1 Aqueous Workup (NH4Cl) Pentenone 1-Penten-3-one Product2 This compound Pentenone->Product2 + NaBH4 (Methanol) Acetaldehyde Acetaldehyde Product3 This compound Acetaldehyde->Product3 + 1,3-Butadiene [Ru] catalyst Butadiene 1,3-Butadiene Intermediate3 Ruthenium-Allyl Complex

Caption: Synthetic pathways to this compound.

G Start Select Synthetic Route Grignard Grignard Reaction Start->Grignard Reduction Ketone Reduction Start->Reduction Allylation Catalytic Allylation Start->Allylation Grignard_Protocol Prepare Grignard Reagent React with Propanal Quench and Work-up Grignard->Grignard_Protocol Reduction_Protocol Dissolve Ketone Add NaBH4 Work-up Reduction->Reduction_Protocol Allylation_Protocol Combine Catalyst and Aldehyde Add Diene Heat and Isolate Allylation->Allylation_Protocol Purification Purify by Distillation or Chromatography Grignard_Protocol->Purification Reduction_Protocol->Purification Allylation_Protocol->Purification End This compound Purification->End

Caption: General experimental workflow.

References

Comparative Reactivity of 1-Penten-3-ol and Other Allylic Alcohols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of substrate reactivity is critical for designing efficient synthetic routes. This guide provides an objective comparison of the reactivity of 1-penten-3-ol, a secondary allylic alcohol, with other common allylic alcohols such as the primary, unsubstituted allyl alcohol and the resonance-stabilized cinnamyl alcohol. The comparison focuses on three key transformations: palladium-catalyzed allylic substitution, oxidation, and epoxidation, supported by experimental data and detailed protocols.

Allylic alcohols are invaluable building blocks in organic synthesis, offering the dual reactivity of a hydroxyl group and an adjacent carbon-carbon double bond. The specific structure of the alcohol, however—including the substitution pattern at the carbinol carbon and the double bond—profoundly influences its reactivity. This compound (ethyl vinyl carbinol) serves as a key example of a secondary allylic alcohol, and its reactivity profile provides a valuable benchmark against other primary and substituted analogues.

Factors Influencing Reactivity

The reactivity of allylic alcohols is primarily governed by a combination of electronic and steric factors. The stability of intermediates, such as the π-allyl palladium complex in substitution reactions or carbocations, plays a crucial role. Steric hindrance around the alcohol and the double bond can impede reagent access, thereby reducing reaction rates.

Reactivity_Factors cluster_examples Structural Examples Steric Steric Hindrance Rate Reaction Rate Steric->Rate  increases hindrance, decreases rate Selectivity Selectivity (Regio-/Stereo-) Steric->Selectivity Electronic Electronic Effects Electronic->Rate  stabilizing groups, increases rate Electronic->Selectivity Yield Product Yield Cinnamyl Cinnamyl Alcohol (Primary, Phenyl-Substituted) Cinnamyl->Electronic Phenyl group resonance Allyl Allyl Alcohol (Primary, Unsubstituted) Pentenol This compound (Secondary, Alkyl-Substituted) Pentenol->Steric Secondary -OH Prenol Prenol (Primary, Highly Substituted) Prenol->Steric Substituted C=C

Caption: Factors governing the reactivity of allylic alcohols.

Performance Comparison in Key Reactions

Palladium-Catalyzed Allylic Substitution

The Tsuji-Trost reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. The reaction proceeds via a π-allyl palladium intermediate, and the rate of its formation is highly dependent on the structure of the allylic alcohol.

Experimental data shows that less sterically hindered and electronically activated primary allylic alcohols exhibit the highest reactivity. Cinnamyl alcohol, which benefits from the electronic stabilization of its intermediate by the phenyl group, reacts fastest.[1] Unsubstituted allyl alcohol also shows a high reaction rate.[2] More substituted primary alcohols like prenol are significantly less reactive due to steric hindrance.[1][2] As a secondary allylic alcohol, this compound's reactivity is expected to be moderate, likely slower than primary alcohols due to increased steric hindrance at the reaction center.

Allylic AlcoholStructureTypeInitial Reaction Rate (min⁻¹)[2]
Cinnamyl AlcoholPh-CH=CH-CH₂OHPrimary, Aryl-Substituted0.30
Allyl AlcoholCH₂=CH-CH₂OHPrimary, Unsubstituted0.20
This compoundCH₂=CH-CH(OH)-CH₂CH₃Secondary, Alkyl-SubstitutedNot reported, expected to be moderate
Prenol(CH₃)₂C=CH-CH₂OHPrimary, Substituted C=C0.01
Oxidation Reactions

The oxidation of allylic alcohols can yield α,β-unsaturated aldehydes or ketones, depending on the substitution of the carbinol carbon and the oxidant used. Pyridinium chlorochromate (PCC) is a mild reagent that effectively oxidizes primary and secondary alcohols without over-oxidation to carboxylic acids.[3][4]

  • Primary Alcohols (Allyl Alcohol, Cinnamyl Alcohol): Are oxidized to their corresponding α,β-unsaturated aldehydes (acrolein and cinnamaldehyde, respectively). The reaction is generally efficient.[5]

  • Secondary Alcohols (this compound): Are oxidized to the corresponding α,β-unsaturated ketone, 1-penten-3-one.[6]

Allylic AlcoholTypeOxidizing AgentExpected ProductTypical Yield
Cinnamyl AlcoholPrimaryPCCCinnamaldehydeGood to Excellent
Allyl AlcoholPrimaryPCCAcroleinGood to Excellent[5]
This compound Secondary PCC 1-Penten-3-one Good [6]
Epoxidation Reactions

The epoxidation of the double bond in allylic alcohols is a common transformation, often carried out with peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). A key feature of this reaction is the directing effect of the allylic hydroxyl group, which delivers the oxidant to the same face of the double bond (a syn-epoxidation), leading to high diastereoselectivity.[7] This effect is crucial for controlling the stereochemistry of the resulting epoxy alcohol.

The reactivity in epoxidation is more dependent on the substitution pattern of the alkene than the alcohol type (primary vs. secondary). Electron-rich, less sterically hindered alkenes generally react faster.

Allylic AlcoholTypeReagentExpected ProductKey Feature
Cinnamyl AlcoholPrimarym-CPBA(2,3-Epoxy-3-phenyl)propan-1-olsyn-directing effect of OH
Allyl AlcoholPrimarym-CPBAGlycidol (2,3-Epoxypropan-1-ol)syn-directing effect of OH
This compound Secondary m-CPBA 1,2-Epoxypentan-3-ol High diastereoselectivity due to OH direction [7]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Allylic Substitution (General Procedure)

This protocol describes a general method for the direct cross-coupling of an allylic alcohol with an arylboronic acid.

Materials:

  • Allylic alcohol (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (Palladium(0)-tetrakis(triphenylphosphine)) (0.02 mmol, 2 mol%)

  • Anhydrous solvent (e.g., Dioxane or THF) (5 mL)

  • Base (e.g., K₂CO₃) (2.0 mmol)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the allylic alcohol, arylboronic acid, Pd(PPh₃)₄, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol outlines the oxidation of a secondary allylic alcohol to an α,β-unsaturated ketone.

Materials:

  • This compound (1.0 mmol)

  • Pyridinium chlorochromate (PCC) (1.5 mmol)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)

  • Powdered molecular sieves or Celite (approx. 1 g)

Procedure:

  • To a round-bottom flask, add PCC and the molecular sieves/Celite.

  • Add anhydrous dichloromethane and stir to form a suspension.

  • Dissolve the this compound in a small amount of anhydrous dichloromethane and add it to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. The appearance of a dark, tarry precipitate is common.[3]

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of silica gel or Florisil to remove the chromium byproducts.

  • Wash the filter cake thoroughly with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, 1-penten-3-one.

  • If necessary, purify further by column chromatography or distillation.

Protocol 3: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes the diastereoselective epoxidation of an allylic alcohol.

Materials:

  • This compound (1.0 mmol)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (1.2 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a flask and cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve the m-CPBA in dichloromethane and add this solution dropwise to the alcohol solution over 15-20 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor progress by TLC.

  • Quench the reaction by adding saturated Na₂S₂O₃ solution (10 mL) to destroy excess peroxyacid.

  • Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting epoxy alcohol by column chromatography on silica gel.[8][9]

References

Comparative Analysis of the Biological Activity of 1-Penten-3-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial, anti-inflammatory, and cytotoxic potential of 1-Penten-3-ol and its related compounds.

This compound, a volatile organic compound found in various plants and fruits, has garnered interest for its diverse biological activities. This guide provides a comparative analysis of the biological properties of this compound and its derivatives, summarizing key experimental data and methodologies to inform future research and drug development endeavors.

Antimicrobial Activity

While specific comparative studies on a broad range of this compound derivatives are limited, existing research on structurally related compounds, such as other short-chain unsaturated alcohols and their esters, provides valuable insights into their antimicrobial potential. The primary mechanism of antimicrobial action for many of these compounds is believed to be the disruption of microbial cell membrane integrity.

Table 1: Comparative Antimicrobial Activity of this compound and Related Compounds

Compound/DerivativeMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
This compoundData not availableData not availableData not available
Pentenyl Acetate (B1210297)Data not availableData not availableData not available
Related Compound: 1-Octen-3-olStaphylococcus aureus10004000[1]
Bacillus subtilis10004000[1]
Staphylococcus epidermidis10004000[1]
Escherichia coli20008000[1]
Pseudomonas aeruginosa20008000[1]
Fusarium tricinctum-8000 (Completely Inhibitory Concentration)[1]
Fusarium oxysporum-8000 (Completely Inhibitory Concentration)[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in a 99.9% reduction in the initial inoculum. Data for this compound and its direct derivatives is currently lacking in publicly available literature. The data for 1-Octen-3-ol, a structurally similar compound, is provided for comparative context.

Experimental Protocol: Broth Microdilution Assay for Volatile Compounds

The antimicrobial activity of volatile compounds like this compound and its derivatives can be determined using a modified broth microdilution method to account for their volatility.[2][3][4]

Workflow for Broth Microdilution Assay

prep Prepare serial dilutions of test compounds in broth medium add_comp Add compound dilutions to respective wells prep->add_comp inoc Inoculate wells of a microplate with a standardized microbial suspension inoc->add_comp incubate Incubate the microplate under appropriate conditions add_comp->incubate observe Visually assess for microbial growth (turbidity) incubate->observe determine_mic Determine the Minimum Inhibitory Concentration (MIC) observe->determine_mic

Figure 1: General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Key Methodological Considerations:

  • Sealing: To prevent the evaporation of volatile compounds, microplates should be sealed with an appropriate material, such as an ethylene (B1197577) vinyl acetate (EVA) capmat.[5]

  • Solvent: A suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), is often used to dissolve the test compounds before preparing serial dilutions in the broth. The final concentration of the solvent should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects.

  • Controls: Appropriate controls, including a growth control (medium with inoculum), sterility control (medium only), and a positive control (a known antimicrobial agent), are essential for validating the results.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its derivatives can be assessed by their ability to inhibit the production of inflammatory mediators in stimulated immune cells, such as macrophages. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory response in these cells.

Table 2: Comparative Anti-inflammatory Activity (Hypothetical Data)

Compound/DerivativeCell LineParameter MeasuredIC50 (µM)
This compoundRAW 264.7Nitric Oxide (NO) ProductionData not available
1-Penten-3-yl AcetateRAW 264.7Nitric Oxide (NO) ProductionData not available
1-Penten-3-yl PropionateRAW 264.7Nitric Oxide (NO) ProductionData not available
Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production

The Griess assay is a common method to quantify nitric oxide (NO) production, a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.[1][6][7]

Workflow for Nitric Oxide Inhibition Assay

seed_cells Seed macrophages (e.g., RAW 264.7) in a multi-well plate pre_treat Pre-treat cells with various concentrations of test compounds seed_cells->pre_treat stimulate Stimulate cells with Lipopolysaccharide (LPS) pre_treat->stimulate incubate Incubate for a specified period (e.g., 24 hours) stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant griess_reagent Add Griess reagent to the supernatant collect_supernatant->griess_reagent measure_absorbance Measure absorbance at ~540 nm griess_reagent->measure_absorbance calculate_inhibition Calculate the percentage of NO production inhibition measure_absorbance->calculate_inhibition

Figure 2: Workflow for assessing the inhibition of LPS-induced nitric oxide production.

Cytotoxic Activity

Evaluating the cytotoxic potential of this compound and its derivatives is crucial for understanding their therapeutic window and potential side effects. The MTT assay is a widely used colorimetric method to assess cell viability.

Table 3: Comparative Cytotoxic Activity (Hypothetical Data)

Compound/DerivativeCell LineIC50 (µM)
This compoundA549 (Lung Carcinoma)Data not available
1-Penten-3-yl AcetateA549 (Lung Carcinoma)Data not available
This compoundMCF-7 (Breast Cancer)Data not available
1-Penten-3-yl AcetateMCF-7 (Breast Cancer)Data not available
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[5][8][9][10][11]

Workflow for MTT Cytotoxicity Assay

seed_cells Seed cells in a 96-well plate treat_cells Treat cells with various concentrations of test compounds seed_cells->treat_cells incubate_treatment Incubate for a defined period (e.g., 24, 48, 72 hours) treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add a solubilizing agent (e.g., DMSO, isopropanol) incubate_mtt->solubilize measure_absorbance Measure absorbance at ~570 nm solubilize->measure_absorbance calculate_viability Calculate cell viability relative to untreated controls measure_absorbance->calculate_viability

Figure 3: General workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways

The biological effects of short-chain unsaturated alcohols and their derivatives are often mediated through their interaction with key cellular signaling pathways. While specific data for this compound is limited, related compounds have been shown to modulate pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to inflammation, cell proliferation, and apoptosis.

Potential Signaling Pathways Modulated by this compound and its Derivatives

cluster_stimulus External Stimuli (e.g., LPS) cluster_compound This compound / Derivatives cluster_pathways Intracellular Signaling Pathways cluster_responses Cellular Responses LPS LPS MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Compound This compound Derivatives Compound->MAPK Modulation Compound->NFkB Modulation Inflammation Inflammation (e.g., NO, Cytokines) MAPK->Inflammation Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation NFkB->Apoptosis

Figure 4: Potential modulation of MAPK and NF-κB signaling pathways by this compound and its derivatives in response to inflammatory stimuli.

Further research is needed to elucidate the specific molecular targets and mechanisms by which this compound and its derivatives exert their biological effects and to establish a clear structure-activity relationship. This will be crucial for the rational design of novel therapeutic agents with enhanced potency and selectivity.

References

A Comparative Guide to Enantiomeric Excess Determination of Chiral 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules such as 1-Penten-3-ol, an important building block in asymmetric synthesis. The differential biological activities of enantiomers necessitate robust and accurate analytical methods to quantify their relative abundance. This guide provides a comparative overview of established techniques for determining the enantiomeric excess of chiral this compound, with a focus on Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including sample volatility, availability of instrumentation, and the desired level of accuracy and throughput. While direct enantioseparation of this compound can be challenging, methods utilizing chiral stationary phases in gas chromatography and chiral auxiliaries in NMR spectroscopy have proven effective for structurally similar compounds.

MethodPrincipleAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Differential partitioning of enantiomers on a chiral stationary phase (CSP).High resolution and sensitivity. Suitable for volatile compounds. Established methods for similar analytes.Method development may be required. Potential for thermal degradation of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.Provides structural information. Can be non-destructive (with chiral solvating agents). Relatively fast analysis once the method is established.Lower sensitivity compared to chromatographic methods. Requires a chiral auxiliary, which may be expensive. Potential for incomplete reaction or kinetic resolution with derivatizing agents.

Experimental Protocols

Detailed methodologies for the two primary techniques are provided below. These protocols are based on established methods for analogous compounds and serve as a strong starting point for the analysis of this compound.

Protocol 1: Chiral Gas Chromatography (GC)

This protocol is based on the successful separation of the structurally similar allylic alcohol, 1-octen-3-ol, on a cyclodextrin-based chiral stationary phase. It is anticipated to be a highly effective starting point for the enantioseparation of this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column: Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent derivatized β-cyclodextrin column.

GC Conditions:

  • Injector Temperature: 220 °C

  • Detector Temperature: 230 °C

  • Carrier Gas: Helium or Hydrogen

  • Flow Rate: 1.0 mL/min (for Helium)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min

    • Ramp: 2 °C/min to 150 °C

    • Hold at 150 °C for 5 min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable solvent such as dichloromethane (B109758) or hexane.

Data Analysis:

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

%ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Protocol 2: NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Method)

This method involves the conversion of the enantiomeric alcohols into diastereomeric esters using a chiral derivatizing agent, such as Mosher's acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid). The resulting diastereomers will exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for quantification.

Materials:

Procedure:

  • Derivatization: In a clean, dry NMR tube, dissolve a known amount of the this compound sample in approximately 0.5 mL of anhydrous CDCl₃. Add a slight excess (1.1-1.2 equivalents) of (R)-(-)-Mosher's acid chloride and a small amount of anhydrous pyridine.

  • Reaction: Cap the NMR tube and allow the reaction to proceed at room temperature until completion (monitor by TLC or ¹H NMR).

  • NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric Mosher's esters.

  • Data Analysis: Identify a well-resolved pair of signals corresponding to a specific proton (e.g., the proton on the carbon bearing the ester) or the trifluoromethyl group for each diastereomer. Integrate these signals to determine their relative ratio. The enantiomeric excess is calculated from the integral values.

Mandatory Visualizations

The following diagrams illustrate the workflow for determining the enantiomeric excess of this compound and the principle of chiral recognition in GC and NMR.

G cluster_0 Enantiomeric Excess Determination Workflow sample Racemic or Enantioenriched This compound Sample method_selection Method Selection sample->method_selection chiral_gc Chiral Gas Chromatography method_selection->chiral_gc Volatile nmr_analysis NMR Spectroscopy (with Chiral Auxiliary) method_selection->nmr_analysis Non-destructive option data_acquisition_gc Data Acquisition (Chromatogram) chiral_gc->data_acquisition_gc data_acquisition_nmr Data Acquisition (Spectrum) nmr_analysis->data_acquisition_nmr data_processing Data Processing (Peak Integration) data_acquisition_gc->data_processing data_acquisition_nmr->data_processing ee_calculation Enantiomeric Excess Calculation data_processing->ee_calculation

Caption: Workflow for determining the enantiomeric excess of this compound.

G cluster_gc Chiral GC Principle cluster_nmr Chiral NMR Principle enantiomers_gc (R)-1-Penten-3-ol (S)-1-Penten-3-ol csp_gc Chiral Stationary Phase (e.g., Derivatized Cyclodextrin) enantiomers_gc->csp_gc Interaction separation_gc Separated Enantiomers (Different Retention Times) csp_gc->separation_gc Differential Partitioning enantiomers_nmr (R)-1-Penten-3-ol (S)-1-Penten-3-ol cda_nmr + Chiral Derivatizing Agent (e.g., Mosher's Acid) enantiomers_nmr->cda_nmr Reaction diastereomers_nmr Diastereomeric Esters (Distinct NMR Signals) cda_nmr->diastereomers_nmr

Caption: Principles of chiral separation by GC and NMR.

Comparing the efficacy of different catalysts for 1-Penten-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-penten-3-ol, a valuable chiral building block in the pharmaceutical and fine chemical industries, can be achieved through various catalytic methods. The choice of catalyst is a critical determinant of reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of common catalytic systems for the synthesis of this compound, primarily focusing on the allylation of propanal. The data presented is a synthesis of findings from multiple studies on the allylation of aldehydes.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts for the synthesis of this compound from propanal and an allyl donor is summarized below. The primary methods compared are the traditional Grignard reaction and transition-metal catalyzed reactions, specifically using iridium and rhodium complexes.

Catalyst SystemTypical Yield (%)SelectivityReaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Grignard Reagent 70-85%Good1-30 to RTHigh reactivity, readily available reagentsStoichiometric, sensitive to moisture and air, potential for side reactions
Iridium Catalyst 80-95%High to Excellent12-24RT to 60High yields and selectivity, catalytic amountsHigher cost, longer reaction times, ligand sensitivity
Rhodium Catalyst 75-90%Good to High4-16RT to 80Good yields, can be faster than IridiumCatalyst cost, potential for side reactions depending on ligand

Experimental Protocols

Grignard Reaction for this compound Synthesis

This method involves the reaction of propanal with a vinyl Grignard reagent, such as vinylmagnesium bromide.

Materials:

Procedure:

  • Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are placed in anhydrous THF. A solution of vinyl bromide (1.1 eq) in anhydrous THF is added dropwise to initiate the Grignard reagent formation. The reaction mixture is stirred at room temperature until the magnesium is consumed.

  • Reaction with Propanal: The freshly prepared vinylmagnesium bromide solution is cooled to 0 °C in an ice bath. A solution of propanal (1.0 eq) in anhydrous THF is added dropwise.

  • Work-up: The reaction is stirred for 1-2 hours at room temperature and then quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

  • Purification: The crude this compound is purified by distillation.

Iridium-Catalyzed Allylation of Propanal

This protocol describes a general procedure for the iridium-catalyzed allylation of propanal using an allyl donor like allyl acetate (B1210297).

Materials:

  • [Ir(cod)Cl]₂ (Iridium catalyst precursor)

  • Chiral phosphine (B1218219) ligand (e.g., (R)-BINAP)

  • Propanal

  • Allyl acetate (or other allyl source)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., THF or toluene)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, [Ir(cod)Cl]₂ (e.g., 2 mol%) and the chiral ligand (e.g., 4 mol%) are dissolved in the anhydrous solvent.

  • Reaction Setup: To the catalyst solution, propanal (1.0 eq), the allyl donor (1.2 eq), and the base (e.g., 1.5 eq) are added.

  • Reaction: The mixture is stirred at the desired temperature (e.g., room temperature to 60 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography.

Rhodium-Catalyzed Allylation of Propanal

The following is a general procedure for the rhodium-catalyzed allylation of propanal.

Materials:

  • [Rh(COD)Cl]₂ or other Rh(I) precursor

  • Phosphine ligand (e.g., DPPMP)

  • Propanal

  • Allyl donor

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Catalyst Activation: The rhodium precursor and the ligand are mixed in the anhydrous solvent under an inert atmosphere.

  • Reaction: Propanal and the allyl donor are added to the activated catalyst solution. The reaction is then heated to the desired temperature (e.g., 40-80 °C) and stirred for 4-16 hours.

  • Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Visualizing the Workflow and Reaction Pathway

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents & Catalyst mixing Mixing under Inert Atmosphere reagents->mixing solvent Anhydrous Solvent solvent->mixing heating Stirring & Heating mixing->heating monitoring Reaction Monitoring (TLC/GC) heating->monitoring quench Quenching monitoring->quench Completion extraction Extraction quench->extraction purification Purification (Distillation/Chromatography) extraction->purification product This compound purification->product

Caption: Generalized experimental workflow for the synthesis of this compound.

reaction_pathway propanal Propanal intermediate Intermediate Complex propanal->intermediate allyl_donor Allyl Donor (e.g., Vinyl Grignard, Allyl Acetate) allyl_donor->intermediate catalyst Catalyst (Mg, Ir, Rh) catalyst->intermediate product This compound intermediate->product

Caption: Simplified reaction pathway for the catalytic synthesis of this compound.

A Comparative Guide to the Validation of Analytical Methods for 1-Penten-3-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds is critical for product development, quality control, and safety assessment. 1-Penten-3-ol, a volatile alcohol found in various food products and with applications in the flavor and fragrance industry, requires robust and validated analytical methods for its precise measurement. This guide provides an objective comparison of the two primary analytical techniques for this compound quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The performance of each method is supported by experimental data and detailed methodologies to aid in selecting the most appropriate technique for specific research needs.

Comparison of Analytical Techniques

The choice of analytical technique for the quantification of this compound is dependent on several factors, including the sample matrix, required sensitivity, and the nature of the study. Gas Chromatography, particularly when coupled with a mass spectrometer (MS) or a flame ionization detector (FID), is the most common and effective method due to the volatile nature of this compound. High-Performance Liquid Chromatography with an ultraviolet (UV) detector can also be employed, although it is generally less suitable for this analyte.

Data Presentation

The following table summarizes the typical validation parameters for the quantification of this compound using GC-MS/FID and HPLC-UV.

Validation ParameterGas Chromatography (GC-MS/FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) ≥ 0.995[1]≥ 0.99[2][3]
Accuracy (% Recovery) 80 - 120%85 - 115%[3][4]
Precision (%RSD)
- Repeatability≤ 15%≤ 5%[5]
- Intermediate Precision≤ 20%≤ 10%[2]
Limit of Detection (LOD) 0.001 - 0.1 mg/L0.1 - 1 mg/L[6]
Limit of Quantification (LOQ) 0.005 - 0.5 mg/L0.5 - 5 mg/L[6]
Specificity High (Mass Spectrometry)Moderate (UV Detection)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Gas Chromatography-Mass Spectrometry/Flame Ionization Detection (GC-MS/FID)

This method is highly suitable for the analysis of volatile compounds like this compound.

a. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) [7][8]

  • Sample Collection: Place a known amount of the liquid (e.g., beverage) or solid (e.g., food homogenate) sample into a headspace vial.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., this compound-d2) to correct for matrix effects and variations in extraction efficiency.[8]

  • Matrix Modification: For aqueous samples, add salt (e.g., NaCl) to increase the ionic strength and promote the partitioning of this compound into the headspace.

  • Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 50-60°C) for a specific time (e.g., 10-30 minutes) to allow the volatiles to reach equilibrium between the sample and the headspace.[7]

  • Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the volatile compounds.[8]

  • Desorption: Retract the fiber and introduce it into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the analytical column.

b. GC-MS/FID Parameters

  • GC System: Agilent 7890B or equivalent.[9]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent polar column for better separation of alcohols.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C (hold for 1 minute), ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector (MS): Electron Ionization (EI) at 70 eV. Acquisition in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity.

  • Detector (FID): Temperature at 250°C.

c. Validation Procedure

  • Linearity: Prepare a series of calibration standards of this compound in a blank matrix and analyze them to construct a calibration curve. A correlation coefficient (R²) of ≥ 0.995 is typically acceptable.[1]

  • Accuracy: Determine the recovery by spiking a blank matrix with known concentrations of this compound at low, medium, and high levels.

  • Precision: Evaluate repeatability by analyzing multiple replicates of a sample on the same day and intermediate precision by repeating the analysis on different days or with different analysts.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less common for this analyte, HPLC-UV can be used if derivatization is performed to introduce a UV-absorbing chromophore, or if detection is performed at a low wavelength.

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Sample pH Adjustment: Adjust the pH of the aqueous sample to optimize the extraction efficiency.

  • Extraction: Add an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to the sample in a separatory funnel.

  • Mixing: Shake the funnel vigorously to facilitate the transfer of this compound from the aqueous phase to the organic phase.

  • Phase Separation: Allow the layers to separate and collect the organic layer.

  • Concentration: Evaporate the organic solvent under a gentle stream of nitrogen to concentrate the analyte.

  • Reconstitution: Reconstitute the residue in the mobile phase before injection.

b. HPLC-UV Parameters

  • HPLC System: Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Low UV range (e.g., 200-220 nm), as this compound lacks a strong chromophore.

  • Column Temperature: 30°C.

c. Validation Procedure

  • Linearity: Construct a calibration curve by analyzing a series of standard solutions of this compound. An R² value of ≥ 0.99 is generally considered acceptable.[2][3]

  • Accuracy: Assess by calculating the percent recovery of spiked samples at different concentration levels.[3][4]

  • Precision: Determine the repeatability and intermediate precision by analyzing replicate samples under varying conditions.[2][5]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the quantification of this compound using HS-SPME-GC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Validation sample Sample Collection (e.g., Beverage, Food) spike Spiking with Internal Standard sample->spike matrix_mod Matrix Modification (e.g., Salt Addition) spike->matrix_mod incubate Incubation & Equilibration matrix_mod->incubate spme HS-SPME incubate->spme gc_ms GC-MS Analysis spme->gc_ms Thermal Desorption peak_integration Peak Integration gc_ms->peak_integration Data Acquisition calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of This compound calibration->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Experimental workflow for this compound quantification.

References

A Spectroscopic Comparison of (R)- and (S)-1-Penten-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the enantiomers (R)- and (S)-1-Penten-3-ol. Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they share many identical physical and chemical properties in an achiral environment, their interaction with plane-polarized light and other chiral entities differs. This guide outlines the expected spectroscopic behavior of these compounds and provides detailed experimental protocols for their analysis.

Spectroscopic Data Summary

Standard spectroscopic techniques such as NMR, IR, and Mass Spectrometry are powerful tools for structural elucidation. However, under typical achiral conditions, these methods do not differentiate between enantiomers. The spectra of (R)- and (S)-1-Penten-3-ol are therefore expected to be identical. The key distinguishing feature between these enantiomers lies in their chiroptical properties, namely their specific optical rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 1-penten-3-ol provide detailed information about its molecular structure. The data presented below is for the racemic mixture, as the chemical shifts and coupling constants for the individual enantiomers in an achiral solvent are identical.

Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]

Chemical Shift (ppm)MultiplicityAssignment
5.87 - 6.06mH-2
5.06 - 5.32mH-1
4.00 - 4.13mH-3
1.48 - 1.67mH-4
0.93tH-5

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][3]

Chemical Shift (ppm)Assignment
141.2C-2
114.6C-1
74.5C-3
29.9C-4
9.7C-5

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound [4]

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (alcohol)
3080Medium=C-H stretch (alkene)
2965-2875StrongC-H stretch (alkane)
1645MediumC=C stretch (alkene)
1260-1050StrongC-O stretch (alcohol)
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

Table 4: Key Mass Spectrometry Data for this compound [1][5]

m/zRelative Intensity (%)Assignment
86Low[M]⁺ (Molecular Ion)
57100[M - C₂H₅]⁺ (α-cleavage)
41High[C₃H₅]⁺
29High[C₂H₅]⁺

Chiroptical Properties: Differentiating the Enantiomers

The primary method for distinguishing between (R)- and (S)-1-Penten-3-ol is through the measurement of their specific optical rotation. Enantiomers rotate plane-polarized light to an equal but opposite degree.

Table 5: Chiroptical Data for (R)- and (S)-1-Penten-3-ol

CompoundSpecific Rotation [α]
(R)-1-Penten-3-olNot readily available in searched literature
(S)-1-Penten-3-olNot readily available in searched literature

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters include a 30° pulse angle, a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • Signal-to-noise can be improved by increasing the number of scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30° pulse angle, a spectral width of 220 ppm, and a relaxation delay of 2 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 10-100.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. The most abundant fragment is designated as the base peak (100% relative intensity).

Polarimetry (Optical Rotation)

Objective: To measure the specific rotation of (R)- and (S)-1-Penten-3-ol to differentiate them.[6][7]

Methodology:

  • Sample Preparation: Accurately prepare a solution of the enantiomerically pure sample in a suitable achiral solvent (e.g., ethanol (B145695) or chloroform) at a known concentration (c, in g/100 mL).

  • Instrumentation: Use a polarimeter.

  • Measurement:

    • Calibrate the instrument with the pure solvent (blank).

    • Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c)

Chiral Gas Chromatography (GC)

Objective: To separate and quantify the enantiomers of this compound.

Methodology:

  • Sample Preparation: Dilute the sample in a suitable solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation: Use a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium or hydrogen.

    • Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up at a slow rate (e.g., 2-5 °C/min) to an appropriate final temperature to achieve separation of the enantiomers.

    • Detector Temperature (FID): 250 °C.

  • Data Analysis: The two enantiomers will elute at different retention times. The ratio of the peak areas can be used to determine the enantiomeric excess (ee) of the sample.

Logical Workflow and Diagrams

The following diagram illustrates the general workflow for the spectroscopic analysis of a chiral compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_achiral Achiral Spectroscopic Analysis cluster_chiral Chiral Analysis cluster_results Data Interpretation Sample This compound Sample ((R), (S), or racemic) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Polarimetry Polarimetry (Optical Rotation) Sample->Polarimetry ChiralGC Chiral GC Sample->ChiralGC Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity AbsoluteConfig Absolute Configuration (with reference) Polarimetry->AbsoluteConfig EnantiomericRatio Enantiomeric Ratio (ee%) ChiralGC->EnantiomericRatio

Caption: Experimental workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic properties of (R)- and (S)-1-Penten-3-ol. While standard spectroscopic methods are invaluable for structural confirmation, chiroptical techniques and chiral chromatography are essential for the differentiation and quantification of the individual enantiomers. The provided protocols offer a starting point for researchers to perform these analyses in their own laboratories.

References

Olfactory Profile of 1-Penten-3-ol Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the olfactory properties of the enantiomers of 1-penten-3-ol, a chiral secondary alcohol with a characteristic green aroma. While detailed sensory data for the individual enantiomers is limited in publicly available literature, this document synthesizes the existing information for the racemic mixture and draws inferences on the likely olfactory differences between the (R)- and (S)-isomers. This guide also details the standard experimental protocols utilized for the sensory evaluation of such chiral compounds.

Comparison of Olfactory Properties

Table 1: Olfactory Properties of this compound

PropertyRacemic this compound(R)-1-Penten-3-ol(S)-1-Penten-3-ol
Odor Descriptors Green, pungent, horseradish, radish, vegetable, with tropical and fruity undertones.Information not available. One supplier notes it is "not for fragrance use."Information not available.
Odor Threshold Detection: 400 ppbInformation not availableInformation not available
Taste Characteristics At 15 ppm: Green, vegetable, and fruity.Information not availableInformation not available

Inference on Enantiomeric Differences:

The notation from a chemical supplier that (R)-1-penten-3-ol is "not for fragrance use" suggests that its olfactory properties are likely either weak, nonexistent, or unpleasant. This implies that the characteristic "green" and "fruity" aroma of racemic this compound may be predominantly or exclusively attributed to the (S)-enantiomer. This phenomenon, where one enantiomer is responsible for the distinct aroma while the other is inactive or possesses a different scent, is common among chiral odorants.

Experimental Protocols

The determination of olfactory properties of chiral compounds like this compound enantiomers relies on sophisticated sensory analysis techniques, most notably Gas Chromatography-Olfactometry (GC-O).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method allows for the identification of odor-active compounds in a complex volatile mixture.

Methodology:

  • Sample Preparation: A solution of the this compound enantiomer is prepared in a suitable solvent.

  • Chiral Gas Chromatography: The sample is injected into a gas chromatograph equipped with a chiral column. This specialized column is capable of separating the (R)- and (S)-enantiomers based on their differential interactions with the chiral stationary phase.

  • Column Effluent Splitting: The effluent from the GC column is split into two paths. One path leads to a conventional detector (e.g., a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other path is directed to an olfactometry port.

  • Olfactory Detection: A trained sensory panelist or "sniffer" is positioned at the olfactometry port and continuously evaluates the effluent for any detectable odors.

  • Data Recording: The panelist records the retention time of any detected odor, its intensity, and provides a qualitative description of the scent.

  • Odor Threshold Determination: To determine the odor threshold, a series of dilutions of the sample are analyzed. The lowest concentration at which the odor is still detectable by a certain percentage of the panel is defined as the detection threshold.

Visualizing Olfactory Perception and Analysis

The following diagrams illustrate the key concepts and workflows involved in the sensory analysis of chiral molecules.

Chirality_and_Olfaction cluster_ligands Chiral Odorants cluster_receptor Olfactory Receptor (Chiral) cluster_perception Perception R_enantiomer (R)-1-Penten-3-ol Mirror Image receptor OR Binding Site R_enantiomer->receptor Poor or No Binding S_enantiomer (S)-1-Penten-3-ol Mirror Image S_enantiomer->receptor Binds Effectively S_perception Specific Odor (e.g., Green, Fruity) receptor->S_perception Signal Transduction R_perception Different or No Odor receptor->R_perception Weak or No Signal

Caption: Interaction of enantiomers with a chiral olfactory receptor.

GCO_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition sample This compound Enantiomer Solution gc Chiral Gas Chromatography sample->gc splitter Effluent Splitter gc->splitter detector Chemical Detector (MS/FID) splitter->detector olfactory_port Olfactometry Port splitter->olfactory_port chemical_data Chemical Identification & Quantification detector->chemical_data sensory_data Odor Description, Intensity & Threshold olfactory_port->sensory_data

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

A Comparative Analysis of Synthetic Routes to 1-Penten-3-ol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of three primary synthesis methods for 1-penten-3-ol—Grignard reaction, hydrolysis of 1-chloro-2-pentene (B8739790), and reduction of 1-penten-3-one—reveals that the Grignard reaction currently offers the most balanced approach for laboratory-scale synthesis in terms of yield and selectivity, while the reduction of 1-penten-3-one presents a promising alternative with high selectivity. The hydrolysis of 1-chloro-2-pentene is hampered by the formation of multiple products, complicating purification and reducing the yield of the desired compound.

This guide provides a cost-benefit analysis of these three methods to assist researchers, scientists, and drug development professionals in selecting the most suitable synthesis strategy for their specific needs. The comparison focuses on chemical costs, reaction yields, experimental complexity, product purity, and safety and environmental considerations.

Method 1: Grignard Reaction of Propanal with Vinylmagnesium Bromide

This widely utilized method involves the nucleophilic addition of a vinyl Grignard reagent to propanal. It is a classic and reliable technique for forming the carbon-carbon bond necessary to construct the this compound backbone.

Experimental Protocol:
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 equivalents) are suspended in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). A solution of vinyl bromide (1.1 equivalents) in the same anhydrous solvent is added dropwise to initiate the formation of vinylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.

  • Reaction with Propanal: The prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of propanal (1.0 equivalent) in the anhydrous solvent is then added dropwise with vigorous stirring.

  • Workup: After the reaction is complete, it is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C. This hydrolyzes the magnesium alkoxide intermediate.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.[1]

Cost-Benefit Analysis:
  • Cost: The primary cost drivers are vinylmagnesium bromide and propanal. While propanal is relatively inexpensive, vinylmagnesium bromide, typically sold as a solution in THF, is a more significant cost factor.

  • Yield and Purity: This method generally provides moderate to good yields, typically in the range of 40-70%, depending on the quality of the Grignard reagent and the exclusion of moisture during the reaction.[1] The purity of the distilled product is generally high (>98%).[1]

  • Complexity and Safety: The synthesis requires strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[1] Both propanal and vinylmagnesium bromide are flammable and require careful handling under an inert atmosphere. The workup procedure is straightforward but requires careful quenching of the reactive Grignard reagent.

Method 2: Hydrolysis of 1-Chloro-2-pentene

This method involves the nucleophilic substitution of the chlorine atom in 1-chloro-2-pentene with a hydroxyl group, typically using a base like sodium hydroxide (B78521).

Experimental Protocol:

A mixture of 1-chloro-2-pentene and an aqueous solution of sodium hydroxide is heated with stirring. The reaction progress is monitored by techniques such as gas chromatography. After the reaction, the organic layer is separated, washed with water, and dried. The product is then purified by distillation.

Cost-Benefit Analysis:
  • Cost: The cost of 1-chloro-2-pentene is a significant factor, and its availability in bulk may be limited compared to the starting materials for the other methods. Sodium hydroxide is an inexpensive bulk chemical.

  • Yield and Purity: A major drawback of this method is the formation of a mixture of two isomeric alcohols: this compound and 2-penten-1-ol.[2][3][4][5][6][7] This is due to the allylic nature of the carbocation intermediate formed during the reaction. The separation of these isomers by distillation can be challenging, leading to lower yields of the desired this compound and reduced overall purity.

  • Complexity and Safety: The reaction conditions are relatively simple. However, 1-chloro-2-pentene is a flammable, corrosive, and irritating compound, requiring appropriate safety precautions.[8] The use of sodium hydroxide also presents caustic hazards.

Method 3: Reduction of 1-Penten-3-one

This approach involves the selective reduction of the ketone functional group in 1-penten-3-one to a secondary alcohol. Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), often in combination with cerium(III) chloride (Luche reduction), being a common choice for selective 1,2-reduction of α,β-unsaturated ketones.

Experimental Protocol (Luche Reduction):
  • Reaction Setup: 1-Penten-3-one (1.0 equivalent) and cerium(III) chloride heptahydrate (1.1 equivalents) are dissolved in methanol (B129727) at room temperature.[9]

  • Reduction: The solution is cooled to 0 °C, and sodium borohydride (1.1 equivalents) is added portion-wise.[9] The reaction is typically rapid and is monitored by thin-layer chromatography.

  • Workup: The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.[9]

  • Purification: The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and the solvent is evaporated. The resulting crude product can be purified by column chromatography or distillation.[9]

Cost-Benefit Analysis:
  • Cost: The cost of the starting material, 1-penten-3-one, is a key consideration. Sodium borohydride and cerium(III) chloride are common and relatively affordable laboratory reagents.

  • Yield and Purity: The Luche reduction is known for its high chemoselectivity, favoring the formation of the allylic alcohol (this compound) over the saturated alcohol.[10][11][12] This method generally provides high yields of the desired product with minimal side products, simplifying purification.[12]

  • Complexity and Safety: The experimental procedure is relatively straightforward and can be performed under mild conditions.[12] 1-Penten-3-one is a flammable and toxic liquid.[13] Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas.

Quantitative Data Summary

Synthesis MethodKey ReactantsIndicative Reactant Cost (USD)Typical Yield (%)Product PurityKey Byproducts/Waste
Grignard Reaction Propanal, Vinylmagnesium BromidePropanal: ~

300/L
40-70[1]>98% after distillation[1]Magnesium salts, ether/THF solvent waste
Hydrolysis 1-Chloro-2-pentene, Sodium Hydroxide1-Chloro-2-pentene: Price not readily available in bulkSodium Hydroxide: ~$20/kg[14]Variable (mixture of isomers)Low (mixture of this compound and 2-penten-1-ol)[2][3][4][5][6][7]2-Penten-1-ol, sodium chloride, aqueous waste
Reduction of Enone 1-Penten-3-one, NaBH₄, CeCl₃·7H₂O1-Penten-3-one: ~
300/25g<br>NaBH4:300/25g
NaBH₄: ~300/25g<br>NaBH4​:
100/100gCeCl₃·7H₂O: ~$50/100g
High (Luche reduction is highly selective)[12]HighBorate salts, cerium salts, methanol solvent waste

Note: Prices are indicative and can vary significantly based on supplier, purity, and quantity.

Signaling Pathways and Experimental Workflows

Synthesis_Comparison cluster_grignard Grignard Reaction cluster_hydrolysis Hydrolysis cluster_reduction Reduction of Enone Propanal Propanal Grignard_Reaction Grignard Addition Propanal->Grignard_Reaction VinylMgBr Vinylmagnesium Bromide VinylMgBr->Grignard_Reaction Alkoxide Magnesium Alkoxide Grignard_Reaction->Alkoxide Hydrolysis_G Aqueous Workup Alkoxide->Hydrolysis_G Product_G This compound Hydrolysis_G->Product_G ChloroPentene 1-Chloro-2-pentene Hydrolysis_H Nucleophilic Substitution ChloroPentene->Hydrolysis_H NaOH NaOH(aq) NaOH->Hydrolysis_H Mixture Mixture of Alcohols Hydrolysis_H->Mixture Product_H1 This compound Mixture->Product_H1 Product_H2 2-Penten-1-ol Mixture->Product_H2 Pentenone 1-Penten-3-one Reduction 1,2-Reduction Pentenone->Reduction NaBH4_CeCl3 NaBH4 / CeCl3 (Luche Reduction) NaBH4_CeCl3->Reduction Product_R This compound Reduction->Product_R

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic effects of 1-penten-3-ol and structurally similar short-chain unsaturated alcohols reveals a primary mechanism of toxicity driven by their metabolic conversion to reactive α,β-unsaturated aldehydes. While direct quantitative cytotoxicity data for this compound is limited in publicly available literature, this guide provides a comparative overview based on existing studies of related compounds, details established experimental protocols for assessing cytotoxicity, and illustrates the key signaling pathways involved.

This guide is intended for researchers, scientists, and professionals in drug development investigating the cellular effects of short-chain unsaturated alcohols. The information compiled herein is based on a thorough review of toxicological studies on compounds structurally related to this compound, such as allyl alcohol and crotyl alcohol.

Comparative Analysis of Cytotoxicity

The primary mechanism of cytotoxicity for these unsaturated aldehydes involves their high reactivity as electrophiles. Key cellular targets include nucleophilic macromolecules such as proteins and glutathione (B108866). The depletion of cellular glutathione, a critical antioxidant, leads to a state of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This oxidative stress can lead to widespread cellular damage, including lipid peroxidation and damage to proteins and DNA, ultimately culminating in cell death through apoptosis or necrosis.

CompoundStructurePrimary MetaboliteKnown Cytotoxic Effects & Mechanisms
This compound CH2=CHCH(OH)CH2CH3(Predicted) 1-Penten-3-oneLimited direct data available. Toxicity is predicted to be mediated by its α,β-unsaturated ketone metabolite, acting as an electrophile.
Allyl alcohol (2-Propen-1-ol) CH2=CHCH2OHAcroleinHepatotoxic. Toxicity is mediated by acrolein, which depletes glutathione, forms protein adducts, and induces oxidative stress, leading to apoptosis.[1]
Crotyl alcohol (2-Buten-1-ol) CH3CH=CHCH2OHCrotonaldehydeToxic upon oral administration. Its toxicity is attributed to its metabolite, crotonaldehyde, which is a known toxic unsaturated aldehyde.[2]

Note: The table above summarizes the general understanding of the cytotoxicity of these compounds. The lack of specific IC50 values for this compound necessitates further experimental investigation to quantify its cytotoxic potential relative to other unsaturated alcohols.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can be determined from the dose-response curve.

Neutral Red Uptake (NRU) Assay

The NRU assay is another common method for determining cytotoxicity based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Principle: Viable cells take up neutral red via active transport and accumulate it in their lysosomes. Damaged or dead cells have leaky membranes and cannot retain the dye.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Neutral Red Incubation: After the treatment period, replace the medium with a medium containing a non-toxic concentration of neutral red and incubate for approximately 3 hours.

  • Washing: Wash the cells with a wash solution (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.

  • Data Analysis: Determine the percentage of viable cells by comparing the absorbance of treated cells to that of control cells.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Prepare and treat the cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time to allow the enzymatic reaction to proceed.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the supernatant of treated cells to the maximum LDH release control.

Signaling Pathways in Unsaturated Alcohol-Induced Cytotoxicity

The cytotoxicity of unsaturated alcohols, mediated by their aldehyde metabolites, involves the activation of complex intracellular signaling pathways that ultimately lead to programmed cell death (apoptosis).

Mechanism of Action and Apoptosis Induction

The electrophilic nature of α,β-unsaturated aldehydes, such as acrolein, allows them to readily react with cellular nucleophiles. A primary target is glutathione (GSH), a key antioxidant. Depletion of GSH disrupts the cellular redox balance and leads to oxidative stress. These aldehydes can also form adducts with critical proteins, including enzymes and transcription factors, leading to their dysfunction.

The cellular stress induced by these reactive aldehydes activates multiple signaling cascades that converge on the apoptotic machinery. Key pathways implicated in this process include:

  • Death Receptor Pathway: Reactive aldehydes can activate death receptors on the cell surface, such as the Fas receptor. This activation leads to the recruitment of adaptor proteins and the activation of initiator caspases, like caspase-8.

  • Mitochondrial (Intrinsic) Pathway: Oxidative stress and cellular damage can lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome and the activation of caspase-9.

  • MAPK and NF-κB Signaling: Mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are key regulators of cellular stress responses. Reactive aldehydes can modulate these pathways, influencing the expression of genes involved in inflammation, cell survival, and apoptosis.[3][4][5]

The interplay between these pathways determines the ultimate fate of the cell, with significant or prolonged stress leading to the activation of executioner caspases (e.g., caspase-3) and the dismantling of the cell.

Below are diagrams illustrating the general experimental workflow for cytotoxicity testing and a proposed signaling pathway for unsaturated alcohol-induced cytotoxicity.

G cluster_workflow Experimental Workflow for Cytotoxicity Testing A Cell Seeding in 96-well plate B Overnight Incubation A->B C Treatment with Test Compound (e.g., this compound) B->C D Incubation (24-72h) C->D E Cytotoxicity Assay (MTT, NRU, or LDH) D->E F Data Acquisition (Absorbance Measurement) E->F G Data Analysis (IC50 Calculation) F->G

Caption: General workflow for in vitro cytotoxicity assessment.

G cluster_pathway Proposed Signaling Pathway for Unsaturated Alcohol-Induced Cytotoxicity UnsatAlcohol Unsaturated Alcohol (e.g., this compound) ADH Alcohol Dehydrogenase UnsatAlcohol->ADH Metabolism Aldehyde α,β-Unsaturated Aldehyde (Electrophile) ADH->Aldehyde GSH Glutathione (GSH) Aldehyde->GSH Reacts with ProteinAdducts Protein Adducts (Enzyme Inactivation) Aldehyde->ProteinAdducts Forms DeathReceptor Death Receptor Pathway (e.g., Fas) Aldehyde->DeathReceptor Mitochondria Mitochondrial Stress Aldehyde->Mitochondria GSH_Depletion GSH Depletion GSH->GSH_Depletion OxidativeStress Oxidative Stress (ROS Generation) GSH_Depletion->OxidativeStress MAPK MAPK Signaling OxidativeStress->MAPK NFkB NF-κB Signaling OxidativeStress->NFkB OxidativeStress->DeathReceptor OxidativeStress->Mitochondria ProteinAdducts->OxidativeStress Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Mitochondria Crosstalk (Bid) Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Key signaling events in unsaturated alcohol cytotoxicity.

References

Comparing the performance of different chiral columns for 1-Penten-3-ol separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective separation of enantiomers is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative analysis of different chiral column technologies for the enantioseparation of 1-penten-3-ol, a chiral unsaturated alcohol.

Due to the limited availability of direct experimental data for this compound, this guide utilizes data from the closely related structural analog, 1-octen-3-ol (B46169), for gas chromatography (GC) comparisons. This compound shares the key structural features of being a secondary, unsaturated alcohol, making it a valid proxy for evaluating column performance. For high-performance liquid chromatography (HPLC), a general method for small, unsaturated alcohols on a polysaccharide-based column is presented to illustrate a comparative approach.

Performance Comparison of Chiral Columns

The selection of a chiral stationary phase (CSP) is paramount for achieving the desired resolution between enantiomers. Below is a summary of the performance of different chiral columns for the separation of this compound or its analogue.

TechniqueChiral ColumnChiral Stationary Phase (CSP)AnalyteMobile Phase / Carrier GasResolution (Rs)
GC Rt-βDEXsaDerivatized β-Cyclodextrin1-Octen-3-olHydrogen2.00
GC Rt-βDEXsmDerivatized β-Cyclodextrin1-Octen-3-olHydrogen1.08
HPLC CHIRALPAK® AD-HAmylose tris(3,5-dimethylphenylcarbamate)Unsaturated Alcoholn-Hexane / 2-PropanolBaseline separation is typically achievable with method optimization.

Experimental Workflow

A systematic approach is crucial for developing a robust chiral separation method. The general workflow involves selecting the appropriate chromatographic technique, screening different chiral columns, and optimizing the analytical conditions to achieve baseline separation.

G cluster_0 Method Development cluster_1 Column Selection cluster_2 Outcome A Racemic this compound Sample B Select Technique (GC or HPLC) A->B C Chiral Column Screening B->C D Mobile Phase / Temperature Optimization C->D F Cyclodextrin-based (GC) C->F G Polysaccharide-based (HPLC) C->G E Data Analysis (Resolution, Selectivity) D->E H Baseline Separation of Enantiomers E->H

Caption: A logical workflow for chiral method development.

Experimental Protocols

Detailed experimental conditions are essential for reproducibility. Below are representative protocols for the chiral separation of a this compound analogue by GC and a general method for HPLC.

Gas Chromatography (GC) Protocol for 1-Octen-3-ol

This protocol is based on established methods for similar volatile chiral alcohols and provides a strong starting point for the separation of this compound.

  • Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column : Rt-βDEXsa (30 m x 0.32 mm ID, 0.25 µm film thickness).

  • Carrier Gas : Hydrogen at a linear velocity of 80 cm/sec.

  • Injector Temperature : 220°C.

  • Detector Temperature : 220°C.

  • Oven Temperature Program :

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp: Increase to 230°C at a rate of 2°C/minute.

    • Final hold: Hold at 230°C for 3 minutes.

  • Injection Volume : 1 µL.

  • Sample Preparation : Prepare a 1.0 mg/mL solution of racemic 1-octen-3-ol in a suitable solvent such as isopropanol.

High-Performance Liquid Chromatography (HPLC) Protocol for Unsaturated Alcohols

This protocol outlines a general approach for the chiral separation of small, unsaturated alcohols on a polysaccharide-based CSP.

  • Instrumentation : HPLC system with a UV detector.

  • Chiral Column : CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase : n-Hexane / 2-Propanol (90:10, v/v). The ratio can be adjusted to optimize resolution and retention time.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C.

  • Detection : UV at 210 nm (as this compound has a weak chromophore, a low wavelength is necessary; alternatively, a Refractive Index Detector (RID) could be used).

  • Injection Volume : 10 µL.

  • Sample Preparation : Prepare a 1.0 mg/mL solution of racemic this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

A Comparative Guide to the Reaction Mechanisms of 1-Penten-3-ol: Insights from DFT Calculations and Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanisms of 1-penten-3-ol, a versatile allylic alcohol, with a focus on insights derived from Density Functional Theory (DFT) calculations. Due to the limited availability of DFT studies specifically on this compound, this guide draws upon data from analogous systems to offer a valuable comparative framework for understanding its reactivity in key transformations such as oxidation, hydrogenation, and dehydration.

Comparative Overview of Reaction Pathways

The reactivity of this compound is primarily dictated by the interplay between its hydroxyl group and the adjacent carbon-carbon double bond. This section compares the mechanistic aspects of three fundamental reaction types: oxidation, hydrogenation, and dehydration, supported by computational and experimental findings for similar allylic alcohols.

The following diagram illustrates a typical workflow for investigating the reaction mechanism of a compound like this compound, integrating both computational and experimental approaches.

G Workflow for Reaction Mechanism Investigation cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_analysis Data Integration & Mechanistic Elucidation comp_start Hypothesize Reaction Pathways dft DFT Calculations (Transition States, Intermediates) comp_start->dft thermo Calculate Thermodynamic & Kinetic Parameters (Activation Energies, Reaction Enthalpies) dft->thermo comparison Compare Computational Predictions with Experimental Observations thermo->comparison exp_design Design & Execute Experiments (Varying Catalysts, Conditions) prod_analysis Product Identification & Quantification (GC-MS, NMR) exp_design->prod_analysis kinetic_studies Kinetic Monitoring exp_design->kinetic_studies prod_analysis->comparison kinetic_studies->comparison mechanism Elucidate Detailed Reaction Mechanism comparison->mechanism

Caption: A flowchart illustrating the synergistic workflow between computational DFT studies and experimental validation for elucidating reaction mechanisms.

Data Presentation: A Comparative Table

The following table summarizes key quantitative data from DFT calculations and experimental results for reactions analogous to those of this compound. This allows for a direct comparison of different catalytic systems and reaction conditions.

Reaction TypeAnalogous SystemCatalyst/ReagentComputational MethodKey Mechanistic Insights from DFTActivation Energy (kcal/mol)Experimental Yield (%)
Oxidation 2-Methyl-2-buteneSelenium DioxideB3LYP/6-311+G(d,p)Involves an ene reaction followed by a[1][2]-sigmatropic rearrangement. The stereoselectivity is controlled by the orientation of substituents in the transition state.[3]~15-20 (for ene reaction)Not specified for this substrate
General Secondary Alcohols(bpy)Cu(I)-TEMPO/NMINot specified in detailThe reaction proceeds via coordination of the alcohol to the Cu(I) center, followed by hydrogen abstraction by TEMPO.[4]Not specifiedNot specified
Hydrogenation Allyl Alcohol(Cyclopentadienone)iron(0) carbonyl complexNot specified in detailThe mechanism involves the initial conversion of the precatalyst, followed by dehydrogenation of the alcohol and subsequent hydrogenation of the resulting enal.[1][5]Not specifiedUp to 83%[1][5]
Allyl AlcoholRuthenium-based complexesNot specified in detailA proposed mechanism involves a ruthenium hydride species formed via an autooxidation route.[2]Not specified95%[2]
Dehydration 2-PropanolH-ZSM-5 ZeoliteDFT (various basis sets)The reaction proceeds via a carbocation-like transition state. The stability of this intermediate is crucial for the reaction rate.[6]Not specifiedNot specified
Secondary Alcoholsγ-Al2O3DFT on an Al8O12 clusterThe transition states for dehydration exhibit carbenium-ion character.[7]Dependent on alcohol structureNot specified

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these procedures for studies on this compound.

This protocol is adapted from the iron-catalyzed transfer hydrogenation of allylic alcohols using isopropanol (B130326) as the hydrogen source.[1][5]

  • Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the (cyclopentadienone)iron(0) carbonyl complex (precatalyst, e.g., 2 mol%), potassium carbonate (K₂CO₃, 4 mol%), and the allylic alcohol (1 mmol).

  • Reaction: Add anhydrous isopropanol (as the hydrogen donor and solvent) to achieve a desired concentration (e.g., 0.5 M).

  • Execution: Seal the flask and heat the reaction mixture at a specified temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

This protocol is a general procedure for the oxidation of a secondary alcohol to a ketone using sodium hypochlorite (B82951).

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the allylic alcohol (e.g., this compound, 1 equivalent) in a suitable solvent such as acetic acid.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Addition of Oxidant: Add a solution of sodium hypochlorite (bleach, e.g., 5% aqueous solution) dropwise from the dropping funnel over a period of 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the yellow color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or column chromatography.

This is a general procedure for the acid-catalyzed dehydration of a secondary alcohol.

  • Setup: Place the secondary allylic alcohol (e.g., this compound) in a round-bottom flask equipped for distillation.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

  • Heating: Gently heat the mixture. The alkene product, being more volatile, will distill out of the reaction mixture as it is formed.

  • Collection: Collect the distillate in a receiving flask cooled in an ice bath.

  • Work-up: Wash the collected distillate with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.

  • Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride).

  • Purification: The final product can be purified by simple distillation.

Conclusion

While direct DFT calculations on the reaction mechanisms of this compound are not extensively reported, a comparative analysis of analogous systems provides significant insights into its potential reactivity. The provided data and protocols serve as a foundation for researchers to design and interpret their own computational and experimental studies on this important allylic alcohol. The synergy between DFT calculations and experimental validation, as outlined in the workflow, is crucial for a comprehensive understanding of the intricate reaction pathways and for the development of novel synthetic methodologies.

References

A Comparative Guide to Experimental and Theoretical Data for 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of experimental and theoretical data for 1-Penten-3-ol (CAS No. 616-25-1), a versatile secondary alcohol with applications in the flavor and fragrance industry and as a potential synthon in organic chemistry.[1][2] By juxtaposing experimentally determined values with computationally predicted data, this document aims to offer a thorough physicochemical and reactive profile of the molecule, aiding in its application and further research.

Physicochemical Properties: A Comparative Analysis

The fundamental physical properties of this compound have been extensively characterized through various experimental techniques. These values, alongside theoretically predicted data, are summarized below for a comparative overview.

Table 1: Comparison of Experimental and Theoretical Physical Properties of this compound

PropertyExperimental ValueTheoretical/Predicted Value
Boiling Point 114-115 °C[3][4][5]112.5 °C at 760 mmHg[6]
Density 0.838 g/mL at 20 °C[3][7]; 0.839 g/mL at 25 °C[3][4]0.827 g/cm³[6]
Refractive Index n20/D 1.424[3][4]n20/D 1.424[6]
Solubility in Water 90.1 mg/mL at 25 °C[8]90.1 g/L[1]
Vapor Pressure 9.68 mmHg[8]11.2 mmHg at 25°C[6]
logP (o/w) -1.1[8]
pKa -14.49 ± 0.20[6]

Spectroscopic Data: Fingerprinting this compound

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound. The following tables summarize the key experimental and predicted spectral data.

Table 2: 1H NMR Spectral Data of this compound (Solvent: CDCl3)

Chemical Shift (ppm)MultiplicityAssignment
~5.8mCH=CH2
~5.1mCH=CH2
~4.0mCH-OH
~1.5mCH2-CH3
~0.9tCH2-CH3

Note: The provided experimental 1H NMR data from various sources shows a complex multiplet structure. The assignments are approximate based on typical chemical shifts for similar structures.[9][10]

Table 3: 13C NMR Spectral Data of this compound (Solvent: CDCl3)

Chemical Shift (ppm)Assignment
141.21C H=CH2
114.59CH=C H2
74.48C H-OH
29.90C H2-CH3
9.66CH2-C H3

Source: PubChem CID 12020[8]

Table 4: Infrared (IR) Spectroscopy Data of this compound

Wavenumber (cm-1)Functional Group Assignment
~3350 (broad)O-H stretch
~3080=C-H stretch
~2960, ~2870C-H stretch (aliphatic)
~1645C=C stretch
~1460C-H bend
~1010C-O stretch
~920=C-H bend (out of plane)

Note: IR peak positions can vary slightly based on the sampling method (e.g., neat, solution).

Table 5: Mass Spectrometry (Electron Ionization) Data of this compound

m/zRelative IntensityPossible Fragment
86Low[M]+ (Molecular Ion)
57High[M - C2H5]+
41Moderate[C3H5]+
29Moderate[C2H5]+

Note: Fragmentation patterns can be complex and depend on the ionization energy.

Chemical Reactivity and Potential Metabolic Pathways

As a secondary alcohol containing a double bond, this compound exhibits reactivity at both functional groups.

Chemical Reactions
  • Oxidation: Being a secondary alcohol, this compound can be oxidized to a ketone, 1-penten-3-one, using common oxidizing agents like chromic acid or pyridinium (B92312) chlorochromate (PCC).[11]

  • Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives in the presence of an acid catalyst to form the corresponding esters.[12][13][14] This reaction is fundamental to its use in the flavor and fragrance industry.[1]

  • Reactions of the Double Bond: The alkene functionality can participate in addition reactions such as hydrogenation, halogenation, and hydrohalogenation.

Proposed Metabolic Pathway

While specific signaling pathways involving this compound are not extensively documented, its metabolism is expected to follow established routes for xenobiotics. Based on the metabolism of similar unsaturated alcohols and deuterated analogs, a potential metabolic pathway is proposed.[15] The primary routes would likely involve oxidation of the alcohol to a ketone and epoxidation of the double bond, followed by conjugation reactions to facilitate excretion.

metabolic_pathway This compound This compound 1-Penten-3-one 1-Penten-3-one This compound->1-Penten-3-one Oxidation (ADH, CYP450) 1,2-Epoxypentan-3-ol 1,2-Epoxypentan-3-ol This compound->1,2-Epoxypentan-3-ol Epoxidation (CYP450) Conjugated Metabolites Conjugated Metabolites 1-Penten-3-one->Conjugated Metabolites Conjugation 1,2-Epoxypentan-3-ol->Conjugated Metabolites Conjugation

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and methodological transparency.

Determination of Boiling Point (Thiele Tube Method)
  • A small amount of the liquid this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

  • The apparatus is heated until a steady stream of bubbles emerges from the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[16]

Measurement of Density (Pycnometer Method)
  • A clean, dry pycnometer (a specific gravity bottle) is weighed accurately.

  • The pycnometer is filled with this compound, ensuring no air bubbles are present, and the excess liquid is wiped off.

  • The filled pycnometer is weighed again.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement is typically performed at a controlled temperature.

Measurement of Refractive Index (Abbe Refractometer)
  • A few drops of this compound are placed on the prism of an Abbe refractometer.

  • The prisms are closed, and the light source is adjusted.

  • The compensator is adjusted to remove any color fringes from the field of view.

  • The refractometer is adjusted until the boundary line between the light and dark fields is centered on the crosshairs.

  • The refractive index is read directly from the scale. The temperature should be controlled and recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • A sample of this compound (typically 5-20 mg for 1H NMR) is dissolved in a deuterated solvent (e.g., CDCl3) in an NMR tube.[15]

  • The NMR tube is placed in the spectrometer's magnet.

  • The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent and "shimmed" to achieve a homogeneous magnetic field.

  • A radiofrequency pulse is applied to the sample, and the resulting free induction decay (FID) is detected.

  • A Fourier transform is applied to the FID to obtain the NMR spectrum.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy (Neat Liquid)
  • A background spectrum of the empty sample compartment is recorded.

  • A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr).

  • The plates are mounted in the spectrometer's sample holder.

  • The infrared spectrum is recorded by passing an infrared beam through the sample and measuring the absorbance at different wavenumbers.[11]

Mass Spectrometry (Electron Ionization)
  • A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.

  • In the ion source, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecules.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector measures the abundance of each ion, generating a mass spectrum.[17]

Workflow for Chemical Reactions

chemical_reactions cluster_oxidation Oxidation cluster_esterification Esterification 1-Penten-3-ol_ox This compound Reaction_Vessel_ox Reaction in appropriate solvent 1-Penten-3-ol_ox->Reaction_Vessel_ox Oxidizing_Agent Oxidizing Agent (e.g., CrO3, PCC) Oxidizing_Agent->Reaction_Vessel_ox Purification_ox Workup and Purification Reaction_Vessel_ox->Purification_ox 1-Penten-3-one_prod 1-Penten-3-one Purification_ox->1-Penten-3-one_prod 1-Penten-3-ol_es This compound Reaction_Vessel_es Reflux 1-Penten-3-ol_es->Reaction_Vessel_es Carboxylic_Acid Carboxylic Acid (or derivative) Carboxylic_Acid->Reaction_Vessel_es Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reaction_Vessel_es Purification_es Workup and Purification Reaction_Vessel_es->Purification_es Ester_Product Ester Purification_es->Ester_Product

References

Safety Operating Guide

Proper Disposal of 1-Penten-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 1-Penten-3-ol, a flammable liquid commonly used in laboratory settings. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.

Immediate Safety and Handling Precautions

This compound is classified as a Category 3 flammable liquid, necessitating careful handling to mitigate fire hazards.[1] Always work in a well-ventilated area, preferably within a chemical fume hood, and ensure that an appropriate fire extinguisher (alcohol-resistant foam, dry chemical powder, or carbon dioxide) is readily accessible.[1] Personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this chemical.[2]

Quantitative Data Summary

For quick reference, the key physical and safety properties of this compound are summarized in the table below.

PropertyValue
CAS Number 616-25-1
Molecular Formula C₅H₁₀O
Molecular Weight 86.13 g/mol [3]
Appearance Colorless to light yellow liquid[2]
Boiling Point 114-115 °C[2]
Flash Point 28 °C (closed cup)[2][3]
Density 0.839 g/cm³ at 25 °C[2]
Water Solubility 90.1 g/L[2]
UN Number 1987[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is managed as hazardous waste due to its flammability. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[4][5][6]

Experimental Protocol for Disposal:

  • Waste Collection:

    • Designate a specific, clearly labeled, and compatible waste container for this compound waste. The container must be in good condition, with a secure, tightly fitting lid.

    • Keep the waste container closed except when adding waste to prevent the release of flammable vapors.[2][7]

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2]

  • Waste Segregation:

    • Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or strong acids.[1]

  • Accidental Spill Management:

    • In the event of a small spill, remove all ignition sources from the area.[8]

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for disposal.[1]

    • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

  • Final Disposal:

    • Arrange for the collection of the this compound waste by a licensed professional waste disposal company.[2]

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound Waste B Wear Appropriate PPE A->B C Collect in Labeled, Compatible Container B->C D Store Safely (Cool, Ventilated, Away from Ignition) C->D E Contact Licensed Waste Disposal Service D->E F Incineration by Professional Service E->F

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Penten-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1-Penten-3-ol (CAS No. 616-25-1) in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

I. Personal Protective Equipment (PPE) Requirements

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with this compound, which is a flammable liquid. The following table summarizes the recommended PPE for handling this chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect the eyes and face from splashes of this compound, which can cause irritation.
Hand Protection Chemical-resistant gloves. While specific breakthrough time data for this compound is not readily available, nitrile gloves (minimum 4mil thickness) are generally recommended for incidental contact with flammable liquids.[1] For prolonged contact or immersion, gloves made of materials such as Butyl rubber or Viton™ may offer greater protection. It is crucial to consult the glove manufacturer's specific chemical resistance data.To prevent skin contact. This compound can cause skin irritation, and repeated or prolonged contact may lead to dermatitis. The flammability of the substance also necessitates gloves that will not degrade upon contact.
Body Protection A laboratory coat is mandatory. When handling larger quantities of this compound, a flame-resistant lab coat (e.g., Nomex®) is recommended.[2] Long pants and closed-toe shoes are also required.To protect the skin from splashes and in the event of a fire. Standard lab coats provide a barrier against incidental contact, while flame-resistant coats offer crucial protection against ignition.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of inhaling vapors, a NIOSH-approved respirator with organic vapor (OV) cartridges is required.[3]To prevent inhalation of vapors, which can cause respiratory irritation, dizziness, and other central nervous system effects. The use of a fume hood is the primary engineering control to minimize inhalation exposure.

II. Experimental Protocols: Donning and Doffing of PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a user seal check each time a respirator is donned.

  • Eye and Face Protection: Put on chemical splash goggles and a face shield if necessary.

  • Gloves: Don gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat.

Doffing Procedure:

  • Gloves: Remove gloves using the glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, turning it inside out as it is removed.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove the face shield and then the goggles from the back of the head.

  • Respirator: Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

III. Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling this compound task Assess Task: - Quantity - Temperature - Potential for Splash/Aerosol start->task eye_protection Eye/Face Protection: - Goggles (minimum) - Face shield (if splash risk) task->eye_protection hand_protection Hand Protection: - Nitrile gloves (incidental contact) - Consult manufacturer for extended contact task->hand_protection body_protection Body Protection: - Lab coat - Flame-resistant coat (large quantity) task->body_protection respiratory_protection Respiratory Protection: - Fume hood (primary) - NIOSH OV respirator (if ventilation is inadequate) task->respiratory_protection check_ppe Inspect PPE for damage before use eye_protection->check_ppe hand_protection->check_ppe body_protection->check_ppe respiratory_protection->check_ppe proceed Proceed with work check_ppe->proceed

Caption: PPE Selection Workflow for this compound.

IV. Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

Chemical Waste Disposal:

  • Collection: Collect all waste this compound and solutions containing it in a designated, properly labeled, and sealed waste container.[4] The container should be compatible with flammable organic liquids.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").

  • Storage: Store the waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials.[5]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] Do not pour this compound down the drain.[4]

Contaminated PPE Disposal:

  • Segregation: PPE contaminated with this compound should be considered hazardous waste and segregated from regular trash.[6]

  • Collection: Place contaminated disposable gloves, lab coats, and other materials in a designated, labeled hazardous waste bag or container.[6]

  • Disposal: Dispose of the contaminated PPE through your institution's EHS office, following their specific procedures for flammable solid waste.[2]

Decontamination:

  • Spills: In case of a small spill, use an inert absorbent material (e.g., sand or vermiculite) to contain and absorb the liquid. Place the absorbed material in a sealed container for disposal as hazardous waste. Ensure adequate ventilation and eliminate all ignition sources during cleanup.

  • Reusable PPE: If non-disposable PPE becomes contaminated, it must be decontaminated according to your institution's established procedures before reuse. This may involve washing with soap and water, but specific guidance from your EHS office should be followed.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.